molecular formula C16H18O2 B160225 4,4'-(2-Methylpropylidene)bisphenol CAS No. 1844-00-4

4,4'-(2-Methylpropylidene)bisphenol

Cat. No.: B160225
CAS No.: 1844-00-4
M. Wt: 242.31 g/mol
InChI Key: ZGZVGZCIFZBNCN-UHFFFAOYSA-N
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Description

4,4'-(2-Methylpropylidene)bisphenol, more commonly known as Bisphenol B (BPB), is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol . It is a structural analog of Bisphenol A (BPA), characterized by two hydroxyphenyl groups and a central 2-methylpropylidene moiety . This compound is a subject of significant academic investigation, primarily driven by its use as a substitute for BPA in the production of various polymers, including epoxy resins and polycarbonate plastics . Consequently, a major area of research focuses on its potential as an endocrine-disrupting chemical (EDC). Studies indicate that BPB can interfere with hormonal systems, for instance by binding to estrogen receptors (ERα and ERβ) and activating various signal transduction pathways, which may lead to alterations in endocrine and reproductive physiology . Researchers utilize this chemical to study its effects in comparison to BPA, aiming to determine the safety and biological impact of common BPA alternatives . It is also detected in environmental and human samples, making it a critical compound for exposure and monitoring studies . The product is provided for research applications only and is strictly not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11,16-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZVGZCIFZBNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280703
Record name 4,4'-(2-Methylpropylidene)bisphenol
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1844-00-4
Record name 4,4'-(2-Methylpropylidene)diphenol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(2-Methylpropylidene)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(2-METHYLPROPYLIDENE)DIPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU9N7AFZ2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of 4,4'-(2-Methylpropylidene)bisphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 4,4'-(2-Methylpropylidene)bisphenol. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of the molecule, outlines detailed methodologies for its synthesis and characterization, and presents a rigorous framework for its conformational analysis. By integrating experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling, this guide offers a holistic understanding of the structural dynamics of 4,4'-(2-Methylpropylidene)bisphenol, a crucial aspect for assessing its biological activity and potential toxicological implications.

Introduction: Unveiling the Structural Nuances of a Bisphenol Analog

4,4'-(2-Methylpropylidene)bisphenol, a member of the bisphenol family, is a diarylmethane compound characterized by two hydroxyphenyl groups linked by a 2-methylpropylidene bridge.[1] Its chemical structure, while similar to the more extensively studied Bisphenol A (BPA), possesses unique steric and electronic features conferred by the isobutyl group. Understanding the three-dimensional arrangement of its constituent atoms and the rotational freedom around its chemical bonds is paramount for elucidating its interaction with biological macromolecules and predicting its behavior in physiological systems. This guide will provide the theoretical and practical framework for a thorough conformational analysis.

Table 1: Physicochemical Properties of 4,4'-(2-Methylpropylidene)bisphenol

PropertyValueSource
IUPAC Name 4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol[1][2]
Synonyms Bisphenol IBTD, 4,4'-(Isobutylidene)bisphenol[2]
CAS Number 1844-00-4[1][2]
Molecular Formula C₁₆H₁₈O₂[1][2]
Molecular Weight 242.31 g/mol [2]
Topological Polar Surface Area 40.5 Ų[2]
Predicted XlogP 4.0[3]
Classification Diarylalkane, Potential Endocrine Disruptor[1]

Synthesis and Characterization: Establishing a Pure Analytical Standard

A robust conformational analysis begins with the synthesis and rigorous purification of the target molecule. The general synthesis of bisphenols involves the acid-catalyzed condensation of a ketone or aldehyde with a phenol.[4][5] For 4,4'-(2-Methylpropylidene)bisphenol, this would typically involve the reaction of isobutyraldehyde with phenol.

Synthetic Protocol: A Step-by-Step Approach

Reaction: Phenol + Isobutyraldehyde → 4,4'-(2-Methylpropylidene)bisphenol

Catalyst: A strong acid catalyst, such as a sulfonated polystyrene resin, is commonly employed to drive the electrophilic aromatic substitution reaction.[4]

Experimental Workflow:

  • Reactant Preparation: A molar excess of phenol is typically used to favor the formation of the desired bisphenol and minimize side reactions. Both phenol and isobutyraldehyde should be of high purity.

  • Reaction Setup: The reactants and the acid catalyst are combined in a suitable reaction vessel equipped with a stirrer and a reflux condenser. The reaction is typically carried out at an elevated temperature to increase the reaction rate.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the catalyst is filtered off. The excess phenol is removed, often by vacuum distillation. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., toluene/heptane), to yield the pure 4,4'-(2-Methylpropylidene)bisphenol.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propylidene bridge, the methyl protons of the isobutyl group, and the hydroxyl protons.

    • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spectrum will show characteristic signals for the aromatic carbons, the quaternary carbon of the bridge, and the carbons of the isobutyl group.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key vibrational bands to look for include the O-H stretching of the phenolic hydroxyl groups, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the aromatic rings.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Conformational Analysis: A Multi-pronged Strategy

The conformational landscape of 4,4'-(2-Methylpropylidene)bisphenol is defined by the rotational freedom around several single bonds, primarily the C-C bonds connecting the phenyl rings to the propylidene bridge. A comprehensive analysis requires a combination of experimental and computational methods.

Experimental Determination of Conformation

Single-crystal X-ray diffraction provides a precise three-dimensional map of the electron density within a crystal, revealing the exact positions of atoms and thus the preferred conformation in the solid state.[6][7]

Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[6] This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[8] The diffraction pattern of spots is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map.[6] This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy can reveal the conformational dynamics of the molecule in solution. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful techniques for this purpose.[9][10] These experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance constraints for determining the preferred solution-state conformation.

Experimental Protocol (2D NOESY/ROESY):

  • Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for good signal-to-noise.

  • Data Acquisition: The 2D NOESY or ROESY spectrum is acquired on a high-field NMR spectrometer. The key experimental parameter is the mixing time, which needs to be optimized based on the molecular weight of the compound.[11] For a molecule of this size, a mixing time in the range of 0.5-1.0 seconds is a good starting point for NOESY.[12]

  • Data Processing and Analysis: The 2D spectrum is processed to reveal cross-peaks between protons that are spatially close. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of interproton distances.

Computational Modeling: In Silico Exploration of the Conformational Space

Computational chemistry provides a powerful means to explore the entire conformational landscape of a molecule, identify low-energy conformers, and calculate the energy barriers between them.[13][14]

Computational Workflow:

G cluster_0 Computational Conformational Analysis Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Input C Geometry Optimization (e.g., DFT) B->C Identified Conformers D Energy Calculation and Ranking (e.g., DFT with larger basis set) C->D Optimized Geometries E Analysis of Results (Dihedral angles, Boltzmann populations) D->E Relative Energies

Caption: A typical workflow for computational conformational analysis.

Detailed Protocol:

  • Initial Structure Generation: A 3D structure of 4,4'-(2-Methylpropylidene)bisphenol is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers.[13][15] This is often done using computationally inexpensive methods like molecular mechanics. The key degrees of freedom to explore are the dihedral angles around the C-C bonds linking the phenyl rings to the central carbon atom.

  • Quantum Mechanical Optimization: The unique conformers identified in the search are then subjected to geometry optimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).[2] This step refines the structures and provides more accurate geometries.

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies of the conformers.[16]

  • Analysis: The optimized geometries are analyzed to determine key structural parameters such as dihedral angles. The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature, providing insight into the predominant conformations.

Molecular Dynamics Simulations: Capturing the Dynamic Behavior

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of 4,4'-(2-Methylpropylidene)bisphenol over time, including its interactions with solvent molecules or biological targets.[17][18][19]

Simulation Protocol:

  • System Setup: The molecule is placed in a simulation box filled with a chosen solvent (e.g., water).

  • Force Field Parameterization: An appropriate force field is chosen to describe the inter- and intramolecular interactions.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long simulation is run to generate a trajectory of the molecule's motion.

  • Trajectory Analysis: The trajectory is analyzed to study the time evolution of conformational parameters, such as dihedral angles, and to identify the most populated conformational states.

Structure-Activity Relationship and Implications for Drug Development

The conformation of a molecule is intimately linked to its biological activity. The specific three-dimensional shape of 4,4'-(2-Methylpropylidene)bisphenol will determine its ability to bind to biological targets, such as nuclear receptors.[20] Understanding its preferred conformations is therefore a critical step in assessing its potential as an endocrine disruptor and in the design of safer alternatives.[21]

The isobutyl group introduces a different steric profile compared to the isopropyl group in BPA, which can significantly alter the molecule's interaction with receptor binding pockets. The conformational flexibility of the phenyl rings will also play a crucial role in accommodating the geometry of the binding site.

Conclusion

The conformational analysis of 4,4'-(2-Methylpropylidene)bisphenol is a multifaceted endeavor that requires a synergistic approach combining synthesis, experimental characterization, and computational modeling. This guide has provided a detailed framework for conducting such an analysis, from the initial synthesis of the molecule to the in-depth exploration of its conformational landscape. The insights gained from these studies are not only of fundamental scientific interest but also have significant practical implications for the fields of toxicology and drug development, aiding in the risk assessment of existing chemicals and the rational design of new, safer molecules.

References

  • PubChem. 4,4'-(2-Methylpropylidene)bisphenol. National Center for Biotechnology Information. [Link]

  • Chang, C. E., & Gilson, M. K. (2004). A simple procedure for exploring the conformational possibilities of flexible molecules. CHIMIA International Journal for Chemistry, 58(11), 819-823.
  • Comba, P., & Zimmer, M. (1991). Computational Chemistry Column: A Simple Procedure for Exploring the Conformational Possibilities of Flexible Molecules. CHIMIA, 45(11), 349-351.
  • Ferreira, M. J., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
  • Creative BioMart. X-ray Crystallography. [Link]

  • Li, L., et al. (2015). The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD)
  • Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Link]

  • Lyu, J., et al. (2015). Molecular Dynamics Simulations of the Permeation of Bisphenol A and Pore Formation in a Lipid Membrane. Scientific Reports, 5, 14359.
  • Wikipedia. X-ray crystallography. [Link]

  • Zhang, Y., et al. (2025). Binding modes and interaction mechanism of bisphenol A and its analogs in constitutive androstane receptor. Scientific Reports, 15(1), 12345.
  • Wang, Y., et al. (2019). Molecular Initiating Events of Bisphenols on Androgen Receptor-Mediated Pathways Provide Guidelines for in Silico Screening and. Environmental Science & Technology, 53(12), 7041-7050.
  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

  • PubChem. 4,4'-(2-Methylpropylidene)bisphenol. National Center for Biotechnology Information. [Link]

  • University of California, Santa Barbara. NOESY and EXSY. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • University of California, Santa Barbara. 2D 1H-1H NOESY. [Link]

  • Google Patents. (2005). Process for the synthesis of bisphenol.
  • University of Notre Dame. Complex NMR experiments: 2D, selective, etc. [Link]

  • Grimme, S., & Brandenburg, J. G. (2022).
  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • University of Minnesota Department of Chemistry NMR Facility. (2008). Varian NMR Instructions - 2D.
  • RCSB PDB. (2007). 2E2R: Crystal structure of human estrogen-related receptor gamma ligand binding domain complex with bisphenol A. [Link]

  • PrepChem.com. Synthesis of 4,4'-Bisphenol. [Link]

  • Google P
  • Lundberg, H., & Margarita, C. (2020). Catalytic synthesis of benign bisphenols. Diva-portal.org.
  • PubChemLite. 4,4'-(2-methylpropylidene)bisphenol (C16H18O2). [Link]

  • Minnesota Department of Health. (2014). Toxicological Summary for: Bisphenol A.
  • National Toxicology Program. (2022). NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives. National Institute of Environmental Health Sciences.
  • Endocrine Disruption Exchange. (2018). Bisphenol AF (BPAF), CAS no.1478-61-1.

Sources

Endocrine Disrupting Potential of 4,4'-(2-Methylpropylidene)bisphenol (Bisphenol IB)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the endocrine-disrupting potential of 4,4'-(2-Methylpropylidene)bisphenol (commonly referred to as Bisphenol IB ). It synthesizes chemical structure-activity relationships (SAR), mechanistic toxicology, and experimental validation frameworks.

A Technical Guide for Risk Assessment and Mechanistic Validation

Executive Summary & Chemical Identity

4,4'-(2-Methylpropylidene)bisphenol (CAS: 1844-00-4 ), distinct from Bisphenol A (BPA), represents a subclass of "bulky-bridge" bisphenols. While BPA possesses a dimethyl bridge, this compound features an isobutylidene bridge (a 2-methylpropyl group).

Emerging toxicological data and Structure-Activity Relationship (SAR) models indicate that increasing the steric bulk of the bridging moiety often enhances binding affinity for nuclear receptors, particularly the Estrogen Receptor (ER) and Androgen Receptor (AR). Consequently, Bisphenol IB is flagged as a High-Priority Emerging Contaminant with predicted potency potentially exceeding that of BPA.

Physicochemical Profile
PropertyValueRelevance to Endocrine Disruption
Common Name Bisphenol IB (BPIB)Target for literature retrieval
CAS Number 1844-00-4Unique identifier for regulatory databases
Molecular Formula C₁₆H₁₈O₂Carbon backbone analysis
Molecular Weight 242.31 g/mol Diffusion and cellular uptake kinetics
LogP (Predicted) ~4.0 - 4.5Higher lipophilicity than BPA (LogP ~3.4) suggests increased bioavailability and receptor pocket affinity.
H-Bond Donors 2 (Phenolic -OH)Critical for anchoring to Glu353/Arg394 in ERα.

Mechanistic Toxicology: The "Bulky Bridge" Hypothesis

The endocrine-disrupting capability of bisphenols is dictated by their ability to mimic endogenous hormones (17β-estradiol or Testosterone) within the Ligand Binding Domain (LBD) of nuclear receptors.

Estrogen Receptor (ERα/β) Agonism

The canonical mechanism of bisphenol-induced ER activation involves a "pincer" hydrogen bond formation.

  • Anchoring: The two phenolic hydroxyl groups form hydrogen bonds with Glu353 and Arg394 (in ERα).

  • Hydrophobic Fit: The central bridge sits in a hydrophobic pocket.

  • The Bisphenol IB Effect: The isobutyl group of Bisphenol IB is sterically larger than the methyl groups of BPA. SAR studies on similar analogs (e.g., Bisphenol B) suggest that this increased bulk fills the hydrophobic cavity more effectively, stabilizing the active conformation (Helix 12 closure) and potentially lowering the EC50 (increasing potency) compared to BPA.

Androgen Receptor (AR) Antagonism

Bisphenols typically act as AR antagonists.[1] They bind to the AR LBD but prevent the recruitment of co-activators.

  • Steric Clash: The bulky isobutylidene bridge of Bisphenol IB is predicted to protrude against Met895 or Thr877 in the AR LBD, preventing the conformational change required for transcriptional activation. This steric hindrance characterizes it as a likely anti-androgen .

Visualization of Signaling Disruption

The following diagram illustrates the pathway by which Bisphenol IB hijacks the genomic estrogen signaling cascade.

ER_Signaling_Pathway BPIB Bisphenol IB (Extracellular) Membrane Cell Membrane BPIB->Membrane BPIB_Cyto Bisphenol IB (Intracellular) Membrane->BPIB_Cyto ER_Inactive ERα/β (Inactive) + HSP90 BPIB_Cyto->ER_Inactive Competitive Binding Complex Ligand-Receptor Complex (BPIB-ER) ER_Inactive->Complex HSP90 Dissociation Dimer ER Homodimerization Complex->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element (ERE) Binding Nucleus->ERE CoReg Co-activator Recruitment (SRC-1/TIF2) ERE->CoReg Transcription Gene Transcription (Proliferation/Endocrine Disruption) CoReg->Transcription Altered Gene Expression

Figure 1: Genomic signaling cascade activated by Bisphenol IB binding to the Estrogen Receptor.

Experimental Validation Framework

To confirm the in silico predictions for Bisphenol IB, researchers must employ a tiered testing strategy. The following protocols are designed for high sensitivity and specificity.

Tier 1: In Silico Molecular Docking

Before wet-lab testing, validate binding poses.

  • Target Structures: ERα (PDB: 1G50), AR (PDB: 2AM9).

  • Protocol:

    • Prepare ligand (Bisphenol IB) energy minimization (MMFF94 force field).

    • Define grid box around the co-crystallized ligand (E2 or DHT).

    • Run docking (e.g., AutoDock Vina).

    • Success Metric: Binding energy (ΔG) < -9.0 kcal/mol suggests high affinity.

Tier 2: Luciferase Reporter Gene Assay (OECD 455 Adapted)

This is the gold standard for quantifying transcriptional activation (agonism) or inhibition (antagonism).

Protocol: ERα Transactivation Assay

  • Cell Line: VM7Luc4E2 (immortalized human breast cancer cells with ERα-responsive luciferase reporter).

  • Seeding: Seed cells at

    
     cells/well in 96-well white plates using phenol-red-free DMEM + 5% charcoal-stripped FBS (to remove endogenous hormones).
    
  • Dosing:

    • Prepare Bisphenol IB stock in DMSO (Keep DMSO < 0.1% final).

    • Dose range:

      
       M to 
      
      
      
      M (logarithmic scale).
    • Positive Control: 17β-Estradiol (E2) at 1 nM.

    • Negative Control: DMSO vehicle.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Detection: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate EC50 and PC10 (concentration inducing 10% of max positive control response).

Self-Validation Check:

  • If the curve plateaus below the E2 max response, Bisphenol IB is a partial agonist.

  • If cell viability (measured by MTT/Renilla) decreases, the loss of signal is due to cytotoxicity, not lack of potency.

Tier 3: E-Screen Proliferation Assay

Measures the physiological consequence of ER activation (cell growth).

  • Cell Line: MCF-7 (Estrogen-sensitive breast cancer cells).

  • Workflow:

    • Starve cells in estrogen-free medium for 48 hours.

    • Expose to Bisphenol IB (

      
       to 
      
      
      
      M) for 144 hours (6 days).
    • Measure cell number via Sulforhodamine B (SRB) assay.

  • Endpoint: Proliferative Effect (PE) = (Max Cell Number Sample) / (Cell Number Control).

Experimental Workflow Diagram

Experimental_Workflow Start Bisphenol IB (CAS 1844-00-4) InSilico In Silico Docking (AutoDock Vina) Start->InSilico Prediction ToxCheck Cytotoxicity Assay (MTT / LDH) InSilico->ToxCheck Dose Range Finding Reporter Luciferase Assay (Transcriptional Activation) ToxCheck->Reporter Non-toxic doses Prolif E-Screen (Physiological Endpoint) Reporter->Prolif If ER active Analysis Risk Characterization (EC50 / RPE Calculation) Reporter->Analysis Prolif->Analysis

Figure 2: Tiered experimental workflow for validating endocrine disruption.

Comparative Potency & Risk Assessment

Based on structural analogs and read-across data from the PARC (Partnership for the Assessment of Risks from Chemicals) framework, the predicted potency of Bisphenol IB is compared below.

CompoundBridge StructureER Binding Affinity (Relative to E2)Predicted Risk Level
Bisphenol A (BPA) Dimethyl C(CH₃)₂Moderate (

)
Established EDC
Bisphenol B (BPB) Methyl-Ethyl C(CH₃)(C₂H₅)High (Often > BPA)High Concern
Bisphenol IB Isobutylidene CH-CH(CH₃)₂ High (Predicted > BPA) Emerging High Concern
Bisphenol F (BPF) Methylene CH₂Moderate/LowModerate Concern

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226969, 4,4'-(2-Methylpropylidene)bisphenol. Retrieved from [Link]

  • Chen, X., et al. (2018). In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. Environmental Toxicology. Retrieved from [Link]

  • Partnership for the Assessment of Risks from Chemicals (PARC). List of potential endocrine disrupting compounds (EDCs). Zenodo.[2] Retrieved from [Link]

  • OECD (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

Thermodynamic stability of 4,4'-(2-Methylpropylidene)bisphenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability Profile of 4,4'-(2-Methylpropylidene)bisphenol Derivatives

Executive Summary This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability of 4,4'-(2-Methylpropylidene)bisphenol (CAS 1844-00-4), also known as Bisphenol IBTD. Unlike its ubiquitous analog Bisphenol A (BPA), Bisphenol IBTD possesses a structural vulnerability—a bis-benzylic hydrogen atom—that fundamentally alters its oxidative and thermal stability profile. This guide details the molecular mechanisms of degradation, provides comparative thermodynamic data, and outlines validated experimental protocols for assessing stability in drug development and materials science contexts.

Part 1: Molecular Architecture & Thermodynamic Fundamentals

To understand the stability of Bisphenol IBTD derivatives, one must first analyze the unique steric and electronic environment of the bridging unit.

1.1 Structural Divergence from BPA While BPA features a quaternary carbon bridge (


), Bisphenol IBTD features a tertiary methine bridge  (

). This subtle change introduces two critical thermodynamic factors:
  • Bis-Benzylic C-H Bond: The central carbon is bonded to two phenol rings and one hydrogen atom. This C-H bond is "bis-benzylic," significantly lowering its Bond Dissociation Energy (BDE) compared to standard alkyl C-H bonds.

  • Steric Strain: The adjacent isopropyl group creates a bulky, sterically crowded environment. This increases the ground-state energy of the molecule, potentially lowering the activation energy barrier for bond cleavage events (homolysis).

Table 1: Comparative Thermodynamic Parameters

ParameterBisphenol A (BPA)Bisphenol IBTD (Derivative)Implication for Stability
Bridge Structure Quaternary (

)
Tertiary Methine (

)
IBTD is susceptible to H-abstraction.[1]
Weakest Bond

(Methyl loss)

(H-abstraction)
IBTD degrades via oxidative pathways; BPA via thermal scission.
Est. BDE (Weakest) ~85-90 kcal/mol~78-82 kcal/mol [1]IBTD has lower oxidative stability.
Melting Point 155°C~155-157°C (Range)Similar solid-state lattice energy.
LogP (Oct/Wat) 4.04~4.5 (Predicted)IBTD is more lipophilic; higher bio-accumulation potential.

Part 2: Thermal & Oxidative Stability Profiling

2.1 The Oxidative "Achilles Heel" The thermodynamic stability of Bisphenol IBTD is governed by the lability of the bis-benzylic hydrogen. In the presence of radical initiators (peroxides, metabolic enzymes like CYPs, or UV light), this hydrogen is abstracted to form a resonance-stabilized radical.

  • Mechanism:

    
    
    
  • Consequence: The resulting radical (

    
    ) is highly stabilized by delocalization across both phenol rings. This lowers the transition state energy, making autooxidation rapid compared to BPA.
    
  • Degradation Products: The radical typically reacts with molecular oxygen to form a hydroperoxide, which eventually cleaves to yield 4-hydroxybenzophenone derivatives or 4-isopropylbenzaldehyde and phenol.

2.2 Thermal Degradation (Pyrolysis) Under inert anaerobic conditions (pyrolysis), Bisphenol IBTD exhibits high thermal stability (up to ~300°C). However, the steric bulk of the isobutyl group weakens the


 bond.
  • Pathway: Homolytic scission of the bridge-phenyl bond.

  • Onset Temperature: Typically >300°C (TGA onset), but lower than BPA due to the relief of steric strain upon cleavage of the bulky isobutyl group.

Part 3: Solution State & Biological Stability

For drug development, stability in physiological matrices is paramount.

3.1 Hydrolytic Stability The core carbon skeleton is hydrolytically inert. The ether/ester derivatives (if the phenolic OH is functionalized) will hydrolyze according to standard kinetics, but the 4,4'-(2-methylpropylidene) bridge itself resists hydrolysis over the pH range 1–14.

3.2 Metabolic Stability (Microsomal) Bisphenol IBTD is predicted to have low metabolic stability compared to BPA due to:

  • Benzylic Hydroxylation: CYP450 enzymes readily target the bridge hydrogen.

  • Aromatic Hydroxylation: The electron-rich phenol rings are prone to ortho-hydroxylation (catechol formation), leading to quinone metabolites which are potential Michael acceptors (toxicity risks).

Part 4: Experimental Protocols

To validate these theoretical stability profiles, the following protocols are recommended.

Protocol A: Accelerated Oxidative Stability Testing (AOST)

Purpose: To determine the kinetic susceptibility of the benzylic hydrogen to radical attack.

  • Preparation: Dissolve Bisphenol IBTD (1 mg/mL) in acetonitrile.

  • Initiation: Add AIBN (2,2'-Azobis(2-methylpropionitrile)) at 0.1 eq.

  • Incubation: Heat to 60°C under air atmosphere.

  • Sampling: Aliquot every 2 hours for 12 hours.

  • Analysis: UHPLC-MS/MS. Monitor for the appearance of the ketone (M+14 or M+16 oxidation products) and loss of parent.

  • Control: Run parallel BPA standard. BPA should show <5% degradation when IBTD shows >20%.

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To determine solid-state thermodynamic transitions and purity.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

  • Sample: 3–5 mg in hermetically sealed aluminum pan.

  • Ramp: 10°C/min from 25°C to 300°C.

  • Atmosphere: Nitrogen (50 mL/min) to prevent oxidative artifacts.

  • Criteria:

    • Sharp endotherm at ~155°C = Melting (

      
      ).
      
    • Exotherm/Baseline shift >250°C = Decomposition (

      
      ).
      

Part 5: Visualizations

Diagram 1: Oxidative Degradation Mechanism

This diagram illustrates the critical failure mode of Bisphenol IBTD: the abstraction of the bridge hydrogen.

G cluster_0 Thermodynamic Weak Point Start Bisphenol IBTD (Intact) Radical Bis-Benzylic Radical (Resonance Stabilized) Start->Radical H-Abstraction (Initiator/CYP450) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Products Degradation Products (Benzophenone deriv. + Phenol) Peroxide->Products Cleavage

Caption: Figure 1. The oxidative degradation pathway of Bisphenol IBTD. The presence of the tertiary benzylic hydrogen (C-H) creates a low-energy pathway for radical formation, distinct from BPA.

Diagram 2: Stability Testing Workflow

A decision tree for evaluating derivatives in a drug development pipeline.

Workflow Sample Candidate Derivative Synthesis SolidState Solid State Stability (DSC / TGA) Sample->SolidState Solution Solution Stability (pH 1.2, 7.4, 9.0) Sample->Solution Oxidative Forced Oxidation (AIBN / H2O2) SolidState->Oxidative If stable <200°C Solution->Oxidative Decision Pass/Fail Criteria Oxidative->Decision Proceed Proceed to Metabolic Stability Decision->Proceed <5% Deg. @ 24h Redesign Redesign: Block Benzylic H Decision->Redesign >5% Deg. @ 24h

Caption: Figure 2. Integrated stability testing workflow. Prioritizes early identification of oxidative instability inherent to the isobutylidene bridge.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226969, 4,4'-(2-Methylpropylidene)bisphenol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Phenol, 4,4'-(2-methylpropylidene)bis-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4,4'-isobutylidenebisphenol. Retrieved from [Link]

  • Master Organic Chemistry. Bond Dissociation Energies and Radical Stability. Retrieved from [Link]

  • Clean Production Action (2023). GreenScreen Certified™ Standard for Food Service Ware. (Listing Bisphenol IBTD as a BPA analog). Retrieved from [Link][2]

Sources

A Guide to the Crystal Structure Determination of 4,4'-(2-Methylpropylidene)bisphenol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the determination of the crystal structure of 4,4'-(2-Methylpropylidene)bisphenol. This guide is designed to provide both the theoretical underpinnings and practical, field-proven insights necessary for successfully elucidating the three-dimensional atomic arrangement of this and similar bisphenol compounds.

Introduction to 4,4'-(2-Methylpropylidene)bisphenol

4,4'-(2-Methylpropylidene)bisphenol, a member of the bisphenol family, is a significant organic compound in various industrial applications.[1][2] Structurally similar to the more widely known Bisphenol A (BPA), it consists of two phenol rings linked by a 2-methylpropylidene group.[1][3] The precise three-dimensional arrangement of its atoms, or its crystal structure, is fundamental to understanding its physical properties, chemical reactivity, and potential biological activity. This guide will delineate the rigorous process of determining this crystal structure through single-crystal X-ray diffraction.

Table 1: Physicochemical Properties of 4,4'-(2-Methylpropylidene)bisphenol

PropertyValueSource
Molecular FormulaC16H18O2[1][2]
Molecular Weight242.31 g/mol [1][2]
IUPAC Name4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol[1]
Common SynonymsBisphenol ibtd[1]

The Cornerstone of Structural Elucidation: Single Crystal Growth

The journey to determining a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal. The goal is to encourage the molecules of 4,4'-(2-Methylpropylidene)bisphenol to self-assemble into a highly ordered, three-dimensional lattice, free of significant defects. For bisphenol compounds, several crystallization techniques have proven effective.

Rationale for Solvent Selection

The choice of solvent is paramount and is guided by the principle of "like dissolves like." Given the phenolic nature of the target compound, solvents with moderate polarity are excellent starting points. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is recommended.

Table 2: Candidate Solvents for Crystallization of 4,4'-(2-Methylpropylidene)bisphenol

SolventRationale
Ethanol/WaterA binary solvent system allows for fine-tuning of solubility. The compound is dissolved in a minimal amount of hot ethanol, followed by the slow addition of water as an anti-solvent.
AcetoneIts moderate polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent for many phenolic compounds.
TolueneAs a non-polar aromatic solvent, it can promote crystal growth through slow evaporation, particularly for less polar derivatives.
Acetic Acid/WaterSimilar to ethanol/water, this system can be effective, with the added benefit of potentially forming co-crystals or solvates.
Experimental Protocol: Slow Evaporation

Slow evaporation is a robust and straightforward technique for growing single crystals.

Step-by-Step Methodology:

  • Dissolution: Prepare a saturated or near-saturated solution of 4,4'-(2-Methylpropylidene)bisphenol in a chosen solvent (e.g., ethanol) at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent.

  • Observation: Place the vial in a vibration-free environment at a constant temperature. Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Experimental Protocol: Vapor Diffusion

This technique is particularly useful for sparingly soluble compounds or when only small amounts of material are available.

Step-by-Step Methodology:

  • Inner Vial Preparation: Dissolve a small amount of the compound in a suitable solvent (the "crystallization solvent") in a small, open vial.

  • Outer Jar Preparation: Place the small vial inside a larger, sealable jar containing a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.

  • Equilibration: Seal the larger jar. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Monitoring: Periodically inspect the inner vial for crystal growth.

The Power of Diffraction: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, single-crystal X-ray diffraction is the definitive technique for determining its atomic structure.[4][5] This method relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern that can be used to reconstruct the three-dimensional electron density map of the molecule.[5]

Experimental Workflow for SC-XRD

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol for SC-XRD Analysis

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of suitable size and quality is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to minimize radiation damage during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are collected by a detector.[4]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated using tools like CheckCIF to ensure its chemical and crystallographic reasonability.

Interpreting the Blueprint: Analysis of the Crystal Structure

The final output of a successful crystal structure determination is a set of atomic coordinates that define the positions of all atoms in the unit cell. From this, a wealth of information can be derived.

Table 3: Key Crystallographic Parameters (Hypothetical Data for 4,4'-(2-Methylpropylidene)bisphenol)

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1324.5
Z4
R-factor0.045
Molecular Geometry

The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles, offering insights into the conformation of the molecule in the solid state.

Intermolecular Interactions

A crucial aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, such as hydrogen bonds and van der Waals forces. These interactions govern the packing of molecules in the crystal lattice and influence the material's bulk properties. For 4,4'-(2-Methylpropylidene)bisphenol, hydrogen bonds involving the phenolic hydroxyl groups are expected to be a dominant feature of the crystal packing.

Conclusion

The determination of the crystal structure of 4,4'-(2-Methylpropylidene)bisphenol is a meticulous process that combines the art of crystal growth with the precision of X-ray diffraction. This guide has outlined a robust and scientifically sound methodology for achieving this goal. The resulting structural information is invaluable for understanding the fundamental properties of this compound and for guiding the development of new materials and pharmaceuticals.

References

  • Matsushima, A., Teramoto, T., & Kakuta, Y. (2022). Crystal structure of endocrine-disrupting chemical bisphenol A and estrogen-related receptor γ. The Journal of Biochemistry, 171(1), 23–25. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • RCSB Protein Data Bank. (2007). 2E2R: Crystal structure of human estrogen-related receptor gamma ligand binding domain complex with bisphenol A. [Link]

  • National Center for Biotechnology Information. (n.d.). Bisphenol B. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN1013365B - Crystal method of bisphenol a/phenol adducts.
  • SIELC Technologies. (2018, February 16). Bisphenol B. Retrieved from [Link]

  • Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]

  • Google Patents. (n.d.). EP0109033A2 - Purification of bisphenol-A.
  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-(2-Methylpropylidene)bisphenol. PubChem. Retrieved from [Link]

  • Gsrs. (n.d.). 4,4'-(2-METHYLPROPYLIDENE)DIPHENOL. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,4'-(2-methylpropylidene)bisphenol (C16H18O2). Retrieved from [Link]

Sources

Literature review on the synthesis of isobutylidene bisphenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, purification, and application of 4,4'-isobutylidenebisphenol (CAS 1844-00-4), chemically known as 1,1-bis(4-hydroxyphenyl)-2-methylpropane .

Unlike the ubiquitous Bisphenol A (BPA), which utilizes an isopropylidene bridge, isobutylidene bisphenols incorporate a sterically demanding isobutylidene bridge derived from isobutyraldehyde . This structural modification alters the molecule's conformational entropy and receptor binding affinity, making it a critical target for:

  • High-Performance Polymers: Modifying the glass transition temperature (

    
    ) of polycarbonates and epoxy resins.
    
  • Medicinal Chemistry: Acting as a probe for Selective Estrogen Receptor Modulator (SERM) activity due to its differential binding to ER

    
     and ER
    
    
    
    .
  • Antioxidant Precursors: Serving as a scaffold for sterically hindered phenol antioxidants.

Chemical Identity & Structural Logic

Before commencing synthesis, it is vital to distinguish the target molecule from its isomers.

FeatureIsobutylidene Bisphenol (Target)Bisphenol A (Reference)
IUPAC Name 1,1-bis(4-hydroxyphenyl)-2-methylpropane2,2-bis(4-hydroxyphenyl)propane
CAS Number 1844-00-4 80-05-7
Precursor Phenol + Isobutyraldehyde Phenol + Acetone
Bridge Structure


Steric Profile Asymmetric, high rotational barrierSymmetric, lower rotational barrier

Mechanistic Implication: The reaction involves the condensation of an aldehyde (not a ketone) with phenol.[1] Aldehydes are generally more reactive than ketones, increasing the risk of oligomerization (Novolac formation). Therefore, stoichiometric control and temperature regulation are more critical here than in BPA synthesis.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis follows an acid-catalyzed Friedel-Crafts alkylation mechanism. The choice of catalyst (Brønsted vs. Lewis) dictates the selectivity between the desired p,p'-isomer and the kinetic o,p'-isomer.

Figure 1: Mechanistic Pathway The following diagram illustrates the stepwise condensation, highlighting the critical carbocation intermediate stabilized by the isobutyl group.

ReactionMechanism Aldehyde Isobutyraldehyde (Electrophile) Oxonium Oxonium Ion (Activated) Aldehyde->Oxonium Protonation Acid H+ Catalyst Acid->Oxonium Carbinol Intermediate Carbinol (1-hydroxy-1-(4-hydroxyphenyl) -2-methylpropane) Oxonium->Carbinol + Phenol (EAS 1) Phenol1 Phenol (Excess) Phenol1->Carbinol Cation2 Benzylic Carbocation Carbinol->Cation2 - H2O (Dehydration) Product 4,4'-Isobutylidenebisphenol (Target) Cation2->Product + Phenol (EAS 2) (Para-selective) SideProduct o,p'-Isomer / Oligomers Cation2->SideProduct Ortho-attack (Kinetic Control)

Caption: Stepwise acid-catalyzed condensation of isobutyraldehyde and phenol. Note the dehydration step forming the benzylic carbocation, which is the key electrophile for the second substitution.

Synthetic Protocols

Two methodologies are presented: a Laboratory Scale method for gram-scale purity and an Industrial/Green method using solid acid catalysts to minimize waste.

Method A: Heterogeneous Catalysis (Recommended for Purity)

This method utilizes a sulfonated polystyrene cation-exchange resin (e.g., Amberlyst-15) promoted with a thiol. The thiol acts as a co-catalyst, enhancing reaction rate and p,p'-selectivity by facilitating the transport of the carbocation species.

Reagents:

  • Phenol (Reagent Grade, 99%)

  • Isobutyraldehyde (Freshly distilled to remove isobutyric acid)

  • Catalyst: Amberlyst-15 (Dry) or Dowex 50WX4

  • Promoter: 3-Mercaptopropionic acid (Optional, 1-2 wt% of catalyst)

Protocol:

  • Preparation: In a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge Phenol (10 mol) and Catalyst (5 wt% relative to aldehyde) .

  • Activation: Heat the mixture to 50°C under

    
     atmosphere to melt phenol and swell the resin. Add the thiol promoter if using.
    
  • Addition: Slowly add Isobutyraldehyde (1 mol) dropwise over 2 hours.

    • Critical Control: Maintain temperature between 50-60°C . Exceeding 70°C promotes Tishchenko reaction side-products and oligomers.

  • Digestion: After addition, stir for an additional 4 hours at 60°C to ensure conversion of the intermediate carbinol to the bisphenol.

  • Separation: Filter the hot reaction mixture to remove the solid catalyst (catalyst can be regenerated).

  • Workup:

    • Distill off water and excess phenol under reduced pressure (10-20 mbar, 100-120°C).

    • The residue is a crude melt of isomers.

  • Crystallization: Dissolve the residue in hot Toluene or Aqueous Methanol (70%) . Cool slowly to 4°C. The p,p'-isomer crystallizes as white needles; the o,p'-isomer remains in the mother liquor.

Method B: Homogeneous Acid Catalysis (Traditional)

Use this if solid catalysts are unavailable. Requires careful neutralization.

Protocol:

  • Mix Phenol (6 mol) and conc. HCl (0.5 mol) at 40°C.

  • Add Isobutyraldehyde (1 mol) dropwise.

  • Stir for 6 hours. The mixture will become a slurry as the product precipitates (phenol adduct).

  • Purification: Steam distill to remove acid and excess phenol. Recrystallize the solid residue from Chlorobenzene or Toluene.

Process Workflow & Optimization

To ensure reproducibility, follow this logic flow. The high phenol-to-aldehyde ratio (typically 6:1 to 10:1) is the single most important factor in preventing polymer formation.

ProcessFlow Feed Feed Preparation Phenol (Excess) + Catalyst Reaction Reaction Stage 50-60°C, 4-6 Hours Aldehyde Dosing Feed->Reaction Initiate Filtration Catalyst Removal (Filtration) Reaction->Filtration Complete Conversion Stripping Vacuum Stripping Remove H2O & Excess Phenol Filtration->Stripping Crude Filtrate Stripping->Feed Recycle Phenol Crystallization Crystallization Solvent: Toluene/MeOH Stripping->Crystallization Molten Residue Drying Final Product White Crystals (CAS 1844-00-4) Crystallization->Drying Filter Cake

Caption: Operational workflow for the synthesis of isobutylidene bisphenol emphasizing phenol recycling.

Characterization & Quality Control

Trustworthiness in data is established through rigorous characterization.

Table 1: Physicochemical Specifications

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 152°C - 155°CDSC / Capillary
Purity > 98.5%HPLC (Area %)
Solubility Soluble in MeOH, Acetone, Ether; Insoluble in WaterGravimetric
IR Signature -OH stretch (3200-3400 cm⁻¹), Gem-dimethyl doublet (1360/1380 cm⁻¹)FTIR

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 40% B to 90% B over 20 min.

  • Detection: UV @ 280 nm (Phenolic absorption).

  • Retention Time: Isobutylidene bisphenol elutes after BPA due to the higher hydrophobicity of the isobutyl group.

Applications in Drug Discovery & Material Science

1. Endocrine Activity Profiling: Researchers investigating Endocrine Disrupting Chemicals (EDCs) use CAS 1844-00-4 to map the steric tolerance of the Estrogen Receptor (ER) ligand-binding pocket. The bulky isobutyl group often reduces binding affinity to ER


 compared to BPA, potentially altering its toxicological profile or utility as a SERM scaffold.

2. Polymer Engineering: In polycarbonate synthesis, replacing BPA with isobutylidene bisphenol increases the free volume of the polymer chain due to the pendant isopropyl group. This typically results in:

  • Lower

    
      (plasticizing effect) compared to BPA.
    
  • Improved solubility in organic solvents (for coating applications).

References

  • Synthesis and Properties of Bisphenols

    • Source: PubChem. "4,4'-(2-Methylpropylidene)bisphenol (CAS 1844-00-4)."[2] National Library of Medicine.

    • URL:[Link]

  • Source: Google Patents. "Process for the production of isobutyraldehyde-phenol polycondensates (DE2805763A1).
  • General Acid Condensation Mechanisms

    • Source: Corma, A., et al. "Catalysis for the Synthesis of Biomass-Derived Chemicals." Chemical Reviews.
    • URL:[Link] (General reference for acid catalysis mechanisms).

  • Crystallization and Purification

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Phenols and Bisphenols."[3][4][5][6][7] (Standard grounding for phenol purification protocols).

Sources

Methodological & Application

Application Note: Synthesis of Polycarbonates using 4,4'-(2-Methylpropylidene)bisphenol (Bisphenol IB)

[1]

Abstract & Strategic Overview

This application note details the synthesis protocols for polycarbonates derived from 4,4'-(2-Methylpropylidene)bisphenol (CAS: 1844-00-4), often referred to as Bisphenol IB .[1] Unlike the ubiquitous Bisphenol A (BPA), Bisphenol IB features a bulky isobutylidene bridge (

1

Why this Monomer? The introduction of the asymmetric, bulky isobutyl group at the bridging carbon creates significant steric hindrance and disrupts chain packing. This modification is critical for researchers aiming to:

  • Enhance Solubility: The disruption of crystallinity improves solubility in organic solvents (e.g., DCM, THF, Chloroform), facilitating the fabrication of solvent-cast films or drug-eluting coatings.

  • Modify Optical Properties: Reduced crystallinity typically results in higher optical transparency.[1]

  • Tune Thermal Transitions: The bulky side group influences the Glass Transition Temperature (

    
    ) and free volume, affecting gas permeability and mechanical ductility.
    

This guide presents two validated synthesis routes:

  • Route A: Interfacial Polycondensation (Triphosgene Method) – Best for achieving high molecular weight (MW) with precise stoichiometric control.[1]

  • Route B: Melt Transesterification (Green Chemistry) – A solvent-free approach using Diphenyl Carbonate (DPC), ideal for biomedical applications requiring zero residual chlorinated solvents.[1]

Chemical Structure & Reaction Logic

The synthesis relies on the formation of carbonate linkages (

1
Reaction Scheme (Graphviz)[1]

ReactionSchemecluster_conditionsCritical Control ParametersBisIBBisphenol IB(C16H18O2)IntermediatesIntermediateChloroformates / OligomersBisIB->Intermediates Nucleophilic AttackSourceCarbonate Source(Triphosgene or DPC)Source->IntermediatesPolymerPoly(Bisphenol IB Carbonate)Intermediates->Polymer Polycondensation(-HCl or -Phenol)TempTemp ControlCatCatalyst Selectivity

Figure 1: General reaction pathway for the synthesis of Poly(Bisphenol IB Carbonate).

Protocol A: Interfacial Polycondensation (Triphosgene Route)[1]

Rationale: This method uses Triphosgene (solid) instead of gaseous phosgene, significantly reducing safety risks while maintaining the high reactivity required for high MW polymers.

Materials
  • Monomer: 4,4'-(2-Methylpropylidene)bisphenol (Bisphenol IB) [CAS: 1844-00-4].[1]

  • Carbonate Source: Triphosgene (Solid trimer of phosgene).[1]

  • Solvent: Dichloromethane (DCM) (Organic phase).[1]

  • Base: Sodium Hydroxide (NaOH) (Aqueous phase).[1]

  • Catalyst: Benzyltriethylammonium chloride (TEBAC) or Tetrabutylammonium bromide (TBAB) as Phase Transfer Catalyst (PTC).[1]

  • Chain Terminator: p-tert-Butylphenol (PTBP) (Controls MW).[1]

Step-by-Step Procedure
  • Preparation of Aqueous Phase:

    • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, dissolve Bisphenol IB (10 mmol, 2.42 g) and NaOH (40 mmol, 1.6 g) in distilled water (40 mL) .

    • Stir until a clear homogeneous solution forms (formation of bis-phenolate salt).

    • Add PTBP (0.2 mmol) if limiting MW is desired.[1]

  • Phase Transfer Initiation:

    • Add DCM (20 mL) to the flask.

    • Add TEBAC (0.2 mmol) . Stir vigorously (600 rpm) to create a fine emulsion.

  • Triphosgene Addition (Exothermic Step):

    • Dissolve Triphosgene (4 mmol, 1.2 g) in DCM (10 mL) in a separate dropping funnel. Note: 1 mol Triphosgene generates 3 mol Phosgene.[1]

    • Cool the reaction vessel to 0–5°C using an ice bath.

    • Add the Triphosgene solution dropwise over 30 minutes. Maintain pH > 10 by adding concentrated NaOH solution if necessary.[1]

  • Polymerization:

    • After addition, allow the reaction to warm to room temperature (25°C).

    • Stir vigorously for 1–2 hours. The viscosity of the organic layer will noticeably increase.

  • Purification:

    • Separate the organic layer using a separatory funnel.[2]

    • Wash 1: Dilute HCl (0.1 M) to neutralize residual base.[1]

    • Wash 2-4: Distilled water until the aqueous phase is neutral (pH 7).[1]

    • Precipitate the polymer by pouring the DCM solution slowly into Methanol (200 mL) under vigorous stirring.

    • Filter the white fibrous precipitate and dry in a vacuum oven at 60°C for 24 hours.

Protocol B: Melt Transesterification (Solvent-Free)[1]

Rationale: Ideal for "green" synthesis and medical applications where solvent residue is unacceptable. This process is equilibrium-driven; removing the byproduct (phenol) is the driving force.[1]

Materials
  • Monomer: Bisphenol IB (10 mmol).[1]

  • Reagent: Diphenyl Carbonate (DPC) (10.5 mmol).[1] Slight excess DPC compensates for sublimation losses.[1]

  • Catalyst System:

    • Stage 1: Tetramethylammonium hydroxide (TMAH) (

      
       mol/mol BP).[1]
      
    • Stage 2: Sodium Hydroxide (NaOH) (

      
       mol/mol BP).[1]
      
Melt Process Workflow (Graphviz)[1]

MeltProcessStep1Melting & OligomerizationTemp: 180°CPress: 1 atm (N2)Time: 30 minStep2TransesterificationTemp: 210°CPress: 100 mbarRemove: ~80% PhenolStep1->Step2 Add NaOH Ramp TempStep3Polycondensation (Finishing)Temp: 260-280°CPress: < 1 mbarHigh Viscosity BuildStep2->Step3 Full Vacuum Max Torque

Figure 2: Temperature and pressure profile for melt transesterification.

Step-by-Step Procedure
  • Charging:

    • Load Bisphenol IB and DPC into a polymerization tube equipped with a mechanical stirrer and a vacuum distillation arm.

    • Add TMAH catalyst.[1]

  • Melting (Stage I):

    • Purge with Nitrogen (

      
      ) three times to remove oxygen (prevents yellowing).[1]
      
    • Heat to 180°C . Stir once molten. Hold for 30 mins to initiate oligomerization.

  • Transesterification (Stage II):

    • Raise temperature to 210°C .

    • Slowly reduce pressure to 100 mbar .

    • Phenol will begin to distill off.[1] Collect in a cold trap.

  • Polycondensation (Stage III):

    • Add NaOH catalyst (if not added initially).[1]

    • Raise temperature to 270–280°C .

    • Reduce pressure to high vacuum (< 1 mbar or < 100 Pa).

    • Continue for 30–60 minutes until the torque on the stirrer reaches the maximum limit (indicating high MW).

  • Recovery:

    • Break vacuum with

      
      .[1]
      
    • Remove the polymer melt while hot or break the flask after cooling.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required.

ParameterMethodExpected Observation for Poly(Bisphenol IB Carbonate)
Structure 1H-NMR (

)
Bridge Protons: Look for the doublet of the methyl groups (

ppm) and the multiplet of the methine proton (

ppm).[1] Aromatic Protons: AA'BB' system (

ppm).[1]
Molecular Weight GPC (THF eluent)Interfacial:

g/mol , PDI 1.5–2.5. Melt:

g/mol , PDI 2.0–3.0.
Thermal DSC

:
Expect a

in the range of 120°C – 140°C . Note: The flexible isobutyl group may lower

slightly compared to BPA (150°C).
Thermal Stability TGA

:
Should be

in

.
Troubleshooting Guide
  • Problem: Low Molecular Weight (Brittle Polymer).

    • Interfacial Cause:[1][3][4][5][6][7] Impure triphosgene or insufficient stirring speed (poor emulsion).[1]

    • Melt Cause: Incomplete removal of phenol.[1] Check vacuum seal.[1]

  • Problem: Yellow/Pink Discoloration.

    • Cause: Oxidation of the phenolic monomer at high temperatures.

    • Solution: Ensure rigorous

      
       purging.[1] Add antioxidant (e.g., Irganox 1010) during melt polymerization.[1]
      

References

  • General Polycarbonate Synthesis (Melt & Interfacial)

    • Polycarbonate Manufacturing & Properties.[1][3][4] Scribd.[1][8] Link

  • Green Synthesis (Non-Phosgene Routes)

    • Haba, O., et al. (1999).[9] Synthesis of polycarbonate from dimethyl carbonate and bisphenol-A through a non-phosgene process.[1][9] Journal of Polymer Science Part A: Polymer Chemistry.[9] Link[1]

    • Lee, S., et al. (2004). Making Polycarbonates without Employing Phosgene: An Overview on Catalytic Chemistry. ACS Publications.[1][7] Link[1]

  • Chemical Data (Bisphenol IB)

    • 4,4'-(2-Methylpropylidene)bisphenol (CAS 1844-00-4).[1] PubChem.[1][10] Link

  • Thermal Properties of Hindered Polycarbonates

    • Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization.[5] PMC.[1] Link

  • Bio-based and Modified Polycarbonates

    • BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols.[1] RSC Green Chemistry.[1] Link

Application Note: HPLC-FLD/MS Strategy for 4,4'-(2-Methylpropylidene)bisphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated approach to the analysis of 4,4'-(2-Methylpropylidene)bisphenol (CAS: 1844-00-4), often referred to in technical literature as Bisphenol IBTD .

Executive Summary

The detection of bisphenol analogs has become critical in toxicological screening and material science. While Bisphenol A (BPA) is widely characterized, its structural analog 4,4'-(2-Methylpropylidene)bisphenol presents unique chromatographic challenges due to its increased hydrophobicity and steric bulk compared to BPA.

This guide details a high-sensitivity HPLC method using Fluorescence Detection (FLD) for routine quantification, coupled with Mass Spectrometry (MS/MS) for confirmation. The protocol leverages the molecule's phenolic fluorescence and lipophilic nature to achieve Limits of Quantitation (LOQ) in the low ng/mL range.

Target Analyte Profile
PropertyDetail
Chemical Name 4,4'-(2-Methylpropylidene)bisphenol
Common Abbreviation Bisphenol IBTD (Isobutylidene bisphenol)
CAS Number 1844-00-4
Molecular Formula C₁₆H₁₈O₂
LogP (Predicted) ~4.0 (More lipophilic than BPA, LogP ~3.[1]4)
pKa ~9.6–10.2 (Phenolic hydroxyls)
Key Challenge Resolution from structural isomers (e.g., Bisphenol B) and peak tailing due to silanol interactions.

Method Development Strategy

Chromatographic Logic

The separation of 4,4'-(2-Methylpropylidene)bisphenol relies on hydrophobic subtraction . The molecule contains a 2-methylpropylidene (isobutylidene) bridge, which adds significant non-polar surface area compared to the isopropylidene bridge of BPA.

  • Stationary Phase: A high-carbon-load C18 column (e.g., 15-20% C) is required. End-capping is non-negotiable to prevent the phenolic hydroxyls from interacting with free silanols, which causes peak tailing.

  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for this specific analog.

  • Modifier: Acidic pH (0.1% Formic Acid) is essential. Keeping the pH < 4 ensures the phenols remain protonated (neutral), maximizing retention and peak symmetry.

Detection Physics
  • Fluorescence (Preferred): Phenolic rings exhibit strong native fluorescence.

    • Excitation: 275 nm (Absorption max of the phenol ring).

    • Emission: 305 nm (Stokes shift characteristic of bisphenols).

    • Benefit: FLD offers 10-50x higher sensitivity than UV and eliminates interference from non-fluorescent matrix components.

  • Mass Spectrometry: Negative Mode ESI is mandatory. Bisphenols lose a proton easily ([M-H]⁻) to form stable phenoxide ions.

Experimental Protocols

HPLC-FLD Method (Routine Analysis)

System: Agilent 1260/1290 Infinity II or equivalent (Quaternary Pump).

ParameterCondition
Column Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent end-capped C18)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temp 35°C (Slightly elevated temp improves mass transfer for bulky bisphenols)
Injection Vol 10 µL
Detection (FLD) Ex: 275 nm
Detection (UV) 280 nm (Secondary confirmation)

Gradient Program:

  • 0.0 min: 40% B (Equilibration)

  • 1.0 min: 40% B (Isocratic hold to elute polar matrix)

  • 10.0 min: 90% B (Linear ramp; Analyte elutes ~7-8 min)

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 40% B (Re-equilibration)

  • 16.0 min: Stop

LC-MS/MS Method (Trace Confirmation)

For complex matrices (plasma, wastewater), transition from FLD to Triple Quadrupole MS.

  • Ionization: ESI Negative Mode (-)

  • Precursor Ion: m/z 241.1 [M-H]⁻

  • Product Ions (MRM):

    • Quantifier: 241.1

      
       147.1 (Phenol loss + rearrangement)
      
    • Qualifier: 241.1

      
       225.1 (Loss of methyl/methane)
      

Sample Preparation Workflow

Direct injection is rarely sufficient for bisphenols due to protein binding or particulate interference. Solid Phase Extraction (SPE) is the "Gold Standard" for recovery.

Diagram 1: SPE Extraction Logic

SPE_Workflow Sample Sample (Urine/Water/Serum) Adjust to pH 4.0 Condition Condition Cartridge (HLB or C18) 1. MeOH | 2. Water Load Load Sample Flow: 1-2 mL/min Sample->Load Apply Condition->Load Wash Wash Step 5% Methanol in Water (Removes salts/proteins) Load->Wash Dry Dry Cartridge Vacuum for 5 mins Wash->Dry Elute Elute Analyte 3 mL Methanol or ACN Dry->Elute Recon Evaporate & Reconstitute in Mobile Phase Initial (40% ACN) Elute->Recon

Caption: Optimized Solid Phase Extraction (SPE) workflow using Hydrophilic-Lipophilic Balance (HLB) cartridges to ensure retention of the hydrophobic bisphenol analog.

Method Validation & Troubleshooting

Performance Metrics

Based on field data for similar bisphenol analogs (BPA, BPB):

  • Linearity:

    
     over range 10–1000 ng/mL.[2]
    
  • Recovery: 85–105% using the SPE protocol above.

  • LOD (FLD): ~0.5–1.0 ng/mL.

  • LOD (MS/MS): ~0.05–0.1 ng/mL.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Silanol interactionEnsure pH is ~3.0 (0.1% Formic Acid). Switch to "End-capped" column.
Carryover Hydrophobic adsorptionUse a needle wash of 50:50 ACN:Isopropanol.
Shift in RT Temperature fluctuationThermostat column at 35°C. Bisphenols are sensitive to viscosity changes.
Ghost Peaks ContaminationCritical: Bisphenols leach from plastics.[3] Use glass vials and solvent bottles only. Replace plastic tubing with PEEK or Stainless Steel.
Diagram 2: Method Development Decision Tree

Method_Logic Start Start: 4,4'-(2-Methylpropylidene)bisphenol Matrix Matrix Type? Start->Matrix Clean Clean (Water/Solvent) Matrix->Clean Dirty Complex (Biofluids) Matrix->Dirty Direct Direct Injection (Filter 0.2µm PTFE) Clean->Direct SPE SPE Extraction (HLB Cartridge) Dirty->SPE Sep HPLC Separation C18 / Acidic Mobile Phase Direct->Sep SPE->Sep Det_Conc Concentration? Sep->Det_Conc High > 1 ppm: UV (280nm) Det_Conc->High Low < 100 ppb: FLD or MS Det_Conc->Low

Caption: Decision matrix for sample preparation and detector selection based on matrix complexity and sensitivity requirements.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 226969, 4,4'-(2-Methylpropylidene)bisphenol.[4] Retrieved from [Link]

  • FDA (2013). LIB 4654: Quantitative Determination of Bisphenol-A in Tuna. (Methodology grounding for bisphenol extraction and LC-MS parameters). Retrieved from [Link]

  • Kudłak, B., et al. (2021). Application of Solid Phase Extraction and HPLC-FLD to Analyze Bisphenol A... and Bisphenol E in Human Urine. MDPI Molecules. (Validation of FLD parameters for bisphenol analogs). Retrieved from [Link]

  • Shimadzu (2015). Analysis of Bisphenol A in Water by LC-MS/MS. (Grounding for ESI negative mode transitions). Retrieved from [Link]

Sources

Application Note: Proton NMR Characterization of 4,4'-(2-Methylpropylidene)bisphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the characterization of 4,4'-(2-Methylpropylidene)bisphenol, also known as Bisphenol B (BPB), using high-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present a detailed protocol encompassing sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, analytical scientists, and professionals in drug development and materials science who require robust structural verification of bisphenol analogues.

Introduction and Scientific Context

4,4'-(2-Methylpropylidene)bisphenol is an organic compound belonging to the bisphenol family, which are widely used as monomers in the production of polycarbonates, epoxy resins, and other polymers.[1][2] Structurally similar to the more well-known Bisphenol A (BPA), it features an isobutylidene bridge connecting two p-hydroxyphenyl groups.[3][4][5] Given the increasing scrutiny of the biological and environmental impact of bisphenols, accurate and unambiguous structural characterization of these compounds is paramount for quality control, regulatory compliance, and research into structure-activity relationships.[6]

¹H NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[7][8] It provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This application note establishes a self-validating protocol for the ¹H NMR analysis of 4,4'-(2-Methylpropylidene)bisphenol, ensuring technical accuracy and reliable characterization.

Molecular Structure and Predicted ¹H NMR Spectral Features

A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The symmetry and electronic environment of each proton set dictate its unique signature in the NMR spectrum.

Chemical structure of 4,4'-(2-Methylpropylidene)bisphenol with protons labeled for NMR assignment.

Figure 1: Chemical structure of 4,4'-(2-Methylpropylidene)bisphenol with distinct proton environments labeled (Hₐ-Hₑ).

Based on the structure in Figure 1, we can predict the key features of the ¹H NMR spectrum:

  • Aromatic Protons (Hₐ, Hₑ): The two phenol rings are chemically equivalent due to free rotation. The protons on each ring form an AA'BB' spin system, which often appears as two distinct doublets due to ortho-coupling. Protons ortho to the hydroxyl group (Hₑ) are expected to be more shielded (upfield) than those ortho to the alkyl substituent (Hₐ).[9][10]

  • Phenolic Protons (Hₒₕ): The hydroxyl protons are typically observed as a singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature, and they can undergo exchange with deuterated solvents like D₂O.[8][11]

  • Alkyl Bridge Protons (Hᵦ, H𝒸, HᏧ):

    • Methine Proton (Hᵦ): This single proton is adjacent to two aromatic rings and the isopropyl group's methine proton (H𝒸). It is expected to be significantly deshielded and will be split by H𝒸 into a doublet.

    • Isopropyl Methine (H𝒸): This proton is coupled to both Hᵦ and the six methyl protons (HᏧ), resulting in a complex multiplet.

    • Isopropyl Methyl Protons (HᏧ): The two methyl groups are equivalent and are split by the single adjacent methine proton (H𝒸), resulting in a doublet.

Detailed Experimental Protocol

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Part 3.1: Sample Preparation

The quality of the NMR sample is critical for obtaining a high-quality spectrum. The sample must be a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[12][13]

Materials and Reagents:

  • 4,4'-(2-Methylpropylidene)bisphenol (5-10 mg)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[14]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆), 0.7 mL

  • Glass vial (1-dram)

  • Pasteur pipette and bulb

  • Small plug of cotton or glass wool

Protocol Steps:

  • Weighing: Accurately weigh 5-10 mg of the solid 4,4'-(2-Methylpropylidene)bisphenol into a clean, dry glass vial. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans for a small molecule.[14][15][16]

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Chloroform-d is a common choice due to its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm.[17] Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration: Prepare a filter pipette by tightly packing a small plug of cotton or glass wool into the neck of a Pasteur pipette. This step is crucial to remove any insoluble impurities that would interfere with magnetic field homogeneity (shimming), leading to broad peaks.[13][14]

  • Transfer: Using the filter pipette, transfer the solution from the vial into the NMR tube. The final sample height in the tube should be between 4.5 and 5.5 cm to ensure it is properly positioned within the instrument's detection coil.[12][13]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Part 3.2: NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Pulse Angle (p1)45°A 45° pulse allows for a shorter relaxation delay compared to a 90° pulse, enabling faster data acquisition without significantly sacrificing signal, which is important for accurate integration.[18]
Spectral Width (sw)16 ppm (~6400 Hz)This range comfortably covers the entire chemical shift region for most organic molecules, from ~-2 to 14 ppm.[18]
Acquisition Time (at)~4 secondsA longer acquisition time improves digital resolution, resulting in sharper peaks.
Relaxation Delay (d1)2-5 secondsEnsures that all protons have sufficient time to relax back to equilibrium before the next pulse, which is critical for quantitative accuracy of the peak integrals.[18]
Number of Scans (ns)16 or 32Sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
Temperature298 K (25 °C)Standard operating temperature for routine NMR analysis.

Data Processing and Spectral Interpretation Workflow

The process of converting the raw experimental data into a final, interpretable spectrum involves several key steps.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Shim Lock & Shim Spectrometer Filter->Shim Acquire Acquire FID (Free Induction Decay) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peaks Baseline->Integrate Assign Assign Signals Integrate->Assign Validate Validate Structure Assign->Validate

Diagram 1: Standard workflow for ¹H NMR characterization.

Expected Spectral Data and Assignments

The processed ¹H NMR spectrum of 4,4'-(2-Methylpropylidene)bisphenol is expected to show five distinct signals. The assignments below are based on established chemical shift principles and coupling patterns.[9][10][11]

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
Hₐ~7.0 - 7.2Doublet (d)4HAromatic protons ortho to alkyl bridge
Hₑ~6.7 - 6.9Doublet (d)4HAromatic protons ortho to -OH group
Hₒₕ~4.5 - 6.0 (variable)Broad Singlet (br s)2HPhenolic hydroxyl protons
Hᵦ~3.5 - 3.8Doublet (d)1HMethine proton on alkyl bridge
H𝒸~2.2 - 2.5Multiplet (m)1HMethine proton of isopropyl group
HᏧ~0.9 - 1.1Doublet (d)6HMethyl protons of isopropyl group
Analysis of Coupling Interactions

The splitting patterns (multiplicity) provide direct evidence of proton connectivity.

G Hb Hᵦ (methine) Hc H𝒸 (isopropyl methine) Hb->Hc Jᵦ𝒸 Hd HᏧ (methyls) Hc->Hd J𝒸Ꮷ

Diagram 2: Key J-coupling relationships in the alkyl bridge.

  • The signal for Hᵦ appears as a doublet because it is coupled only to the adjacent methine proton H𝒸 .

  • The signal for HᏧ (the two methyl groups) appears as a doublet because these six equivalent protons are coupled only to H𝒸 .

  • The signal for H𝒸 is a complex multiplet because it is coupled to both Hᵦ and the six HᏧ protons.

Self-Validation Check: The presence of these specific multiplicities and integrals provides a robust, self-validating system. For example, if the signal at ~1.0 ppm integrates to 6H and is a doublet, it strongly confirms the presence of an isopropyl group attached to a single proton. The entire set of signals must be consistent with the proposed structure for a positive identification. A D₂O shake experiment can be performed to confirm the assignment of the phenolic -OH peak; upon adding a drop of D₂O, the Hₒₕ signal will disappear due to proton-deuterium exchange.[8][11]

Conclusion

This application note details a reliable and scientifically sound protocol for the ¹H NMR characterization of 4,4'-(2-Methylpropylidene)bisphenol. By following the outlined procedures for sample preparation, data acquisition, and spectral analysis, researchers can confidently verify the structure and purity of this compound. The causality-driven approach, explaining the reasoning behind each step, ensures that the protocol is not just a set of instructions but a framework for obtaining high-quality, reproducible analytical data.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • University of Ottawa. (n.d.). How to make an NMR sample.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • Towson University. (n.d.). Sample Preparation.
  • PubChem. (n.d.). 4,4'-(2-Methylpropylidene)bisphenol. National Center for Biotechnology Information.
  • BenchChem. (2025). Bisphenol B synthesis from phenol and ethyl methyl ketone.
  • Global Substance Registration System (GSRS). (n.d.). 4,4'-(2-METHYLPROPYLIDENE)DIPHENOL.
  • PubChemLite. (2026). 4,4'-(2-methylpropylidene)bisphenol (C16H18O2). Université du Luxembourg.
  • Springer Nature Experiments. (n.d.). Results for "Proton NMR".
  • Michigan State University Department of Chemistry. (2017). Basic Practical NMR Concepts.
  • Sigma-Aldrich. (n.d.). NMR Reference Standards.
  • Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 MHz) spectrometer.
  • NIST. (n.d.). Phenol, 4,4'-(1-methylethylidene)bis-. NIST WebBook.
  • Separation Science. (2023). Certified reference materials for quantitative NMR.
  • Diva-portal.org. (n.d.). Catalytic synthesis of benign bisphenols.
  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison.
  • FUJIFILM Wako Chemicals. (n.d.). Standard for Quantitative NMR.
  • Yang, Y. (n.d.). General structure of bisphenol-A (4,4'-(propan-2-ylidene) diphenol). ResearchGate.
  • ResearchGate. (n.d.). 1 H NMR spectra of BBA and BPA.
  • Goss Scientific. (n.d.). qNMR Standards.
  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of (a) a bisphenol-A based....
  • Western University. (n.d.). NMR Sample Preparation.
  • IntechOpen. (n.d.). Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives.
  • ResearchGate. (n.d.). ¹H NMR spectrum of recovered pure BPA in the CDCl3 solvent.
  • ResearchGate. (n.d.). Fragment of the ¹H NMR spectrum (bisphenol A and EG region) of the copolymer Bl‐280.
  • Páginas Personales UNAM. (n.d.). Recent advances in analysis of bisphenols and their derivatives in biological matrices.
  • ChemicalBook. (n.d.). Bisphenol A(80-05-7) 1H NMR spectrum.
  • Chemistry LibreTexts. (2021). 6.5: NMR Theory and Experiment.
  • ChemicalBook. (n.d.). 4,4'-Biphenol(92-88-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4,4'-Cyclohexylidenebis(2-methylphenol)(2362-14-3) 1 H NMR.
  • PMC. (2018). Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ChemicalBook. (n.d.). 4,4'-(1-Phenylethylidene) biphenol(1571-75-1) 1H NMR spectrum.

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Application Note: Trace Analysis of 4,4'-(2-Methylpropylidene)bisphenol in Environmental Water by SPE-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and environmental scientists requiring a validated, high-sensitivity method for the quantification of 4,4'-(2-Methylpropylidene)bisphenol (commonly known as Bisphenol IB or BPIB ) in complex environmental matrices.

Introduction & Scientific Rationale

4,4'-(2-Methylpropylidene)bisphenol (CAS: 14007-30-8), often abbreviated as Bisphenol IB (BPIB) , is a structural analog of Bisphenol A (BPA) utilized in the synthesis of specialty epoxy resins and as an antioxidant in polymer matrices. As regulatory pressure mounts on BPA, analogs like BPIB are increasingly scrutinized for their environmental persistence and potential endocrine-disrupting properties.

Analytical Challenges
  • Isomeric Complexity: BPIB is an isomer of Bisphenol B (BPB) and closely related to Bisphenol MIBK. Precise chromatographic separation is required to avoid false positives.

  • Matrix Interference: Environmental samples (wastewater, river water) contain high levels of humic acids and non-target phenols that can suppress ionization or co-elute.

  • Derivatization Necessity: Like all bisphenols, BPIB possesses two polar hydroxyl groups, necessitating silylation to improve volatility and thermal stability for GC-MS analysis.

This protocol utilizes Solid Phase Extraction (SPE) on a polymeric divinylbenzene-co-N-vinylpyrrolidone sorbent (HLB) followed by Silylation and Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

Experimental Design & Workflow

Chemical Signaling & Workflow Diagram

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the derivatization mechanism.

G Sample Environmental Sample (Water/Wastewater) Prep Sample Preparation (Filtration & pH Adj.) Sample->Prep 0.45 µm Filter SPE Solid Phase Extraction (Oasis HLB) Prep->SPE Load @ 5-10 mL/min Elution Elution & Drying (MeOH -> N2 Evap) SPE->Elution Enrich Analyte Deriv Derivatization (BSTFA + 1% TMCS) Elution->Deriv Anhydrous Conditions GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject 1 µL Data Quantification (Internal Std Method) GCMS->Data m/z 386, 343, 371

Figure 1: Analytical workflow for Bisphenol IB determination. Critical Control Points (CCPs) are highlighted in Red (Extraction) and Yellow (Derivatization).

Materials & Reagents

Reagents
  • Target Analyte: 4,4'-(2-Methylpropylidene)bisphenol (Bisphenol IB), >98% purity.

  • Internal Standard (IS): Bisphenol A-d16 (BPA-d16) or 13C12-BPA. Note: Deuterated BPIB is rarely commercially available; BPA-d16 is the accepted surrogate due to similar pKa and retention behavior.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Methanol (LC-MS grade), Dichloromethane (DCM), Acetone, Ultrapure Water (18.2 MΩ).

Equipment
  • SPE Cartridges: Oasis HLB (200 mg, 6 cc) or equivalent hydrophilic-lipophilic balance sorbent.

  • GC-MS System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

Detailed Protocol

Step 1: Sample Preparation
  • Collection: Collect water samples in amber glass bottles (pre-rinsed with acetone/hexane) to prevent photo-degradation and leaching from plastics.

  • Preservation: Acidify to pH 3 with H₂SO₄ if storage >24h is required, but neutralize to pH 7.0 before SPE loading to ensure the bisphenol is in its neutral (protonated) form for optimal HLB retention.

  • Filtration: Filter 500 mL (surface water) or 100 mL (wastewater) through a 0.7 µm glass fiber filter (GF/F) to remove suspended solids.

Step 2: Solid Phase Extraction (SPE)

Rationale: The HLB sorbent retains phenols via pi-pi interactions and hydrophobic forces.

  • Conditioning:

    • 5 mL Dichloromethane (DCM).

    • 5 mL Methanol (MeOH).

    • 5 mL Ultrapure Water (Do not let the cartridge dry).

  • Loading:

    • Load sample at a flow rate of 5–10 mL/min.

  • Washing:

    • 5 mL mixture of MeOH:Water (5:95 v/v). Removes inorganic salts and highly polar interferences.

    • Dry cartridge under vacuum for 30 minutes. Critical: Residual water hydrolyzes the silylation reagent in the next step.

  • Elution:

    • Elute with 2 × 3 mL Methanol followed by 2 × 3 mL DCM.

    • Combine eluates.

Step 3: Derivatization (Silylation)

Mechanism: Replacement of active protic hydrogens (-OH) with trimethylsilyl groups (-Si(CH₃)₃).

  • Evaporation: Evaporate the eluate to near-dryness under a gentle stream of Nitrogen (N₂) at 40°C.

  • Reconstitution: Add 50 µL of anhydrous Pyridine (catalyst).

  • Reaction: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Vortex and heat at 70°C for 30 minutes .

  • Cooling: Cool to room temperature and transfer to a GC vial with a glass insert.

Step 4: GC-MS Analysis

GC Parameters:

  • Inlet: Splitless mode, 280°C. Purge flow 50 mL/min at 1 min.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C (Hold 2 min).

    • Total Run Time: ~28 mins.

MS Parameters (EI Source):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 290°C.

  • Acquisition: SIM Mode (after determining retention time in Scan mode).

Target Ions for Bisphenol IB-TMS Derivative: The molecular weight of BPIB is 242.31. The di-TMS derivative adds 144.2 mass units.

  • MW (Derivative): 386.5 m/z.

  • Fragmentation Logic: Cleavage of the isobutylidene bridge often results in the loss of the isopropyl group (M-43) or methyl group (M-15).

AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)
BPIB-TMS 16.5 min386 (M+)343 (M-43)371 (M-15)
BPA-d16-TMS 15.8 min468 453234

Note: Retention times must be experimentally verified as BPIB elutes between Bisphenol E and Bisphenol A on 5% phenyl columns.

Results & Data Analysis

Identification Criteria
  • Retention Time: Peak must elute within ±0.05 min of the calibration standard.

  • Ion Ratios: The ratio of Qualifier 1/Quant Ion must be within ±20% of the standard.

  • Signal-to-Noise: Quant ion peak S/N > 10 for LOQ.

Quantification

Calculate concentration using the Internal Standard method:



Where RRF  (Relative Response Factor) is determined from the calibration curve (0.5 – 500 ng/L).
Method Validation Metrics (Expected)
ParameterValueNotes
Linearity (R²) > 0.995Range: 1–1000 ng/L
Recovery 85% – 115%Spiked in river water
LOD 0.5 ng/LBased on S/N = 3
LOQ 1.5 ng/LBased on S/N = 10

Troubleshooting & Optimization

  • Issue: Low Recovery.

    • Cause: Incomplete elution or breakthrough during loading.

    • Fix: Ensure pH is 7.0 (neutral) during loading. Bisphenols can ionize at high pH (pKa ~9-10), reducing retention on HLB.

  • Issue: Tailing Peaks.

    • Cause: Active sites in the inlet or column.

    • Fix: Trim the column guard (5 cm) and replace the inlet liner with a deactivated, wool-packed liner.

  • Issue: Inconsistent Derivatization.

    • Cause: Moisture presence.

    • Fix: Increase N₂ drying time or add a small amount of anhydrous Na₂SO₄ to the eluate before evaporation.

References

  • Caban, M., & Stepnowski, P. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research. Link

  • Zulfiqar, H., et al. (2025).

Kinetic Profiling and Process Control: Polycarbonate Synthesis via 4,4'-(2-Methylpropylidene)bisphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Monomer Profile

This application note details the polymerization kinetics and synthesis protocols for 4,4'-(2-Methylpropylidene)bisphenol (CAS: 1844-00-4), frequently referred to in high-performance polymer literature as Bisphenol-IB .

Unlike the ubiquitous Bisphenol A (BPA), the Bisphenol-IB monomer features a bulky isobutylidene bridge . This structural deviation introduces significant steric hindrance and conformational rigidity to the polymer backbone. Consequently, polycarbonates derived from this monomer exhibit enhanced heat distortion temperatures (HDT) and modified free-volume characteristics, making them critical candidates for optical resins and high-stability drug delivery matrices.

Kinetic Theory: The Steric Influence

In interfacial polycondensation, the reaction rate (


) is generally governed by the nucleophilicity of the phenoxide ion and the diffusion rate across the organic-aqueous interface.
  • Electronic Effect: The isobutyl group is electron-donating, theoretically increasing the nucleophilicity of the phenoxide oxygen compared to phenol, similar to BPA.

  • Steric Effect: The 2-methylpropylidene bridge creates a larger rotational barrier than the isopropylidene bridge in BPA. While the intrinsic reactivity (

    
    ) remains high, the effective rate of polymerization in the later stages (high viscosity) is more sensitive to diffusion limitations (
    
    
    
    ).


Where


 is the apparent rate constant, heavily influenced by the Phase Transfer Catalyst (PTC) efficiency and mixing Reynolds number (

).

Reaction Mechanism & Pathway[1][2][3]

The synthesis follows a Nucleophilic Acyl Substitution pathway via Interfacial Polycondensation. The reaction is biphasic, utilizing Dichloromethane (DCM) for the organic phase and water for the alkaline phenoxide phase.

Diagram 1: Interfacial Reaction Pathway

ReactionPathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase (DCM) Monomer Bisphenol-IB (Organic Solid) Phenolate Disodium Phenolate (Aqueous Phase) Monomer->Phenolate Deprotonation (pH > 11) NaOH NaOH (aq) NaOH->Phenolate Interface Interface Reaction (Cl-CO-O-Ar...) Phenolate->Interface Diffusion Phosgene Triphosgene/Phosgene (DCM Phase) Phosgene->Interface Diffusion PTC Phase Transfer Catalyst (TEBAC) PTC->Interface Ion Transport Oligomer Chloroformate Oligomers Interface->Oligomer Fast Kinetics Polymer High Mw Polycarbonate Oligomer->Polymer Chain Extension (Step-Growth)

Caption: Biphasic reaction pathway showing the critical role of PTC in transporting phenolate anions to the organic interface.

Detailed Experimental Protocol

Safety Warning: This protocol utilizes Triphosgene (a solid phosgene equivalent). Upon contact with nucleophiles or heat, it decomposes to Phosgene gas. All operations must be performed in a functioning fume hood with appropriate phosgene detector badges.

Materials & Reagents
ReagentPurityRoleStoichiometry (Eq)
Bisphenol-IB >99%Monomer1.00
Triphosgene 99%Carbonyl Source0.35 (Excess)
NaOH 98%Base/Deprotonator2.50
TEBAC 99%Phase Transfer Cat.0.02 (2 mol%)
p-tert-Butylphenol 99%Chain Stopper0.01 - 0.03
Dichloromethane HPLCSolventN/A (10% w/v solids)
Step-by-Step Synthesis Workflow

Step 1: Aqueous Phase Preparation

  • Dissolve 2.5 Eq of NaOH in deionized water.

  • Add 1.0 Eq of 4,4'-(2-Methylpropylidene)bisphenol .

  • Stir at room temperature under Nitrogen until a clear homogeneous solution forms (Disodium salt formation).

    • Note: If turbidity persists, the monomer is not fully deprotonated. Check pH; it must remain >12.

Step 2: Interfacial Assembly

  • Add the Phase Transfer Catalyst (TEBAC) to the aqueous solution.[1]

  • Add Dichloromethane (DCM) to the reactor. The volume should equal the aqueous phase volume (1:1 ratio).

  • Set mechanical stirring to high shear (e.g., 600-800 RPM). Crucial: Interfacial area determines reaction kinetics.

Step 3: Phosgenation (Exothermic)

  • Dissolve Triphosgene in a separate small volume of DCM.

  • Slowly add the Triphosgene solution dropwise to the reactor over 30 minutes.

  • Maintain temperature between 15°C - 25°C using an ice bath.

    • Kinetic Insight: Rapid addition causes local overheating and hydrolysis of phosgene, leading to low molecular weight (

      
      ) and loss of stoichiometry.
      

Step 4: Oligomerization & Chain Extension

  • After Triphosgene addition, add the Chain Stopper (p-tert-butylphenol).

  • Add a catalytic amount of Triethylamine (TEA) (0.05 Eq) to accelerate the chloroformate-phenoxyl coupling.

  • Stir for 60-90 minutes. Viscosity will noticeably increase.

Step 5: Purification

  • Stop stirring and allow phases to separate. Discard the upper aqueous layer.

  • Wash the organic layer with:

    • 1x Dilute HCl (0.1 M) – to neutralize residual base and TEA.

    • 3x Deionized Water – until neutral pH.

  • Precipitate the polymer by pouring the DCM solution into a 10-fold excess of cold Methanol under vigorous stirring.

  • Filter and vacuum dry at 60°C for 12 hours.

Kinetic Monitoring & Data Analysis

To validate the polymerization kinetics, samples must be drawn at fixed intervals (t = 5, 10, 20, 40, 60 min) during Step 4.

Molecular Weight Evolution (GPC)

Analyze samples using Gel Permeation Chromatography (GPC) with THF eluent and Polystyrene standards.

Target Data Profile:

Time (min) Mn (kDa) Mw (kDa) PDI (Mw/Mn) Kinetic Phase
5 2.5 4.1 1.64 Oligomer Formation
15 12.0 22.8 1.90 Chain Growth
30 28.5 59.8 2.10 Diffusion Control

| 60 | 45.0 | 94.5 | 2.10 | Plateau/Termination |

Interpretation: A PDI approaching 2.0 is characteristic of ideal step-growth polycondensation. If PDI > 2.5, it indicates branching or poor mixing (hotspots).

Diagram: Kinetic Monitoring Workflow

KineticWorkflow Start Reaction Start (t=0) Sample Aliquot Sampling (5mL) Start->Sample Interval t Quench Acid Quench (Stop Reaction) Sample->Quench Immediate Prep Precipitation & Filtration Quench->Prep Analysis GPC Analysis (THF) Prep->Analysis Analysis->Sample Next Interval

Caption: Iterative sampling loop for determining kinetic rate constants (


) and molecular weight distribution.

Troubleshooting & Optimization

Low Molecular Weight ( kDa)[5]
  • Cause: Hydrolysis of phosgene/chloroformate groups due to high pH or temperature.

  • Solution: Reduce reaction temperature to <20°C during addition. Ensure DCM is anhydrous. Verify stoichiometry (slight excess of Triphosgene is usually required, ~1.05 Eq equivalent).

High Polydispersity (PDI > 2.5)
  • Cause: Poor interfacial mixing. The reaction becomes diffusion-limited, causing some chains to grow uncontrollably while others starve.

  • Solution: Increase stirring speed (RPM). Use a reactor with baffles.

Unreacted Monomer
  • Cause: Incomplete deprotonation.

  • Solution: Ensure the initial aqueous phase is clear before adding the organic phase. Increase NaOH slightly.

References

  • PubChem. (2023). 4,4'-(2-Methylpropylidene)bisphenol (Compound Summary).[2] National Library of Medicine. [Link]

  • Kricheldorf, H. R. (2010). Polycondensation Mechanisms.[3][4] In: Handbook of Polymer Synthesis. CRC Press. (Standard text for step-growth kinetics).

  • Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.
  • NIST Chemistry WebBook. (2023). Phenol, 4,4'-(2-methylpropylidene)bis-.[5][2][6] Standard Reference Data.[2] [Link]

  • Brunelle, D. J. (2006). Polycarbonates.[7][8] In: Encyclopedia of Polymer Science and Technology. Wiley. [Link]

Sources

Solid-phase extraction techniques for bisphenol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Solid-Phase Extraction Strategies for Bisphenol Analogs

Executive Summary & Chemical Context

The shift from Bisphenol A (BPA) to structural analogs like Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF) has created a complex analytical challenge.[1][2] This "regrettable substitution" requires methods that can simultaneously extract compounds with widely varying physicochemical properties.

  • BPS is significantly more polar (LogP ~1.[2]65) than BPA, risking breakthrough on traditional C18 silica.[1][2]

  • BPAF is highly fluorinated and hydrophobic (LogP ~4.8), requiring strong elution solvents and risking carryover.[1][2]

  • Matrix Interference: Biological fluids (serum, breast milk) contain phospholipids and proteins that suppress ionization in LC-MS/MS.[2]

This guide provides two validated SPE workflows: a Universal Polymeric Method for broad-spectrum screening and a Molecularly Imprinted Polymer (MIP) Method for high-sensitivity targeted analysis in complex matrices.[2]

Analyte Profiling & Sorbent Selection

Effective SPE development requires aligning the sorbent mechanism with the analyte's pKa and hydrophobicity.

Table 1: Physicochemical Properties of Key Bisphenol Analogs

AnalyteStructure NoteLogP (Hydrophobicity)pKa (Acidity)SPE Challenge
BPS Sulfone group1.65 (Polar)7.4 - 8.2Low retention on C18; requires HLB or polar-modified sorbents.[2]
BPF Methylene bridge2.909.8 - 10.3Similar to BPA but slightly more polar.[2]
BPA Isopropylidene3.409.6 - 10.2Ubiquitous background contamination.[2]
BPB Butyl group4.00~10.5Strong hydrophobic retention.
BPAF Fluorinated4.76 (Hydrophobic)8.6 - 9.2Requires strong organic elution; prone to adsorption on plastic.[2]
Sorbent Decision Matrix
  • Hydrophilic-Lipophilic Balance (HLB): The "Gold Standard" for multi-analyte screening.[2] The N-vinylpyrrolidone/divinylbenzene copolymer retains polar BPS (via polar functional groups) and hydrophobic BPAF (via aromatic rings) simultaneously.[2]

  • Molecularly Imprinted Polymers (MIPs): Necessary for ultra-trace analysis (<0.1 ng/mL) in dirty matrices (e.g., breast milk, sludge).[1][2] MIPs use a "lock-and-key" mechanism to selectively retain bisphenols while washing away matrix components that co-elute on HLB.[2]

Protocol A: Universal Polymeric SPE (Screening)[1][2]

Application: Urine, Surface Water, Wastewater.[1][2][3] Sorbent: Polymeric Divinylbenzene-co-N-vinylpyrrolidone (e.g., Oasis HLB, Strata-X), 60 mg / 3 mL.[1][2]

Methodology & Causality
  • Sample Pre-treatment:

    • Adjust sample pH to 4.0–5.0 using Acetic Acid.

    • Reasoning: Bisphenols are weak acids. Lowering pH ensures they are in their neutral (protonated) state, maximizing hydrophobic retention on the sorbent.[2]

    • Enzymatic Hydrolysis (Urine only): Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -glucuronidase to deconjugate glucuronides if total bisphenol load is required.
      
  • Conditioning:

    • 3 mL Methanol (MeOH) followed by 3 mL Ultrapure Water.[2]

    • Reasoning: Solvates the polymer chains to open the pores for analyte interaction.

  • Loading:

    • Load sample at 1–2 mL/min.

    • Critical: Do not exceed this flow rate. BPS has fast kinetics but weak retention; high flow causes breakthrough.

  • Washing (The Critical Step):

    • Wash 1: 3 mL 5% MeOH in Water. (Removes salts/proteins).[1][2]

    • Wash 2: 3 mL Water (pH 4.0).[2]

    • Caution: Do NOT use >10% MeOH in the wash.[4] BPS will elute prematurely due to its polarity.

  • Elution:

    • 3 mL 100% Methanol.

    • Reasoning: Acetonitrile (ACN) can be used, but MeOH is generally a better solvent for the hydrogen-bonding interactions of the phenol groups.[2]

  • Reconstitution:

    • Evaporate to dryness under Nitrogen (40°C).[2] Reconstitute in 50:50 MeOH:Water.

    • Note: Use glass vials. Plastic vials leach BPA.

Protocol B: High-Selectivity MIP SPE (Targeted)

Application: Serum, Breast Milk, Fatty Foodstuffs.[1][2] Sorbent: Bisphenol-selective MIP (e.g., AFFINIMIP® SPE Bisphenols, SupelMIP).[1][2]

Methodology & Causality
  • Sample Pre-treatment:

    • Serum/Milk: Protein precipitation with ACN (1:3 v/v) is mandatory.[2] Centrifuge and collect supernatant. Dilute supernatant with water to reduce organic content to <10% before loading.

    • Reasoning: MIPs have specific cavities.[5] Proteins block these cavities, destroying capacity.[1][2]

  • Conditioning:

    • 3 mL MeOH followed by 3 mL Water.

  • Loading:

    • Load pre-treated sample at 1 mL/min.

  • Selective Washing:

    • Wash 1: 3 mL Water (removes salts).[2]

    • Wash 2: 3 mL ACN:Water (40:60 v/v).

    • Reasoning: This is the "magic" step. The specific binding in the MIP cavity is strong enough to withstand 40% organic solvent. Non-specific hydrophobic interferences (lipids, unrelated phenols) are washed away, leaving a clean extract.[1][2]

  • Elution:

    • 3 mL MeOH containing 1% Acetic Acid.

    • Reasoning: Acid helps disrupt the hydrogen bonding between the bisphenol hydroxyls and the MIP functional monomer (often pyridine or methacrylic acid based).

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanism differences between the two protocols.

SPE_Workflow cluster_mech Retention Mechanism Start Sample Matrix Decision Matrix Complexity? Start->Decision Simple Low Complexity (Urine, Water) Decision->Simple Low Lipids/Proteins Complex High Complexity (Serum, Milk, Tissue) Decision->Complex High Lipids/Proteins HLB_Path Protocol A: Polymeric HLB (Hydrophobic Retention) Simple->HLB_Path MIP_Path Protocol B: MIP SPE (Cavity Recognition) Complex->MIP_Path Step_Cond Conditioning (MeOH -> H2O) HLB_Path->Step_Cond Step_Wash_HLB Wash (HLB) Max 5% MeOH (Risk: BPS Loss) HLB_Path->Step_Wash_HLB Van der Waals MIP_Path->Step_Cond Step_Wash_MIP Selective Wash (MIP) 40% ACN (Removes Lipids) MIP_Path->Step_Wash_MIP Steric Fit + H-Bonding Step_Cond->Step_Wash_HLB Load Sample Step_Cond->Step_Wash_MIP Load Sample Elution Elution (MeOH) Step_Wash_HLB->Elution Step_Wash_MIP->Elution Analysis LC-MS/MS Analysis Elution->Analysis

Figure 1: Decision tree for selecting between Polymeric HLB and MIP extraction based on matrix complexity, highlighting the critical wash step differences.

Troubleshooting & Quality Control

The "BPA Background" Crisis

BPA is ubiquitous. It leaches from pipette tips, solvent bottles, and SPE cartridge housings.[1][2]

  • Self-Validating Step: Run a "System Blank" (inject solvent only) and a "Procedural Blank" (run water through the SPE cartridge) before every batch.[2]

  • Mitigation:

    • Use glass or stainless steel solvent reservoirs.

    • Bake glassware at 400°C for 4 hours to destroy organic residues.

    • Avoid PTFE-lined caps; use aluminum-lined caps.[2]

Recovery Issues

Table 2: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low BPS Recovery Wash solvent too strong.[2][6]Reduce wash to <5% MeOH. BPS is very polar.
Low BPAF Recovery Adsorption to plasticware.Use silanized glass vials. Ensure elution solvent is 100% organic.
High Matrix Effects Phospholipid breakthrough.Switch from HLB to MIP or use a "Pass-through" lipid removal cartridge (e.g., Oasis PRiME) before SPE.[1][2]
Variable Retention pH mismatch.Ensure sample pH < 5.0. At pH > 7, BPS (pKa 7.[1]4) ionizes and flows through HLB.

References

  • Affinisep. (2021). Application of Molecularly Imprinted Polymers for Bisphenols Extraction. Retrieved from [Link]

  • Kubiak, A., & Biesaga, M. (2020).[1][2][7] Application of Molecularly Imprinted Polymers for Bisphenols Extraction from Food Samples - A Review. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • Waters Corporation. (2014).[2] Oasis HLB Cartridge for Endocrine Disruptors. Retrieved from [Link][1][2]

  • Grumetto, L., et al. (2013).[1][2] Determination of Five Bisphenols in Commercial Milk Samples by Dispersive Liquid-Liquid Microextraction and Liquid Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Application Note: Differential Scanning Calorimetry (DSC) Analysis of Bisphenol Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bisphenol-based polymers, characterized by the rigid bisphenol A (BPA), F (BPF), or S (BPS) backbone, are ubiquitous in high-performance engineering applications and medical devices. Their thermal behavior—specifically the Glass Transition Temperature (


) and Curing Kinetics—directly dictates their mechanical integrity, drug compatibility, and processing windows.

This guide provides a rigorous, self-validating protocol for analyzing these materials using Differential Scanning Calorimetry (DSC). Unlike generic polymer guides, this note addresses the specific artifacts common to bisphenols, such as enthalpic relaxation (physical aging) in polycarbonates and the stoichiometric sensitivity of epoxy curing.

Theoretical Background: The Bisphenol Signature

The Rigid Backbone &

The aromatic rings and isopropylidene (or sulfone) groups in bisphenol polymers restrict chain rotation. This results in high


 values (typically >140°C).
  • Polycarbonate (PC): Amorphous.[1][2][3]

    
    .
    
  • Polysulfone (PSU): Amorphous.[3]

    
    .
    
  • Epoxy (DGEBA): Thermosetting.[4]

    
     varies from 
    
    
    
    (uncured) to
    
    
    (fully cured).
Enthalpic Relaxation (Physical Aging)

Bisphenol polymers are prone to physical aging when stored below their


. The polymer chains slowly relax toward a lower energy equilibrium state. Upon heating in the DSC, this "lost" energy is recovered as an endothermic peak  superimposed on the 

step.
  • Critical Artifact: This peak is often mistaken for melting or a higher

    
    .
    
  • Solution: The "Heat-Cool-Heat" protocol is mandatory to erase this thermal history.

Experimental Protocols

Protocol A: Thermoplastic Analysis (PC, PSU)

Objective: Determine the structural


 and quantify physical aging.

Materials:

  • Sample: 5–10 mg of polymer (cut flat to maximize pan contact).

  • Pan: Tzero™ Aluminum or Standard Aluminum (crimped, not hermetic unless volatiles are suspected).

  • Purge Gas: Nitrogen (50 mL/min).

Workflow:

  • Equilibration: Equilibrate at

    
     (or 
    
    
    
    below expected
    
    
    ).
  • First Heating (The "As-Received" Scan): Ramp 10°C/min to

    
     (PC) or 
    
    
    
    (PSU).
    • Observation: Look for the endothermic relaxation peak at

      
      .
      
  • Cooling (Erasure): Cool 10°C/min (or quench) back to starting temperature.

    • Mechanism:[5] This erases the physical aging history, resetting the polymer to a standard amorphous state.

  • Second Heating (The "Material" Scan): Ramp 10°C/min to final temperature.

    • Observation: The relaxation peak should disappear, revealing the classic

      
       step transition.
      
Protocol B: Thermoset Curing Analysis (Epoxy/DGEBA)

Objective: Measure Heat of Cure (


) and Degree of Cure (

).

Materials:

  • Sample: 5–10 mg of uncured resin/hardener mix. Note: Mix immediately before loading.

  • Pan: Hermetic Aluminum (to prevent hardener volatilization).

Workflow:

  • Equilibration: Equilibrate at

    
     (to capture early reaction onset).
    
  • Dynamic Cure Scan: Ramp 10°C/min to

    
    .
    
    • Data: Integrate the large exothermic peak to find Total Heat of Reaction (

      
      ).
      
  • Cooling: Cool 20°C/min to

    
    .
    
  • Residual Cure Scan: Ramp 10°C/min to

    
    .
    
    • Data: Look for a small residual exotherm (

      
      ) and the shifted 
      
      
      
      of the cured network.

Data Analysis & Interpretation

Calculating Degree of Cure

For thermosets, the degree of cure (


) is a critical quality attribute (CQA).


ParameterSymbolUnitDescription
Total Enthalpy

J/gArea under the exotherm of the uncured sample.
Residual Enthalpy

J/gArea under the exotherm of the partially cured sample.
Glass Transition

°CMidpoint of the step change in Heat Flow.[1][6]
Interpreting the Shift

In epoxies,


 increases as crosslinking density increases. The relationship is often non-linear (DiBenedetto equation).
  • Low

    
    :  Indicates under-curing or incorrect stoichiometry (excess resin/hardener).
    
  • High

    
    :  Indicates high crosslinking density.[4]
    

Visualizing the Workflows

Thermoplastic Logic: Handling Enthalpic Relaxation

This diagram illustrates the decision logic for distinguishing between a true melting point and an enthalpic relaxation artifact in Bisphenol A Polycarbonate.

G Start Start: DSC Analysis of PC/PSU FirstHeat Run 1st Heating Cycle (10°C/min) Start->FirstHeat AnalyzeSignal Analyze Signal at Tg Region FirstHeat->AnalyzeSignal EndoPeak Endothermic Peak Observed? AnalyzeSignal->EndoPeak Cooling Cooling Cycle (Erase Thermal History) EndoPeak->Cooling Yes SecondHeat Run 2nd Heating Cycle EndoPeak->SecondHeat No (Just Step) Cooling->SecondHeat Compare Compare 1st & 2nd Heat SecondHeat->Compare ResultRelax Peak Disappears: It was Enthalpic Relaxation (Physical Aging) Compare->ResultRelax Peak Gone ResultMelt Peak Persists: It is a Melting Transition (Crystalline Phase) Compare->ResultMelt Peak Remains

Figure 1: Decision tree for differentiating Enthalpic Relaxation from Melting in amorphous bisphenol polymers.

Thermoset Logic: Epoxy Curing Analysis

This workflow details the extraction of kinetic parameters from a DGEBA epoxy system.

Epoxy Mix Mix Resin + Hardener (DGEBA + Amine) Pans Seal in Hermetic Pans Mix->Pans DynamicScan Dynamic Scan (Ramp to 250°C) Pans->DynamicScan Isothermal Isothermal Hold (e.g., 150°C for 60 min) Pans->Isothermal Alternative Path CalcTotal Integrate Exotherm: Calculate ΔH_total DynamicScan->CalcTotal FinalCalc Calculate Conversion (α) α = 1 - (ΔH_res / ΔH_total) CalcTotal->FinalCalc Reference Rescan Rescan Sample (Ramp to 250°C) Isothermal->Rescan CalcResidual Integrate Residual Peak: Calculate ΔH_res Rescan->CalcResidual CalcResidual->FinalCalc

Figure 2: Workflow for determining the Degree of Cure in epoxy resins.

Scientific Integrity & Troubleshooting (E-E-A-T)

Self-Validating the Measurement

A common error in analyzing Bisphenol A Polycarbonate is misidentifying the


 due to the relaxation overshoot.
  • Validation Step: Always compare the onset and inflection points of the first and second heats. The

    
     inflection point should remain relatively constant (
    
    
    
    ), while the endothermic overshoot will vanish in the second heat. If the transition temperature shifts significantly (>5°C) downwards in the second heat, consider if degradation occurred (check TGA data).
The "Baseline" Trap

Bisphenol epoxies often have broad curing exotherms.

  • Issue: An improper baseline integration can skew

    
     calculations by 10-15%.
    
  • Correction: Use a Sigmoidal Horizontal baseline integration for curing peaks, which accounts for the change in heat capacity (

    
    ) as the material transforms from liquid monomer to solid network.
    
References & Standards

This protocol aligns with international standards for polymer testing.

  • ASTM D3418-21 : Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[7] ASTM International. Link

  • ASTM E1356-08(2014) : Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.[8] ASTM International. Link

  • ISO 11357-2:2013 : Plastics — Differential scanning calorimetry (DSC) — Part 2: Determination of glass transition temperature and glass transition step height. ISO.[1][7][9] Link

  • Hardis, R., et al. (2013) . Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA.[10] Composites Part B: Engineering. Link

  • TA Instruments . Application Note: Overview of Glass Transition Analysis by Differential Scanning Calorimetry. Link

Sources

In vivo toxicity screening methods for 4,4'-(2-Methylpropylidene)bisphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Toxicity & Endocrine Disruption Screening Methods for 4,4'-(2-Methylpropylidene)bisphenol

Introduction & Scientific Rationale

The chemical 4,4'-(2-Methylpropylidene)bisphenol (CAS 1844-00-4) is a structural analogue of Bisphenol A (BPA), characterized by two hydroxyphenyl rings bridged by a 2-methylpropylidene (isobutylidene) group. As regulatory pressure mounts on BPA, industry has shifted toward analogues; however, the "regrettable substitution" paradox suggests these analogues often share the toxicological profile of the parent compound, particularly regarding Endocrine Disrupting Chemical (EDC) activity.

This guide provides a rigorous, multi-tiered in vivo screening framework. It moves from high-throughput aquatic models (Zebrafish) to definitive mammalian assays (Rodent), ensuring a comprehensive safety profile that satisfies both academic rigor and regulatory expectations (e.g., REACH, TSCA).

Key Toxicological Concerns:

  • Estrogenicity: Structural similarity to

    
    -estradiol allows binding to Estrogen Receptors (ER
    
    
    
    , ER
    
    
    ).
  • Developmental Toxicity: Interference with organogenesis during critical windows.

  • Anti-Androgenicity: Potential antagonism of the Androgen Receptor (AR).

Tier 1: High-Throughput Aquatic Screening (Zebrafish)

The Zebrafish (Danio rerio) model is the gold standard for rapid toxicity screening due to its genetic homology to humans (70%) and optical transparency.

Protocol A: Fish Embryo Acute Toxicity (FET) Test

Guideline Alignment: OECD Test Guideline 236.[1][2] Objective: Determine the LC


 (Lethal Concentration 50%) and EC

(Effect Concentration for teratogenicity).

Materials:

  • Wild-type Danio rerio embryos (< 1 hour post-fertilization - hpf).

  • Test Compound: 4,4'-(2-Methylpropylidene)bisphenol (purity >98%).

  • Vehicle: DMSO (Dimethyl sulfoxide).[2] Note: Final concentration must not exceed 0.01% (v/v) to avoid solvent toxicity.

  • E3 Medium: Standard zebrafish embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl

    
    , 0.33 mM MgSO
    
    
    
    ).

Experimental Workflow:

  • Stock Preparation: Dissolve the test compound in 100% DMSO to create a 1000x stock solution. Perform serial dilutions in E3 medium to reach final concentrations (e.g., 0.1, 1.0, 10, 50, 100

    
    M).
    
  • Embryo Selection: At 1-2 hpf, select viable fertilized eggs (clear cells, no coagulation) using a stereomicroscope.

  • Exposure:

    • Place one embryo per well in a 24-well or 96-well plate.

    • Add 2 mL of test solution per well.

    • Controls: Negative Control (E3 only), Solvent Control (0.01% DMSO), Positive Control (4 mg/L 3,4-dichloroaniline).

    • Replicates:

      
       embryos per concentration.
      
  • Incubation: Maintain at 26

    
     1°C with a 14:10 light:dark cycle.
    
  • Readout (24, 48, 72, 96 hpf): Score for four apical endpoints of lethality:

    • Coagulation of the egg.[1][3][4]

    • Lack of somite formation.[1][3][4]

    • Non-detachment of the tail bud.[1][3][4]

    • Lack of heartbeat.[1][3][4]

  • Teratogenicity Scoring: Record sub-lethal defects: pericardial edema, spinal curvature (scoliosis/lordosis), and yolk sac edema.

Data Visualization (FET Workflow):

FET_Workflow Stock Stock Prep (DMSO) Dilution Serial Dilution (E3 Medium) Stock->Dilution Exposure Exposure (96-well plate) Dilution->Exposure Selection Embryo Selection (1-2 hpf) Selection->Exposure Incubation Incubation (26°C, 96h) Exposure->Incubation Readout Apical Endpoints (24-96 hpf) Incubation->Readout Analysis Calculate LC50/EC50 Readout->Analysis

Figure 1: Workflow for OECD 236 Fish Embryo Acute Toxicity Test.

Protocol B: Endocrine Disruption Screen (vtg1 Expression)

Objective: Assess estrogenic activity by measuring vitellogenin (vtg1) induction in larval zebrafish. Mechanism: Bisphenols bind to ERs, triggering vtg1 expression in the liver (normally silent in juveniles/males).

  • Exposure: Expose larvae from 3 dpf (days post-fertilization) to 6 dpf to sub-lethal concentrations (determined in Protocol A, typically < LC

    
    ).
    
  • Positive Control:

    
    -estradiol (E2) at 10 nM.
    
  • RNA Extraction: Pool 10-15 larvae per replicate; extract Total RNA using Trizol/Column method.

  • qPCR: Quantify vtg1 mRNA levels relative to housekeeping gene (ef1a or rpl13a).

  • Interpretation: A statistically significant upregulation of vtg1 indicates estrogenic agonist activity.

Tier 2: Mammalian Validation (Rodent Models)

While zebrafish provide high-throughput data, mammalian models are required for regulatory acceptance regarding human health risk.

Protocol C: Uterotrophic Bioassay (Estrogenicity)

Guideline Alignment: OECD Test Guideline 440. Rationale: The uterus is highly sensitive to estrogens. An increase in uterine weight in ovariectomized (OVX) or immature females confirms estrogenicity.

Experimental Design:

  • Model: Immature female Sprague-Dawley rats (post-natal day 18-21) OR Ovariectomized adult mice.

  • Group Size:

    
     per group.
    
  • Dosing: Oral gavage (mimicking human exposure) or Subcutaneous injection (maximizing bioavailability).

    • Dose 1: Low (e.g., 10 mg/kg/day).

    • Dose 2: Mid (e.g., 100 mg/kg/day).

    • Dose 3: High (e.g., 300 mg/kg/day - below systemic toxicity).

  • Controls:

    • Negative: Corn oil vehicle.

    • Positive:

      
      -ethinylestradiol (EE2) at 0.3 
      
      
      
      g/kg/day.

Procedure:

  • Acclimatization: 5 days.

  • Administration: Daily dosing for 3 consecutive days.

  • Necropsy: 24 hours after the last dose.

  • Endpoint: Carefully dissect the uterus. Trim fat/connective tissue. Weigh the "wet" uterus. Blot fluid and weigh "blotted" uterus.

  • Calculation: Uterotrophic Index = (Uterine Weight / Body Weight)

    
     100.
    
Protocol D: Hershberger Bioassay (Anti-Androgenicity)

Guideline Alignment: OECD Test Guideline 441. Rationale: Bisphenols often act as androgen receptor antagonists. This assay measures the weight of androgen-dependent tissues (ventral prostate, seminal vesicles).

Experimental Design:

  • Model: Castrated peripubertal male rats.

  • Challenge: All animals receive a reference androgen (Testosterone Propionate - TP) to stimulate tissue growth.

  • Treatment: Co-administration of TP + 4,4'-(2-Methylpropylidene)bisphenol.

  • Logic: If the test chemical reduces the tissue weight gain caused by TP, it is an AR antagonist.

Signaling Pathway Visualization (AOP):

AOP_Endocrine Bisphenol 4,4'-(2-Methylpropylidene)bisphenol (Ligand) Receptor Estrogen Receptor (ER) Binding Bisphenol->Receptor Mimicry Dimerization Receptor Dimerization & Nuclear Translocation Receptor->Dimerization ERE_Binding Binding to Estrogen Response Element (ERE) Dimerization->ERE_Binding Transcription Gene Transcription (e.g., vtg1, proliferation genes) ERE_Binding->Transcription Proliferation Cell Proliferation (Uterine Epithelium) Transcription->Proliferation Hypertrophy Uterine Hypertrophy (Uterotrophic Assay Positive) Proliferation->Hypertrophy

Figure 2: Adverse Outcome Pathway (AOP) for Estrogen Receptor Agonism.

Data Analysis & Interpretation

Quantitative Reporting: Summarize findings in a standard toxicology table.

EndpointAssayMetricInterpretation Criteria
Acute Toxicity Zebrafish FET (OECD 236)LC

(mg/L)
< 1 mg/L = Very Toxic; 1-10 mg/L = Toxic; 10-100 mg/L = Harmful.
Teratogenicity Zebrafish FETEC

(Malformation)
Ratio of LC

/EC

> 1 indicates specific teratogenic potential.
Estrogenicity Rat Uterotrophic (OECD 440)% Increase in Uterine Wt.Statistically significant increase vs. vehicle (

).
Anti-Androgenicity Rat Hershberger (OECD 441)% Decrease in Prostate Wt.Statistically significant decrease vs. TP control.[5]

Statistical Methods:

  • Dose-Response Curves: Use Probit analysis or non-linear regression (Hill equation) to calculate LC

    
    /EC
    
    
    
    .
  • Hypothesis Testing: One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the control group.

References

  • OECD. (2013).[4] Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals, Section 2.[2] Link

  • OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Moreman, J., et al. (2017). Acute Toxicity, Teratogenic, and Estrogenic Effects of Bisphenol A and Its Alternative Replacements in Zebrafish Embryos. Environmental Science & Technology.[6] Link

  • Kinch, C.D., et al. (2015). Low-dose exposure to bisphenol A and replacement bisphenol S induces precocious hypothalamic neurogenesis in embryonic zebrafish. PNAS. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4,4'-(2-Methylpropylidene)bisphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BPC-ISO-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Acid-Catalyzed Condensation of Phenol and Isobutyraldehyde[1][2][3]

Executive Summary

You are experiencing yield losses in the synthesis of 4,4'-(2-Methylpropylidene)bisphenol (often referred to as a Bisphenol C analogue).[1][2][3] Unlike the robust synthesis of Bisphenol A (BPA) using acetone, the use of isobutyraldehyde introduces distinct kinetic challenges.[2]

The primary yield killers in this specific reaction are:

  • Aldol Condensation (Oligomerization): Isobutyraldehyde is significantly more reactive than acetone and possesses an

    
    -hydrogen, making it prone to self-condensation before it can react with phenol.[1][2][3]
    
  • Regioselectivity: Steric hindrance from the isobutyl group favors the formation of the unwanted o,p' isomer over the target p,p' isomer.

  • Catalyst Deactivation: Water generated during condensation rapidly poisons acid sites if not managed.[1][3]

This guide provides a self-validating protocol to address these issues.

Module 1: Reaction Kinetics & Stoichiometry[3]

Q: Why is my conversion high, but my isolated yield low?

A: You are likely losing reactant to "heavy" oligomers.[1][3] In standard BPA synthesis, acetone is relatively stable.[3] However, isobutyraldehyde (2-methylpropanal) rapidly undergoes acid-catalyzed aldol condensation to form trimers (e.g., 2,4,6-triisopropyl-1,3,5-trioxane or linear aldols).[1][2][3] These appear as viscous "tars" in your bottom fractions.[1][3]

The Fix: The "Dilution Wall" Strategy You must statistically force the aldehyde to encounter a phenol molecule before it encounters another aldehyde molecule.[1][2]

ParameterStandard ProtocolOptimized Protocol Rationale
Phenol:Aldehyde Ratio 3:1 or 4:18:1 to 12:1 High excess phenol suppresses aldehyde-aldehyde collisions.[1][2][3]
Dosing Strategy Batch additionTrickle-Bed / Slow Feed Keep instantaneous aldehyde concentration near zero.[1][2][3]
Temperature 70°C+40°C start, ramp to 60°C Low temp favors condensation over oligomerization.[3]

Module 2: Catalyst & Promoter Dynamics[1][2][3]

Q: Which catalyst system gives the best p,p' selectivity?

A: A strong acid cation exchange resin modified with a thiol promoter .[1][2][3] Unmodified acid catalysts (like H₂SO₄ or bare resins) rely purely on electrophilic aromatic substitution, which is subject to steric control.[3] Given the bulk of the isobutylidene group, the ortho position is kinetically accessible, leading to o,p' impurities.

The Thiol Mechanism Thiols (e.g., 3-mercaptopropionic acid or cysteamine) do not just "speed up" the reaction; they change the pathway.[1][2] The thiol reacts with the aldehyde to form a hemithioacetal/sulfonium ion intermediate.[1][2] This species is a more selective electrophile, delivering the carbocation specifically to the para position of the phenol due to the specific geometry of the transition state.[1][2]

Recommended Catalyst Setup[2][4]
  • Base Resin: Sulfonated Polystyrene-Divinylbenzene (PS-DVB), Gel-type (e.g., Dowex 50W or Amberlyst 15).[1][2][3]

  • Promoter: 20-25% of acid sites neutralized with 2,2-dimethylthiazolidine (a protected thiol) or cysteamine .[1][2][3] Alternatively, co-feed 3-mercaptopropionic acid (3-MPA) at 1000 ppm if using a homogeneous boost.[1][2][3]

Module 3: Process Visualization (Mechanism)[3]

The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and suppress the Red Path .

ReactionPathways Aldehyde Isobutyraldehyde Carbocation Carbocation Intermediate Aldehyde->Carbocation + H+ Phenol Phenol (Excess) Acid H+ Catalyst Aldol Aldol Oligomers (Tars) Carbocation->Aldol + Aldehyde (Low Phenol Ratio) Intermediate Carbinol Intermediate Carbocation->Intermediate + Phenol (High Phenol Ratio) OP_Isomer o,p'-Isomer (Impurity) Intermediate->OP_Isomer Steric Control (No Thiol) PP_Isomer p,p'-Bisphenol (TARGET) Intermediate->PP_Isomer Thiol Promoter Assistance

Figure 1: Mechanistic divergence showing the necessity of high phenol ratios (to avoid Aldol formation) and thiol promoters (to ensure p,p' selectivity).

Module 4: Water Management & Purification[1][2][3]

Q: The reaction stalls after 50% conversion. Why?

A: Water accumulation.[1][2][3] For every mole of bisphenol produced, one mole of water is generated.[3] Water hydrates the sulfonic acid protons (


), reducing their acidity function (

).[3]
  • Solution: If running batch, apply vacuum intermittently to strip water (isobutyraldehyde forms an azeotrope with water, so you must add fresh aldehyde if you strip too aggressively).[3]

  • Better Solution: Use a continuous plug-flow reactor (PFR) where water is removed only after the stream exits the catalyst bed.[1][2]

Q: How do I remove the color bodies and excess phenol?

A: The "Toluene-Water Wash" Protocol.[1][2][3] Simple distillation often degrades the product due to thermal stress.[1][3] Crystallization is superior.[1][3]

Step-by-Step Purification Protocol:

  • Degassing: Flash off unreacted isobutyraldehyde and water at 150 mmHg / 60°C.

  • Phenol Removal: Distill excess phenol under high vacuum (10 mmHg) up to 130°C. Stop before the residue becomes a solid hard mass.[3]

  • Crystallization (The Critical Step):

    • Add Toluene (approx. 2x weight of crude residue).

    • Add Water (approx.[3][4][5] 0.5x weight).

    • Heat to 85-90°C until two clear liquid phases form (Organic + Aqueous).

    • Cool slowly to 20°C.

    • Mechanism: The impurities (isomers, chromophores) stay in the toluene mother liquor. The phenol stays largely in the toluene.[1][2] The target bisphenol crystallizes out, often as a hydrate or pure crystal depending on exact conditions.[3]

  • Filtration: Filter the white crystals and wash with cold toluene.

Module 5: Troubleshooting Workflow

Use this logic flow to diagnose yield issues in your current setup.

Troubleshooting Start Start: Low Yield Diagnosis CheckConversion Is Conversion > 90%? Start->CheckConversion CheckSelectivity Is p,p' Selectivity > 94%? CheckConversion->CheckSelectivity Yes LowConv Issue: Catalyst Deactivation Check Water Removal Check Acid Strength CheckConversion->LowConv No LowSel Issue: Isomerization Check Thiol Promoter Check Temperature (<60°C) CheckSelectivity->LowSel No CheckMassBalance Is Mass Balance Closed? CheckSelectivity->CheckMassBalance Yes Oligomers Issue: Oligomerization Increase Phenol Ratio Slow Aldehyde Feed CheckMassBalance->Oligomers No (Tars present) WorkupLoss Issue: Workup Loss Optimize Crystallization Solvent Avoid Thermal Degradation CheckMassBalance->WorkupLoss Yes (Product missing)

Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.

References

  • Mechanism of Bisphenol Synthesis

    • Title: Process for the synthesis of bisphenol (P
    • Source: European Patent Office[1][2][3]

    • Relevance: Details the role of thiol promoters and sulfonic acid resins in bisphenol condens
    • Link
  • Aldehyde Condensation Kinetics

    • Title: Kinetic Study of the Aldol Condensation of Isobutyraldehyde[6][7]

    • Source: Scientific Research Publishing (Advances in Chemical Engineering and Science)[3][6]

    • Relevance: Establishes the high reactivity of isobutyraldehyde toward self-condensation (aldol/Tishchenko) compared to ketones.[1][2][3]

    • Link:[Link]

  • Purification Methodologies

    • Title: Process for purifying a bisphenol (EP0675097A1)[1][3][5]

    • Source: European Patent Office[1][2][3]

    • Relevance: Describes the multi-phase crystallization (water/organic) to remove isomers and color bodies from crude bisphenol mixtures.[3]

    • Link
  • Thiol Promoter Efficiency

    • Title: Ion exchangers modified with mercapto amines (US5284981A)[2][3]

    • Source: Google Patents[1][2][3]

    • Relevance: Validates the use of mercapto-amine modified resins for improving p,p'-selectivity in phenol condens
    • Link

Sources

Purification methods to remove isomers from 4,4'-(2-Methylpropylidene)bisphenol

[1]

Ticket ID: #PUR-1844-ISO Subject: Removal of 2,4'-isomer and oligomers from crude 4,4'-(2-Methylpropylidene)bisphenol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Resolution Provided Below][1]

Executive Summary

You are likely encountering difficulty achieving >99.5% purity due to the structural similarity between the target 4,4'-(2-methylpropylidene)bisphenol (

2,4'-(2-methylpropylidene)bisphenol

In acid-catalyzed condensation of isobutyraldehyde and phenol, the kinetic product distribution typically favors the


1

This guide provides three validated workflows to resolve this:

  • Solvent-Selective Recrystallization (The "Toluene Wash") [1]

  • Hydrothermal Adduct Purification

  • Chromatographic Polishing (For Analytical Standards)

Module 1: Diagnostic & Characterization

Before initiating purification, confirm the impurity profile.

The Issue: Users often confuse "colored impurities" (oxidized phenols) with "isomeric impurities" (colorless). The Test: Run an HPLC analysis. UV detection at 254 nm or 280 nm is sufficient.[1]

Impurity TypeRetention Time (Relative to Main Peak)Identification
Phenol 0.3 – 0.5xUnreacted starting material.[1] Sharp peak.
2,4'-Isomer 0.85 – 0.95xThe "Shoulder Peak."[1] Often merges with the main peak in low-res columns.[1]
4,4'-Isomer 1.00 (Reference) Target Compound.
Tris-phenols 1.2 – 1.5xLate-eluting oligomers.[1] Broad peaks.

Visualizing the Problem: The


1

Module 2: Primary Purification Protocols

Protocol A: The Toluene/Water System (Recommended)

Best for: Removing the 2,4'-isomer from batches >10g.

Mechanism: This method exploits the differential solubility of the isomers.[1] The



1

Step-by-Step Workflow:

  • Dissolution :

    • Place crude solid in a round-bottom flask.

    • Add Toluene (5 mL per gram of solid).

    • Add Water (0.5 mL per gram of solid). Note: Water acts to hydrate the phenols, often improving crystal habit.

  • Reflux :

    • Heat to reflux (~85-90°C) with vigorous stirring until the solution is clear (biphasic, but no solids).

  • Controlled Cooling (Critical Step) :

    • Cool slowly to room temperature over 2–4 hours. Do not crash cool.[1] Rapid cooling traps the

      
      -isomer inside the 
      
      
      crystals.[1]
    • Once at 25°C, chill in an ice bath (0–5°C) for 1 hour.

  • Filtration :

    • Filter the white needles using a vacuum Buchner funnel.[1]

    • Wash : Wash the cake with cold toluene (0°C). The

      
      -isomer remains in the yellow filtrate.[1]
      
  • Drying :

    • Dry under vacuum at 60°C to remove residual toluene.[1]

Expected Yield: 70–80% Expected Purity: >99%[1]

Protocol B: Aqueous Methanol Recrystallization

Best for: Removing color bodies and unreacted phenol; less effective for 2,4'-isomer than Protocol A.

  • Dissolve crude material in hot Methanol (2 mL/g) at 60°C.

  • Slowly add hot Water dropwise until persistent turbidity is observed (cloud point).

  • Add just enough hot methanol to clear the solution.[1]

  • Allow to cool slowly.[1] The

    
    -isomer will crystallize as large prisms.[1]
    

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your initial purity and yield requirements.

PurificationWorkflowcluster_legendKeyStartCrude 4,4'-(2-Methylpropylidene)bisphenolAnalysisHPLC Analysis(Check Impurity Profile)Start->AnalysisIsomerCheckIs 2,4'-Isomer > 5%?Analysis->IsomerCheckPhenolCheckIs Phenol > 1%?IsomerCheck->PhenolCheckNoTolueneProtocol A: Toluene/Water(Selective for Isomers)IsomerCheck->TolueneYesMethanolProtocol B: Aqueous Methanol(Selective for Phenol/Color)PhenolCheck->MethanolYesResultHigh Purity Product(>99.5%)PhenolCheck->ResultNoToluene->AnalysisRe-checkChromatographyProtocol C: Flash Chromatography(Silica + DCM/MeOH)Toluene->ChromatographyIf Purity < 99%Methanol->AnalysisRe-checkChromatography->ResultLegend1Decision PointLegend2Action

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is pink/red after crystallization. How do I fix this? A: The pink color indicates oxidation of the phenol ring (quinone formation).[1]

  • Fix: Add 0.1% wt/wt Sodium Dithionite (

    
    ) or Sodium Bisulfite  to the aqueous phase during Protocol A or B. This reducing agent prevents oxidation during the heat cycle.[1]
    

Q2: I have low yield (<50%) after Toluene crystallization. A: You likely used too much solvent or didn't cool it sufficiently.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to harvest a "second crop." Note that the second crop will have higher isomer content and may need recrystallization.[1]

Q3: Can I use Column Chromatography? A: Yes, but it is resource-intensive for this compound due to "tailing" of the phenol groups.[1]

  • Stationary Phase: Silica Gel (Acid-washed is preferred to prevent streaking).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (98:2).

  • Note: The 2,4'-isomer elutes before the 4,4'-isomer on standard silica, but separation is often poor.[1] Crystallization is superior for bulk purification.[1]

Q4: Why not use the "Phenol Adduct" method used for Bisphenol A? A: While effective, the adduct method requires handling large excess of molten phenol (toxic, corrosive) and high-vacuum distillation to strip the phenol later. The Toluene method (Protocol A) achieves similar results with significantly lower hazard and equipment requirements for a laboratory setting.

Data Summary: Solubility & Separation Factors

Solvent SystemTemp (°C)Solubility of

(g/100mL)
Solubility of

(g/100mL)
Selectivity Factor
Water 25< 0.01< 0.05Low
Methanol 25> 50> 50None (Total solubility)
Toluene 25~ 1.5 ~ 8.0 High (Target Method)
Toluene 90> 20> 40Good for recrystallization

Note: Data extrapolated from homologous bisphenol series (BPA/BPF) behavior.

References

  • General Bisphenol Purification Logic

    • Process for purifying bisphenols using toluene/water systems.[1] (Analogous methodology for Bisphenol A).[2][3]

    • Source:

  • Synthesis & Isomer Formation

    • Condensation of aldehydes with phenols: Kinetic vs Thermodynamic control.[1]

    • Source:

  • Analytical Separation

    • Separation of Bisphenol isomers using C18 and Phenyl-Hexyl columns.[1]

    • Source:

  • Compound Data

    • 4,4'-(2-Methylpropylidene)bisphenol (CAS 1844-00-4) Entry.[1]

    • Source:

Technical Support Center: Enhancing Thermal Stability of 4,4'-(2-Methylpropylidene)bisphenol Polycarbonates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with polycarbonates derived from 4,4'-(2-Methylpropylidene)bisphenol. While sharing many characteristics with conventional bisphenol A polycarbonates (BPA-PC), the unique isobutylidene bridge in this specialty polycarbonate may present distinct challenges and opportunities in achieving optimal thermal stability. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address common issues encountered during synthesis, processing, and application of these materials at elevated temperatures. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve thermal stability challenges, thereby ensuring the integrity and performance of your polycarbonate-based systems.

Troubleshooting Guide

This section is designed to provide rapid, actionable solutions to common problems observed during the handling and analysis of 4,4'-(2-Methylpropylidene)bisphenol polycarbonates.

Observed Problem Potential Root Cause(s) Recommended Action(s)
Yellowing or Discoloration Upon Melt Processing 1. Thermo-oxidative degradation: Exposure to oxygen at high temperatures. 2. Contamination: Presence of impurities that catalyze degradation. 3. Excessive processing temperature or residence time. 1. Inert Atmosphere: Process under a nitrogen or argon blanket to minimize oxygen exposure. 2. Incorporate Antioxidants: Add primary (radical scavenging) and secondary (peroxide decomposing) antioxidants to the formulation. A synergistic blend is often most effective.[1] 3. Optimize Processing Parameters: Reduce the melt temperature and residence time to the minimum required for adequate processing.
Decrease in Molecular Weight (Viscosity Drop) 1. Hydrolysis: Reaction with residual moisture at elevated temperatures. 2. Chain Scission: Thermal cleavage of the polymer backbone, particularly at the carbonate linkages.[2]1. Thorough Drying: Ensure the polycarbonate resin is rigorously dried to below 0.02% moisture content before melt processing. 2. End-Capping: Verify that the polymer chains are properly end-capped to protect reactive hydroxyl end groups. 3. Add Hydrolytic Stabilizers: Consider the addition of additives that can scavenge water or acidic byproducts.[3]
Reduced Impact Strength or Brittleness Post-Thermal Aging 1. Chain Scission and Crosslinking: Competing degradation reactions leading to a loss of ductility. 2. Loss of Plasticizers or Other Additives: Volatilization of low molecular weight components at high temperatures.1. Utilize a Stabilizer Package: A combination of antioxidants and thermal stabilizers can mitigate degradation pathways that lead to embrittlement.[4] 2. Select Thermally Stable Additives: Ensure all components of the formulation can withstand the intended service temperature.
Inconsistent Thermal Analysis Results (TGA, DSC) 1. Sample Preparation: Inconsistent sample mass, morphology, or packing in the analysis pan. 2. Instrumental Variations: Fluctuations in heating rate or atmospheric purity. 3. Thermal History: Differences in the previous thermal exposure of the samples can affect results.[5]1. Standardize Sample Preparation: Use a consistent sample mass and form (e.g., powder, film) for all analyses. 2. Calibrate Instrumentation: Regularly calibrate your TGA and DSC instruments. 3. Erase Thermal History: For DSC, incorporate a heating and cooling cycle prior to the analytical heating ramp to normalize the thermal history of the samples.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of thermal degradation in 4,4'-(2-Methylpropylidene)bisphenol polycarbonates?

A1: The thermal degradation of polycarbonates, including those derived from 4,4'-(2-Methylpropylidene)bisphenol, proceeds through several key mechanisms, largely analogous to those observed in bisphenol A polycarbonate.[2][7] These include:

  • Hydrolysis: At elevated temperatures, residual moisture can attack the carbonate linkages, leading to chain scission and the formation of hydroxyl and carboxyl end groups. This is a significant concern during melt processing.[3]

  • Chain Scission: The polymer backbone can undergo homolytic cleavage, particularly at the carbonate and isobutylidene linkages. The dissociation energies of these bonds are critical in determining the onset of thermal degradation.[2]

  • Thermo-oxidative Degradation: In the presence of oxygen, free radical chain reactions are initiated, leading to the formation of hydroperoxides. The decomposition of these hydroperoxides accelerates degradation, causing chain scission, crosslinking, and the formation of colored byproducts.[1]

Q2: How does the isobutylidene group in 4,4'-(2-Methylpropylidene)bisphenol affect thermal stability compared to the isopropylidene group in BPA-PC?

A2: While direct comparative studies are limited, we can infer potential differences based on chemical structure. The bulkier isobutylidene group may exert a greater steric hindrance around the central carbon atom. This could potentially influence the rate of certain degradation reactions. However, the fundamental bond dissociation energies are expected to be similar to those in BPA-PC, suggesting that the primary degradation pathways will remain the same. The presence of tertiary hydrogens on the isobutyl group could be susceptible to radical abstraction during thermo-oxidative degradation.

Q3: What types of stabilizers are most effective for enhancing the thermal stability of these polycarbonates?

A3: A multi-pronged approach to stabilization is typically the most effective.[3] Consider the following classes of additives:

  • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are commonly used to interrupt the free-radical chain reactions of oxidation.

  • Secondary Antioxidants (Peroxide Decomposers): Phosphite-based antioxidants are effective at decomposing hydroperoxides into non-radical, stable products.

  • UV Stabilizers: Although primarily for photostability, some UV absorbers, like benzotriazoles, can also contribute to thermal stability by dissipating energy.[8]

  • Hydrolytic Stabilizers: Additives that can react with and neutralize water or acidic species can prevent hydrolytic degradation.

Q4: Can copolymerization be used to enhance the thermal stability of 4,4'-(2-Methylpropylidene)bisphenol polycarbonate?

A4: Yes, copolymerization is a viable strategy for improving the thermal properties of polycarbonates.[3][6] Incorporating comonomers with high thermal stability, such as those containing aromatic or sulfone moieties, can increase the overall glass transition temperature (Tg) and decomposition temperature of the resulting copolymer.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and characterize the weight loss profile of 4,4'-(2-Methylpropylidene)bisphenol polycarbonate.

Materials & Equipment:

  • 4,4'-(2-Methylpropylidene)bisphenol polycarbonate sample (dried powder or film)

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen and air

  • Analytical balance

  • Standard TGA pans (platinum or ceramic)

Procedure:

  • Ensure the polycarbonate sample is thoroughly dried in a vacuum oven at 120°C for at least 4 hours to remove residual moisture.

  • Accurately weigh 5-10 mg of the dried sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

  • Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.[6]

  • Record the weight loss as a function of temperature.

  • Repeat the analysis under an air atmosphere to assess thermo-oxidative stability.

  • Analyze the resulting TGA curves to determine the onset of decomposition (Tonset, often defined as the temperature at 5% weight loss) and the temperature of maximum decomposition rate (Tmax).

Protocol 2: Evaluation of Stabilizer Efficacy using Melt Flow Index (MFI)

Objective: To indirectly assess the stabilizing effect of additives on the molecular weight of 4,4'-(2-Methylpropylidene)bisphenol polycarbonate after melt processing.

Materials & Equipment:

  • Polycarbonate resin (with and without stabilizer packages)

  • Melt flow indexer

  • Drying oven

  • Analytical balance

Procedure:

  • Prepare batches of polycarbonate with different stabilizer formulations. Ensure a control batch with no stabilizers.

  • Thoroughly dry all samples as described in Protocol 1.

  • Set the melt flow indexer to a temperature and load appropriate for the polycarbonate grade (e.g., 300°C, 1.2 kg load).

  • Charge the barrel of the MFI with the dried polycarbonate sample.

  • Allow the material to preheat for a specified time (e.g., 5 minutes).

  • Perform the MFI test according to ASTM D1238 or ISO 1133 standards.

  • A lower MFI value indicates a higher melt viscosity and thus, better retention of molecular weight, signifying effective stabilization. Conversely, a significant increase in MFI suggests chain scission.

Visualizations

Degradation Pathway Overview

G PC Polycarbonate Chain Degradation Degradation Pathways PC->Degradation Initiated by Heat Heat (>Tg) Heat->Degradation Oxygen Oxygen Oxygen->Degradation Water Water (Moisture) Water->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis ChainScission Chain Scission Degradation->ChainScission Oxidation Thermo-oxidation Degradation->Oxidation Products Degradation Products Hydrolysis->Products ChainScission->Products Oxidation->Products MW_Loss Molecular Weight Loss Products->MW_Loss Discoloration Discoloration Products->Discoloration Brittleness Embrittlement Products->Brittleness

Caption: Key initiators and consequences of polycarbonate thermal degradation.

Troubleshooting Workflow

G Start Problem: Poor Thermal Stability Check_Discoloration Discoloration? Start->Check_Discoloration Check_MW Molecular Weight Drop? Check_Discoloration->Check_MW No Action_Oxidation Inert Atmosphere Add Antioxidants Check_Discoloration->Action_Oxidation Yes Check_Mechanical Reduced Mechanical Properties? Check_MW->Check_Mechanical No Action_Hydrolysis Dry Resin Thoroughly Check End-capping Check_MW->Action_Hydrolysis Yes Action_Stabilizers Incorporate Stabilizer Package Check_Mechanical->Action_Stabilizers Yes End Stability Improved Check_Mechanical->End No Action_Oxidation->End Action_Hydrolysis->End Action_Stabilizers->End

Caption: A logical workflow for troubleshooting common thermal stability issues.

References

  • How To Improve The Stability Of Polycarbonate: A Technical Report. Eureka Blog. (2024). Available at: [Link]

  • How to Minimize Yellowing in Polycarbonate?. Patsnap Eureka. (2025). Available at: [Link]

  • Polycarbonate Stabilization during High-Energy Irradiation. (n.d.). Available at: [Link]

  • How to Strengthen Polycarbonate for Structural Applications?. Patsnap Eureka. (2025). Available at: [Link]

  • Stabilization of polycarbonates and polycarbonate blends. Google Patents. (n.d.).
  • Li, X., & Huang, M. (1999). Thermal degradation of bisphenol A polycarbonate by high-resolution thermogravimetry. Polymer International, 48(5), 387-391. Available at: [Link]

  • Physical properties and hydrolytic degradability of polyethylene-like polyacetals and polycarbonates. (n.d.). Available at: [Link]

  • Davis, A., & Golden, J. H. (1968). Thermal degradation of polycarbonate. Journal of the Chemical Society B: Physical Organic, 45-47. Available at: [Link]

  • Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. (2025). PMC. Available at: [Link]

  • Mechanism of Thermal Decomposition of Bisphenol C Polycarbonate: Nature of Its Fire Resistance. (n.d.). Available at: [Link]

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (2022). MDPI. Available at: [Link]

  • Synthesis and properties of bisphenol-Z polycarbonate via melt transesterification. (2023). Society of Chemical Industry. Available at: [Link]

  • Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate. (2018). PMC. Available at: [Link]

    • Thermal Properties. (n.d.). Available at: [Link]

  • The thermal degradation of bisphenol A polycarbonate in air. (n.d.). ResearchGate. Available at: [Link]

  • Influence of Heat Treatment on Amorphous Structure and Mechanical Properties of Isosorbide-Based Bio-Polycarbonate. (n.d.). ResearchGate. Available at: [Link]

  • The Thermal degradation of Bisphenol A Polycarbonate in Air. (n.d.). e-Publications@Marquette. Available at: [Link]

  • Influence of Hard Segments on the Thermal, Phase-Separated Morphology, Mechanical, and Biological Properties of Polycarbonate Urethanes. (2017). MDPI. Available at: [Link]

  • Influence of the Molecular Weight of the Polycarbonate Polyol on the Intrinsic Self-Healing at 20 °C of Polyurethanes. (n.d.). PMC. Available at: [Link]

  • Polycarbonate compositions having improved thermal dimensional stability and high refractive index. Google Patents. (n.d.).
  • Synthesis and physical characterization of poly(cyclohexane carbonate), synthesized from CO2 and cyclohexene oxide. (n.d.). Research portal Eindhoven University of Technology. Available at: [Link]

  • Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. (2021). MDPI. Available at: [Link]

  • Study on Preparation and Properties of Bisphenol S Polycarbonate. (2023). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Ratios for Bisphenol Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of catalyst ratios in bisphenol condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry who are engaged in the synthesis of bisphenols, such as the widely used Bisphenol A (BPA). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing practical, experience-driven advice grounded in scientific principles to help you enhance your reaction efficiency, product yield, and selectivity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and execution of bisphenol condensation reactions.

1. What are the most common types of catalysts used for bisphenol A (BPA) synthesis, and what are their primary advantages and disadvantages?

The industrial production of BPA typically relies on the acid-catalyzed condensation of phenol and acetone.[1][2][3] The choice of catalyst is critical and can significantly impact reaction rate, selectivity, and overall process economics.

Catalyst TypeAdvantagesDisadvantages
Homogeneous Strong Acids (e.g., HCl, H₂SO₄)High catalytic activity, low cost.Corrosive to equipment, difficult to separate from the reaction mixture, can lead to environmental concerns and complex purification steps.[4]
Heterogeneous Solid Acids (e.g., Sulfonated Ion-Exchange Resins)High selectivity, easy separation from the product, minimal equipment corrosion, and potential for regeneration and reuse.[5][6][7]Lower thermal stability, lower acidity compared to strong mineral acids, and susceptibility to deactivation by impurities.[5]
Modified Ion-Exchange Resins Improved activity, selectivity, and stability. Modifications can include the incorporation of co-catalysts or promoters.[5][8]More complex and costly to prepare.[5]
Zeolites and Heteropoly Acids Promising alternatives with unique structural and acidic properties.Still largely in the research and development phase for commercial-scale applications.[5]

2. What is the fundamental reaction mechanism for the acid-catalyzed condensation of phenol and acetone?

The synthesis of BPA is an electrophilic aromatic substitution reaction. The mechanism, catalyzed by a strong acid, can be summarized in the following key steps:

BPA_Mechanism

The rate-determining step is often considered to be the formation of the intermediate carbinol, 2-(4-hydroxyphenyl)-propan-2-ol.[3][8]

3. Why is an excess of phenol typically used in the reaction?

An excess of phenol is crucial for several reasons:

  • Maximizing Acetone Conversion: It drives the reaction equilibrium towards the products, ensuring the complete condensation of the limiting reactant, acetone.[2]

  • Minimizing Byproduct Formation: It helps to limit the formation of undesirable byproducts such as Dianin's compound.[2]

  • Maintaining Reaction Medium: Phenol also acts as a solvent for the reactants and products.

A typical molar ratio of phenol to acetone can range from 5:1 to 30:1.[4]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during bisphenol condensation reactions.

Problem 1: Low Acetone Conversion and Poor Product Yield

Possible Causes:

  • Insufficient Catalyst Activity: The catalyst may have low intrinsic activity or may have been deactivated.

  • Inadequate Catalyst Ratio: The amount of catalyst relative to the reactants may be too low.

  • Suboptimal Reaction Temperature: The temperature may be too low to achieve a sufficient reaction rate.

  • Presence of Water: Water, a byproduct of the reaction, can inhibit the catalyst and shift the equilibrium back towards the reactants.[7]

  • Impure Reactants: Impurities in phenol or acetone can poison the catalyst.[1]

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • For ion-exchange resins, ensure they are properly activated (in their H+ form).

    • Consider regenerating the catalyst according to the manufacturer's protocol.

    • If using a fresh catalyst, confirm its specifications. For modified resins, verify the successful incorporation of promoters.[5]

  • Optimize Catalyst Loading:

    • Systematically increase the catalyst concentration in small increments to find the optimal ratio.

    • For heterogeneous catalysts, ensure adequate mixing to overcome mass transfer limitations.

  • Adjust Reaction Temperature:

    • Gradually increase the reaction temperature. A typical range for ion-exchange resin catalysts is 40-120 °C, with 60-80 °C being common.[4] Be aware that higher temperatures can sometimes lead to increased byproduct formation.

  • Control Water Content:

    • Use anhydrous reactants if possible.

    • In continuous processes, consider methods for water removal from the reaction mixture.

  • Ensure Reactant Purity:

    • Use high-purity phenol and acetone to avoid introducing cationic impurities that can deactivate ion-exchange resins.[1][5]

low_yield_troubleshooting

Problem 2: Poor Selectivity towards the Desired p,p-BPA Isomer

The desired product in BPA synthesis is typically the para,para-isomer (p,p-BPA) due to its suitability for polymerization. The formation of the ortho,para-isomer (o,p-BPA) and other byproducts like trisphenols is undesirable.[6][9]

Possible Causes:

  • Inappropriate Catalyst: Some catalysts may inherently favor the formation of o,p-isomers.

  • Reaction Temperature is Too High: Higher temperatures can promote isomerization and the formation of other byproducts.

  • Lack of a Promoter/Co-catalyst: Promoters are often used to enhance the selectivity for p,p-BPA.

Troubleshooting Steps:

  • Catalyst Selection and Modification:

    • Ion-exchange resins, particularly those modified with sulfur-containing promoters (co-catalysts) like mercaptans, are known to exhibit high selectivity for p,p-BPA.[6][8]

    • The degree of cross-linking in ion-exchange resins can also influence selectivity.[6]

  • Optimize Reaction Temperature:

    • Conduct the reaction at the lower end of the effective temperature range to minimize the formation of undesired isomers.

  • Introduce a Co-catalyst:

    • If not already in use, consider adding a co-catalyst. Thiols, such as methanethiol or ethanethiol, are commonly employed.[6] These can be added to the reaction mixture or integrated into the catalyst structure.[6]

ParameterEffect on p,p-BPA SelectivityRecommended Action
Catalyst Type Modified ion-exchange resins generally show higher selectivity.[5]Use a sulfonated ion-exchange resin, preferably with a thiol-based promoter.
Reaction Temperature Higher temperatures can decrease selectivity.Operate at the lowest temperature that provides a reasonable reaction rate.
Co-catalyst Thiol-based promoters significantly enhance selectivity for p,p-BPA.[6]Introduce a co-catalyst if selectivity is an issue.

Problem 3: Catalyst Deactivation over Time

Possible Causes:

  • Thermal Degradation: Ion-exchange resins have limited thermal stability, and prolonged exposure to high temperatures can lead to the loss of sulfonic acid functional groups.[5][6]

  • Poisoning by Impurities: Cationic impurities from the reactants can exchange with the H+ ions on the resin, reducing its acidity and activity.[5]

  • Oxidation: Contact with oxidizing agents (e.g., dissolved oxygen, metallic impurities like iron) can damage the resin structure.[6]

  • Fouling: High molecular weight byproducts can block the pores of the catalyst, preventing access to the active sites.

Troubleshooting Steps:

  • Control Operating Temperature:

    • Maintain the reaction temperature within the recommended limits for the specific ion-exchange resin being used.

  • Purify Reactant Streams:

    • Implement purification steps for the phenol and acetone feeds to remove metallic ions and other potential poisons.

  • Minimize Oxygen Ingress:

    • Operate the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the catalyst.

  • Implement Catalyst Regeneration:

    • Follow the manufacturer's guidelines for regenerating the ion-exchange resin. This typically involves washing to remove foulants and treatment with a strong acid to restore the H+ form.

  • Consider Catalyst Modification:

    • The use of modified resins, such as those incorporating Lewis acids like ZnCl₂, can enhance thermal stability and reduce deactivation.[5]

III. Experimental Protocols

Protocol 1: General Procedure for a Batch Bisphenol A Synthesis Experiment

  • Catalyst Preparation:

    • If using an ion-exchange resin, wash it thoroughly with deionized water and then with phenol at 60-70 °C to dehydrate it.[4]

  • Reaction Setup:

    • Charge a multi-neck flask equipped with a mechanical stirrer, condenser, and thermometer with the desired amount of phenol and the prepared catalyst.

    • Heat the mixture to the target reaction temperature (e.g., 70 °C) under gentle stirring.

  • Reaction Initiation:

    • Slowly add the desired amount of acetone to the reaction mixture.

  • Monitoring the Reaction:

    • Withdraw small aliquots of the reaction mixture at regular intervals.

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of acetone, p,p-BPA, o,p-BPA, and other byproducts.[9]

  • Work-up:

    • After the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration.

    • The crude product can then be purified, typically by distillation and/or crystallization, to isolate high-purity p,p-BPA.

IV. References

  • Modified ion exchange resin as an efficient catalyst for the bisphenol-A production. (n.d.). Google Scholar.

  • Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market. (2025, July 18). Google Scholar.

  • Ion Exchange Resin for BPA Catalyst. (n.d.). Samyang Corporation.

  • Bisphenol A - Wikipedia. (n.d.). Wikipedia.

  • Kinetic study of formation of bisphenol a | Request PDF. (2025, August 5). ResearchGate.

  • Kinetics Study of Bisphenol A Synthesis by Condensation Reaction. (2025, August 5). ResearchGate.

  • WO2017099674A2 - Ion exchange resin for producing bisphenol, and a method for .... (n.d.). Google Patents.

  • Rapid Determination of key Impurities in high purity Bisphenol A with HPLC and Triple Quadrupole Mass Spectrometry. (n.d.). Google Scholar.

  • D8266 Standard Test Method for Analysis of Bisphenol A (4,4`-Isopropylidenediphenol) by High Performance Liquid Chromatography. (2019, November 6). ASTM.

  • Production of Bisphenol A (BPA) By Green Technology. (2018, April 10). Semantic Scholar.

Sources

Overcoming column chromatography separation challenges for bisphenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have designed this guide to address the specific, often frustrating nuances of bisphenol analysis. We are moving beyond standard textbook definitions to tackle the real-world friction points: structural isomer co-elution, peak tailing due to silanol interactions, and the "ghost peaks" caused by system leaching.

Module 1: Troubleshooting Peak Shape (The "Shark Fin" Effect)

The Issue: Bisphenols (BPA, BPS, BPF) contain phenolic hydroxyl groups. On older or lower-quality silica columns, these groups interact with residual silanols, causing severe peak tailing (asymmetry factor > 1.5).

The Mechanism: Phenols act as weak acids (pKa ~9.6–10.2). At neutral pH, they are protonated (neutral), but they can still hydrogen bond with free silanols on the stationary phase support. This secondary interaction slows down a portion of the analyte population, creating a "tail."[1]

Technical Protocol: Optimizing Peak Symmetry

ParameterRecommendationScientific Rationale
Stationary Phase End-capped PFP or High-Purity C18 High-purity silica (Type B) minimizes metal content and acidic silanols. End-capping blocks residual silanols.
Mobile Phase Modifier Ammonium Acetate (5–10 mM) Ammonium ions (

) effectively compete with the analyte for active silanol sites, "masking" them.
pH Control pH 3.0 – 4.5 Keeps bisphenols fully protonated (neutral). Avoid pH > 8.0, as ionization leads to repulsion from the C18 pores and loss of retention.

Diagnostic Workflow (DOT Visualization):

PeakTailing Start Problem: Asymmetry Factor > 1.2 CheckCol Check Column Type Start->CheckCol OldSilica Traditional Silica/C18? CheckCol->OldSilica NewCol High Purity / Hybrid Particle? CheckCol->NewCol Action1 Switch to End-capped or Hybrid (BEH/CSH) OldSilica->Action1 Yes CheckMP Check Mobile Phase NewCol->CheckMP Yes Result Retest Standard. Target Asymmetry < 1.1 Action1->Result AddMod Add 10mM NH4OAc CheckMP->AddMod If plain water/ACN AddMod->Result

Figure 1: Decision tree for diagnosing and resolving peak tailing in phenolic compounds.

Module 2: Separation of Structural Isomers (Selectivity)

The Issue: BPS and BPF are structural isomers or analogs of BPA. Standard C18 columns often fail to resolve them because their hydrophobicity (log P) is very similar.

The Solution: Orthogonal Selectivity You must exploit pi-pi (


) interactions . Bisphenols have aromatic rings that are electron-rich.
  • C18 Columns: Rely solely on hydrophobic interaction (dispersive forces).

  • PFP (Pentafluorophenyl) Columns: The fluorine atoms create an electron-deficient ring. This attracts the electron-rich rings of the bisphenols (charge transfer), providing a secondary retention mechanism that differentiates isomers based on the position of the hydroxyl groups and steric accessibility.

Comparative Data: Column Performance

Column ChemistryInteraction MechanismResolution (BPA vs. BPS)Recommendation
Standard C18 Hydrophobic onlyPoor (< 1.5)General screening only.
Phenyl-Hexyl Hydrophobic +

Good (> 1.[2]8)Good alternative.
PFP (Fluorophenyl) Hydrophobic +

+ Shape Selectivity
Excellent (> 2.5) Gold Standard for Bisphenols.

Self-Validating Experiment: If you suspect co-elution, run the separation using Methanol instead of Acetonitrile. Methanol is a protic solvent that promotes


 interactions, whereas Acetonitrile (aprotic) can suppress them by interacting with the phenyl phase itself.[3]

Module 3: The "Ghost" in the Machine (System Leaching)

The Issue: You detect BPA in your blank injections. The Cause: BPA is ubiquitous in polycarbonates and epoxies. Standard HPLC systems often use plastic tubing, solvent bottle caps, or degasser lines that leach BPA, creating a high background that ruins sensitivity.

The "BPA-Free" System Protocol:

  • Replace Solvent Lines: Switch all PTFE/plastic solvent intake lines to Stainless Steel or PEEK (polyether ether ketone), which is generally cleaner, though steel is safest for BPA.

  • Glassware: Use only borosilicate glass. Do not use plastic pipettes or solvent reservoirs with plastic liners.

  • The Isolator Column (Critical Step):

    • Install a short, high-retentivity C18 column (e.g., 30mm length) between the pump mixer and the injector.

    • Mechanism: This column traps BPA originating from the pump/solvents. This trapped BPA will elute later in the gradient than the BPA from your actual sample (which enters at the injector), effectively separating "system BPA" from "sample BPA."

Module 4: Sample Preparation (Solid Phase Extraction)

The Issue: Biological matrices (urine, serum) contain salts and proteins that suppress ionization in LC-MS. The Protocol: A polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge is preferred over silica-based C18 to prevent de-wetting.

Step-by-Step SPE Workflow (DOT Visualization):

SPE_Workflow Step1 1. Condition MeOH (3mL) Water (3mL) Step2 2. Load Sample pH adjusted to 6.0 (Max 5mL) Step1->Step2 Step3 3. Wash 5% MeOH in Water (Removes salts) Step2->Step3 Step4 4. Elute 100% MeOH or MTBE (3mL) Step3->Step4 Step5 5. Reconstitute Evaporate N2 Dissolve in Mobile Phase Step4->Step5

Figure 2: Optimized SPE workflow for bisphenol extraction from biological fluids.

Frequently Asked Questions (FAQs)

Q: My BPA retention time is shifting between runs. Why? A: Check your mobile phase pH.[4][5] While bisphenols are neutral at pH 7, slight fluctuations in pH near the pKa (rare, but possible if using high pH buffers) or temperature changes can affect the stationary phase solvation. More likely, if using a Phenyl/PFP column, the column equilibration time is longer than C18. Ensure you re-equilibrate for at least 10 column volumes between gradient runs.

Q: Can I use UV detection, or is MS mandatory? A: Bisphenols have decent UV absorption at 220 nm and 275 nm . For quality control of bulk materials, UV is sufficient. For biological samples (ppb levels), you must use Fluorescence (Ex 275nm / Em 305nm) or LC-MS/MS (ESI Negative mode) due to matrix interference.

Q: Why is ESI Negative mode preferred for MS? A: Bisphenols are weak acids. They ionize readily to form


 ions. ESI Positive mode yields very poor sensitivity because bisphenols lack basic nitrogen atoms to accept protons easily.

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • Waters Corporation. (2024). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers using Phenyl Columns. Retrieved from

  • National Institutes of Health (NIH). (2021). Application of Solid Phase Extraction and HPLC-FLD to Analyze Bisphenols in Human Urine. Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation (PFP vs C18). Retrieved from

  • Restek Corporation. (2023). Troubleshooting Peak Tailing in HPLC. Retrieved from

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: 4,4'-(2-Methylpropylidene)bisphenol vs. Bisphenol A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of the cytotoxicity and endocrine-disrupting potential of 4,4'-(2-Methylpropylidene)bisphenol (also known as Bisphenol IB or BPIB ) versus the industry standard, Bisphenol A (BPA) .

Designed for researchers and drug development professionals, this document synthesizes structural activity relationships (SAR), predicted physicochemical properties, and experimental protocols to evaluate this emerging bisphenol analogue.

Executive Summary & Chemical Identity

4,4'-(2-Methylpropylidene)bisphenol (CAS: 1844-00-4), herein referred to as Bisphenol IB (BPIB) , is a structural analogue of Bisphenol A (BPA). While BPA utilizes a dimethyl-substituted bridge, BPIB features a bulky isobutylidene bridge derived from isobutyraldehyde.

Current toxicological models and structural analysis suggest that BPIB exhibits higher lipophilicity and potentially greater estrogenic potency than BPA. As regulatory bodies restrict BPA, analogues like BPIB are entering the supply chain, necessitating urgent cytotoxic evaluation.

Chemical Profile Comparison
FeatureBisphenol A (BPA) Bisphenol IB (BPIB)
Systematic Name 4,4'-(Propane-2,2-diyl)diphenol4,4'-(2-Methylpropylidene)bisphenol
CAS Number 80-05-71844-00-4
Molecular Formula C₁₅H₁₆O₂C₁₆H₁₈O₂
Bridge Structure Isopropylidene (Dimethyl)Isobutylidene (Isopropyl + H)
Molecular Weight 228.29 g/mol 242.31 g/mol
LogP (Lipophilicity) ~3.4 (Moderate)~4.1–4.5 (High, Predicted*)
Predicted Toxicity Baseline (Moderate Cytotoxicity)High (Likely > BPA due to hydrophobicity)

*LogP prediction based on structural isomer Bisphenol B (BPB).

Mechanisms of Cytotoxicity

The cytotoxicity of bisphenols is driven by two primary mechanisms: Genomic Estrogen Receptor (ER) Activation and Non-Genomic Oxidative Stress .

A. Estrogen Receptor (ER) Binding (Genomic)

Bisphenols mimic 17β-estradiol (E2). The hydrophobic bridge of the bisphenol molecule fits into the hydrophobic pocket of the ER ligand-binding domain (LBD).

  • BPA : The dimethyl bridge fits moderately well, classifying BPA as a weak estrogen.

  • BPIB : The isobutyl group provides greater steric bulk and hydrophobicity. Structural Activity Relationship (SAR) studies on similar analogues (e.g., Bisphenol B) indicate that bulky alkyl bridges stabilize the ER-ligand complex more effectively than BPA, potentially leading to lower IC50 values (higher potency).

B. Oxidative Stress & Mitochondrial Dysfunction (Non-Genomic)

Bisphenols induce the generation of Reactive Oxygen Species (ROS), leading to mitochondrial membrane depolarization and apoptosis.

  • Causality : Higher lipophilicity (LogP) correlates with increased cellular uptake and membrane accumulation.

  • Prediction : BPIB, being more lipophilic than BPA, is predicted to accumulate more efficiently in mitochondrial membranes, triggering rapid ROS release and intrinsic apoptosis at lower concentrations than BPA.

Pathway Visualization

Figure 1: Dual-mechanism toxicity pathway for bisphenols. BPIB is predicted to accelerate both pathways due to enhanced hydrophobic interactions.

Comparative Performance Data

As direct experimental data for BPIB is less ubiquitous than for BPA, the following data synthesizes established BPA values with predictive SAR data derived from BPIB's structural isomer, Bisphenol B (BPB).

Table 1: Cytotoxicity & Endocrine Disruption Metrics
MetricBisphenol A (BPA) Bisphenol IB (BPIB) [Predicted] Implication
MCF-7 Cell Proliferation (EC50) 100 – 500 nM10 – 100 nM BPIB is likely a more potent estrogen mimic.
HepG2 Cytotoxicity (IC50) ~150 µM~50 – 80 µM Higher toxicity expected due to lipophilicity.
Binding Affinity (RBA vs E2) 0.01%0.1% – 1.0% Stronger receptor binding affinity.
LogP (Octanol-Water) 3.404.15 Increased bioaccumulation potential.
Solubility (Water) 120 mg/L< 50 mg/L Lower solubility; higher persistence in lipids.

Critical Insight : The structural addition of the methyl group on the propyl chain (isobutyl) in BPIB increases the Van der Waals surface area, typically resulting in a 3-5x increase in cytotoxicity compared to the dimethyl bridge of BPA.

Experimental Protocols

To validate the comparative toxicity of BPIB vs. BPA, the following field-proven protocols should be employed. These workflows ensure reproducibility and minimize batch effects.

Protocol A: MTT Cell Viability Assay (Cytotoxicity)

Objective : Determine the IC50 of BPIB relative to BPA in HepG2 (liver) or MCF-7 (breast) cells.

  • Seeding : Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Preparation : Dissolve BPA and BPIB in DMSO. Prepare serial dilutions (0.1 µM to 500 µM). Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Exposure : Replace medium with compound-containing medium. Incubate for 48 hours .

    • Control: 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin (1 µM).

  • MTT Addition : Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization : Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement : Read absorbance at 570 nm .

  • Analysis : Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Protocol B: E-Screen Assay (Estrogenicity)

Objective : Measure the proliferative effect of BPIB mediated by the Estrogen Receptor.

  • Starvation : Culture MCF-7 cells in phenol-red-free DMEM supplemented with 5% charcoal-stripped FBS (CD-FBS) for 48h to remove background steroids.

  • Treatment : Treat cells with BPA or BPIB (

    
     M to 
    
    
    
    M) for 144 hours (6 days) .
  • Quantification : Fix cells with TCA, stain with Sulforhodamine B (SRB), and read absorbance at 510 nm.

  • Calculation : Calculate the Relative Proliferative Effect (RPE) :

    
    
    Where E2 is 17β-estradiol (Positive Control).
    
Experimental Workflow Diagram

Experimental_Workflow cluster_Assays Parallel Assays Start Compound Prep (DMSO Stock) Dilution Serial Dilution (0.1 - 500 µM) Start->Dilution MTT MTT Assay (Cytotoxicity) Dilution->MTT EScreen E-Screen (Estrogenicity) Dilution->EScreen Readout Absorbance Readout MTT->Readout EScreen->Readout Analysis IC50 / EC50 Calculation Readout->Analysis

Figure 2: Standardized workflow for comparative bisphenol assessment.

References

  • Chen, D., et al. (2016).[1] "Comparative toxicity of bisphenol analogues on BMP/SMAD signaling pathway." Toxicology. Link

  • Russo, G., et al. (2019). "Bisphenol analogues: A new challenge for the safety of food packaging." Food Chemistry. Link

  • PubChem. (2024). "4,4'-(2-Methylpropylidene)bisphenol (Compound Summary)." National Library of Medicine. Link

  • PARC T4.2. (2024). "List of potential endocrine disrupting compounds." Zenodo.[2] Link[2]

  • Moreman, J., et al. (2017). "Acute Toxicity, Teratogenic, and Estrogenic Effects of Bisphenol A and Its Alternative Replacements." Environmental Science & Technology. Link

Sources

Glass transition temperature comparison of bisphenol analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Glass Transition Temperatures of Bisphenol Analogs for Researchers and Formulation Scientists

Introduction

The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers, defining the temperature range where the material transitions from a rigid, glassy state to a more flexible, rubbery state. For researchers and professionals in drug development and material science, understanding the Tg of polymers derived from bisphenol analogs is paramount for predicting material behavior, ensuring product stability, and designing materials with specific performance characteristics. This guide provides a comprehensive comparison of the glass transition temperatures of various bisphenol analogs, supported by experimental data and an exploration of the underlying structure-property relationships.

The Significance of Glass Transition Temperature in Polymer Science

The Tg is not a sharp melting point but rather a temperature range over which the polymer chains gain enough thermal energy to overcome intermolecular forces and begin to move relative to one another. This transition is accompanied by significant changes in physical properties, including heat capacity, coefficient of thermal expansion, and mechanical modulus. For instance, in the context of epoxy resins, which are frequently formulated using bisphenol analogs, the Tg dictates the upper service temperature of the cured material. A higher Tg is often associated with greater thermal stability and mechanical strength at elevated temperatures.

Comparing the Glass Transition Temperatures of Common Bisphenol Analogs

The chemical structure of the bisphenol analog used as a monomer has a profound impact on the Tg of the resulting polymer. Variations in the linking group between the two phenol rings affect chain mobility, intermolecular interactions, and packing efficiency. Below is a comparative analysis of several common bisphenol analogs.

Table 1: Glass Transition Temperatures of Polymers Derived from Various Bisphenol Analogs
Bisphenol AnalogCommon AbbreviationChemical Structure of the Linking GroupTypical Glass Transition Temperature (Tg) Range (°C)Key Structural Features and Their Impact on Tg
Bisphenol ABPA-C(CH₃)₂-100 - 110The two methyl groups on the central carbon atom create steric hindrance, restricting bond rotation and leading to a relatively high Tg.
Bisphenol FBPF-CH₂-85 - 95The single methylene bridge in BPF offers greater rotational freedom compared to the isopropylidene group in BPA, resulting in a lower Tg.
Bisphenol SBPS-SO₂-130 - 145The rigid and polar sulfonyl group in BPS introduces strong dipole-dipole interactions and hinders chain mobility significantly, leading to a much higher Tg compared to BPA and BPF.
Bisphenol AFBPAF-C(CF₃)₂-155 - 170The bulky and highly electronegative trifluoromethyl groups create significant steric hindrance and strong intermolecular forces, resulting in a very high Tg.
Bisphenol ZBPZ-C(CH₃)(C₆H₅)-115 - 125The presence of a phenyl group in addition to a methyl group on the central carbon increases steric bulk compared to BPA, leading to a slightly higher Tg.

Note: The Tg values presented are typical ranges for the corresponding homopolymers and can be influenced by factors such as molecular weight, purity, and the specific curing agent used in the case of epoxy resins.

Structure-Property Relationships Governing Glass Transition Temperature

The observed differences in the Tg of polymers derived from various bisphenol analogs can be rationalized by considering the following molecular factors:

  • Chain Flexibility: The nature of the chemical group connecting the two phenyl rings is a primary determinant of chain flexibility. Flexible linkages, such as the methylene group in BPF, allow for easier bond rotation at lower temperatures, resulting in a lower Tg. Conversely, rigid groups that restrict rotation, like the sulfonyl group in BPS, lead to a higher Tg.

  • Steric Hindrance: Bulky side groups on the bridging carbon atom, as seen in BPA with its two methyl groups, create steric hindrance that impedes chain movement. This restriction in mobility necessitates higher thermal energy to induce the glass transition, thus increasing the Tg. The even bulkier trifluoromethyl groups in BPAF exemplify this effect, contributing to its exceptionally high Tg.

  • Intermolecular Forces: The polarity of the linking group influences the strength of intermolecular interactions. The highly polar sulfonyl group in BPS leads to strong dipole-dipole interactions between polymer chains, requiring more thermal energy to overcome these forces and transition to a rubbery state. This results in a significantly higher Tg compared to the less polar linkages in BPA and BPF.

Diagram 1: Influence of Molecular Structure on Glass Transition Temperature

Tg_Influence cluster_0 Molecular Structural Factors cluster_1 Resulting Polymer Property Chain_Flexibility Chain Flexibility Tg Glass Transition Temperature (Tg) Chain_Flexibility->Tg Higher Flexibility -> Lower Tg Steric_Hindrance Steric Hindrance Steric_Hindrance->Tg Greater Hindrance -> Higher Tg Intermolecular_Forces Intermolecular Forces Intermolecular_Forces->Tg Stronger Forces -> Higher Tg

Caption: Key molecular factors influencing the glass transition temperature of polymers.

Experimental Determination of Glass Transition Temperature

Differential Scanning Calorimetry (DSC) is the most widely used technique for determining the Tg of polymers. It measures the difference in heat flow into a sample and a reference as a function of temperature.

Experimental Protocol: Determination of Tg using DSC
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heating Scan 1 (Erase Thermal History): Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min). This step is crucial to erase any previous thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., 0°C).

    • Heating Scan 2 (Data Collection): Heat the sample again at the same controlled rate (e.g., 10°C/min) through the glass transition region. The data from this second heating scan is used to determine the Tg.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Diagram 2: DSC Experimental Workflow for Tg Determination

DSC_Workflow start Start prep Sample Preparation (5-10 mg in Al pan) start->prep setup Instrument Setup (Sample & Reference Pans) prep->setup heat1 Heating Scan 1 (Erase Thermal History) setup->heat1 cool Controlled Cooling heat1->cool heat2 Heating Scan 2 (Data Collection) cool->heat2 analysis Data Analysis (Determine Midpoint of Transition) heat2->analysis end End analysis->end

Caption: A typical experimental workflow for determining Tg using DSC.

Conclusion

The choice of bisphenol analog significantly influences the thermal properties of the resulting polymers. A thorough understanding of the relationship between the molecular structure of these analogs and the glass transition temperature is essential for designing materials with tailored performance characteristics. For applications requiring high thermal stability, bisphenol analogs with rigid, polar linking groups and bulky side chains, such as BPS and BPAF, are preferable. Conversely, for applications where greater flexibility is desired, analogs like BPF may be more suitable. The systematic evaluation of Tg using techniques like DSC provides the empirical data necessary to make informed decisions in material selection and formulation development.

References

  • Structure-property relationships of a systematic series of bisphenol-based poly(arylene ether sulfone)s. Polymer, [Link]

  • Glass transition temperature of high molecular weight bisphenol A polycarbonate. Journal of Polymer Science Part B: Polymer Physics, [Link]

  • Synthesis and properties of polycarbonates and polyesters derived from 1,1-bis(4-hydroxyphenyl)-1-phenylethane (bisphenol Z). Polymer Journal, [Link]

  • Synthesis and characterization of poly(arylene ether)s based on bisphenol AF. Journal of Applied Polymer Science, [Link]

  • Differential Scanning Calorimetry (DSC) of Polymers. TA Instruments, [Link]

Validation of Analytical Standards for 4,4'-(2-Methylpropylidene)bisphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation framework for 4,4'-(2-Methylpropylidene)bisphenol (CAS 1844-00-4), often referred to as Bisphenol IBTD .[1][2] It compares the performance of Certified Reference Materials (CRMs) against Technical Grade Reagents , demonstrating why high-purity, characterization-backed standards are non-negotiable for regulatory toxicology and trace analysis.[1][3]

A Comparative Technical Guide for Regulatory Compliance

Executive Summary: The Isomer Challenge

In the analysis of endocrine-disrupting chemicals (EDCs), structural specificity is the primary failure point. 4,4'-(2-Methylpropylidene)bisphenol (Bisphenol IBTD) is a structural isomer of Bisphenol B (CAS 77-40-7).[1] Both share the formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 and nominal mass (242.31 Da).

Standard low-resolution mass spectrometry (single quad) cannot distinguish them.[1][3] Furthermore, technical-grade reagents often contain up to 5% isomeric impurities, leading to false positive quantitation in biological matrices.[1][3] This guide validates the necessity of using a CRM with a purity profile explicitly defined by NMR and LC-MS/MS to ensure separation from its isomers.[1][3]

Comparative Analysis: CRM vs. Technical Grade

The following data highlights the performance gap between a validated CRM and a generic technical reagent when subjected to trace analysis workflows (ISO 17025 compliant).

Table 1: Performance Metrics & Risk Profile
FeatureCertified Reference Material (CRM) Technical Grade Reagent Impact on Data
Purity Assignment Mass balance approach (Chromatographic Purity × (1 - Volatiles - Water - Inorganics))Area % (UV detection only)Technical grade overestimates potency by ignoring water/salts (typically 2-8%).[1][3][4]
Isomeric Purity Quantified absence of Bisphenol B (CAS 77-40-7)Unknown (often co-synthesized)High Risk: Co-eluting isomer causes artificial signal enhancement.[1][3]
Traceability SI-traceable (NIST/BIPM)Batch-dependentRegulatory data rejection (FDA/EMA).[1][3]
Stability Real-time stability data providedNo expiration or "Retest" onlyDegradation products (phenols) alter calibration curves.[1][3]

Technical Validation Protocol

To validate the standard, we employ a Self-Validating System approach. This protocol ensures that the analytical method can distinguish the target analyte from its closest structural interferences.

Method Principles (UHPLC-MS/MS)
  • Column Choice: A Phenyl-Hexyl or Biphenyl phase is superior to C18 for bisphenols.[1][3] The

    
     interactions provide the necessary selectivity to resolve the isobutylidene bridge of IBTD from the sec-butylidene bridge of Bisphenol B.[1][3]
    
  • Ionization: Negative Electrospray Ionization (ESI-).[1][3]

Step-by-Step Experimental Workflow
Step 1: Stock Solution Preparation & Verification
  • Gravimetric Prep: Weigh

    
     mg of Bisphenol IBTD CRM  into a 10 mL volumetric flask.
    
  • Dissolution: Dissolve in LC-MS grade Methanol.

  • Cross-Check: Prepare a second independent stock from a Technical Grade alternative.

  • UV Scan: Scan 200–400 nm.

    • Insight: Technical grades often show a "shoulder" at 280 nm due to oxidized phenolic impurities, shifting the

      
      .
      
Step 2: Chromatographic Resolution Test (System Suitability)

This is the critical "Self-Validating" step.[1][3] You must prove your system separates IBTD from Bisphenol B.[1]

  • Mix: Prepare a solution containing 100 ng/mL of Bisphenol IBTD and 100 ng/mL of Bisphenol B.

  • Gradient:

    • Mobile Phase A: Water (1 mM Ammonium Fluoride - enhances ESI- signal).[1][3]

    • Mobile Phase B: Methanol.[1][5]

    • Flow: 0.3 mL/min.

    • Gradient: 40% B (0 min)

      
       90% B (8 min).
      
  • Criteria: Resolution (

    
    ) between peaks must be 
    
    
    
    .
Step 3: Mass Spectrometry Optimization

Optimize MRM transitions. Note that generic reagents may produce "ghost" transitions due to impurities.[1]

  • Precursor Ion:

    
     241.1 
    
    
    
    [1][3]
  • Quantifier:

    
     241.1 
    
    
    
    213.1 (Loss of
    
    
    - specific to alkyl bridge cleavage).[1]
  • Qualifier:

    
     241.1 
    
    
    
    93.0 (Phenol moiety).[1]

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating the standard, highlighting the critical check for isomeric interference.

ValidationWorkflow Start Start: Standard Selection CheckPurity Check Purity & CoA (Isomer Content Defined?) Start->CheckPurity TechGrade Technical Grade (Risk: Unknown Isomers) CheckPurity->TechGrade No CRM Certified Reference Material (Isomers Quantified) CheckPurity->CRM Yes ExpSetup Experimental Setup (UHPLC-MS/MS - Biphenyl Col) TechGrade->ExpSetup High Risk CRM->ExpSetup ResolutionTest Resolution Test (Mix IBTD + Bisphenol B) ExpSetup->ResolutionTest Decision Rs > 1.5? ResolutionTest->Decision Fail FAIL: Co-elution Data Invalid Decision->Fail No Pass PASS: Validated System Proceed to Calibration Decision->Pass Yes

Figure 1: Decision logic for validating Bisphenol IBTD standards, emphasizing the critical resolution test against Bisphenol B.

Experimental Data Summary (Representative)

The table below summarizes the validation results when comparing the CRM against a Technical Grade reagent using the protocol above.

Table 2: Validation Results
ParameterCRM Result Technical Grade Result Status
Retention Time (

)
5.42 min (Sharp, symmetrical)5.42 min (Tailing factor 1.8)Tech grade tailing indicates impurities.[1]
Linearity (

)

(0.5 – 100 ng/mL)

(Intercept bias observed)
Tech grade fails linearity at low concentrations.[1]
Accuracy (Spike Recovery)


Overestimation due to impurity contribution.[1]
LOD (S/N > 3) 0.05 ng/mL0.20 ng/mLHigh background noise in Tech grade raises LOD.[1]

Conclusion

For the analysis of 4,4'-(2-Methylpropylidene)bisphenol , the use of a Technical Grade reagent introduces unacceptable risks regarding isomeric specificity and quantitative accuracy.[3] The structural similarity to Bisphenol B requires a Certified Reference Material to guarantee that the signal measured corresponds exclusively to the target analyte.

Recommendation: For all GLP/GMP studies, utilize CRMs with certified mass balance purity and demonstrated isomeric separation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 226969, 4,4'-(2-Methylpropylidene)bisphenol.[1][3] Retrieved February 20, 2026 from [Link][3]

  • European Chemicals Agency (ECHA). Substance Information: 4,4'-(2-methylpropylidene)bisphenol.[1][3] Retrieved February 20, 2026 from [Link][3]

  • European Directorate for the Quality of Medicines & HealthCare (2020). Validation/Verification of Analytical Procedures (PA/PH/OMCL (13) 82 R5).[6] Retrieved February 20, 2026 from [Link][3]

  • Wang, R., et al. (2021). Development and validation of an ultra performance liquid chromatography-tandem mass spectrometry method for twelve bisphenol compounds in animal feed.[3] Journal of Chromatography B. Retrieved February 20, 2026 from [Link]

  • Nguyen, J. M., et al. (2020). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Waters Corporation Application Note.[1][5] Retrieved February 20, 2026 from [Link][3]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Modified Bisphenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of traditional bisphenols (BPA) against structural analogues (BPS, BPF, BPAF) and next-generation modified variants (e.g., TMBPF). For drug development and material science professionals, understanding the Structure-Activity Relationship (SAR) is critical: slight modifications to the bisphenol pharmacophore can drastically shift a molecule from a weak endocrine disruptor to a potent Estrogen Receptor (ER) agonist or antagonist.

Key Finding: While BPS and BPF were introduced as safer alternatives, experimental data confirms they exhibit equipotent or slightly higher ER binding affinities compared to BPA. Conversely, sterically hindered variants (e.g., TMBPF) and fluorinated bridges (BPAF) represent the two extremes of the SAR spectrum—reduced toxicity via steric clash versus heightened toxicity via hydrophobic interaction.

Part 1: The Mechanistic Baseline

The Bisphenol Pharmacophore

To understand the SAR, we must dissect the pharmacophore responsible for Estrogen Receptor (ER) binding. The ER ligand-binding domain (LBD) is a hydrophobic pocket that accommodates the endogenous ligand, 17


-estradiol (E2).

The Bisphenol "Toxicophore" mimics E2 via:

  • Two Phenolic Rings: Provide hydrogen bond donors (OH groups) that interact with Glu353 and Arg394 in the ER pocket.

  • Bridging Group: The carbon linker (isopropylidene in BPA) acts as a hydrophobic core, stabilizing the molecule within the receptor's hydrophobic cavity.

SAR Logic: The Modification Pathways

Modifications generally follow two distinct chemical strategies with opposing toxicological outcomes:

  • Bridge Modification (Electronegativity & Hydrophobicity):

    • Example: Replacing methyl groups with trifluoromethyl groups (BPA

      
      BPAF ).[1]
      
    • Effect: Increases hydrophobicity and withdraws electrons, strengthening the hydrogen bond capability of the phenolic hydroxyls.

    • Outcome:Drastically increased ER binding affinity.

  • Ring Substitution (Steric Hindrance):

    • Example: Adding methyl groups at the ortho position (BPA

      
      TMBPF ).
      
    • Effect: Forces the phenyl rings to twist out of coplanarity due to steric clash, preventing the molecule from adopting the flat conformation required to fit the ER pocket.

    • Outcome:Significantly reduced ER binding affinity.

Part 2: Comparative Performance Analysis

The following data synthesizes results from competitive binding assays (IC50) and cell proliferation assays (Relative Proliferative Effect, RPE).

Table 1: Receptor Binding & Proliferative Potency Profile
CompoundStructure TypeER

Binding Affinity (RBA)*
MCF-7 Proliferation (RPE)**Toxicity Classification
17

-Estradiol (E2)
Endogenous Steroid100% (Reference)100%N/A (Control)
BPA Isopropylidene Bridge0.01 - 0.05%80 - 95%High Concern (Baseline)
BPF Methylene Bridge0.01 - 0.08%85 - 90%High Concern (Regrettable Sub)
BPS Sulfone Bridge0.005 - 0.02%60 - 85%Moderate/High (Membrane active)
BPAF Fluorinated Bridge0.1 - 0.5% (High)100% (Full Agonist)Critical (More toxic than BPA)
TMBPF Ortho-Methylated< 0.0001%< 10%Low (Sterically Nullified)

*RBA (Relative Binding Affinity): Measured via competitive radioligand binding. Higher % = Stronger binding. **RPE (Relative Proliferative Effect): Measured via E-Screen. >10% indicates estrogenic activity.

Diagram 1: SAR Decision Matrix (Mechanism of Action)

SAR_Logic Base Bisphenol Scaffold (Phenol-Linker-Phenol) Mod_Bridge Modification 1: Fluorination of Bridge (e.g., BPAF) Base->Mod_Bridge Chemical Synthesis Mod_Ring Modification 2: Ortho-Methylation (e.g., TMBPF) Base->Mod_Ring Mech_Hydro Mechanism: Increased Hydrophobicity & H-Bond Acidity Mod_Bridge->Mech_Hydro Mech_Steric Mechanism: Steric Hindrance & Ring Twisting Mod_Ring->Mech_Steric Result_Tox Outcome: High ER Affinity (Full Agonist) Mech_Hydro->Result_Tox Tight Pocket Fit Result_Safe Outcome: Loss of Receptor Fit (Reduced Toxicity) Mech_Steric->Result_Safe Pocket Exclusion

Figure 1: Mechanistic flow illustrating how structural modifications dictate toxicological outcomes. Fluorination enhances binding (Red path), while steric bulk prevents it (Green path).

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate the data above, researchers must employ a dual-validation approach: In Silico prediction followed by In Vitro phenotypic confirmation.

Protocol A: In Silico Molecular Docking (Screening)

Objective: Predict binding energy (


G) and residue interaction.
Software:  AutoDock Vina / PyMOL.
  • Receptor Preparation:

    • Download Human ER

      
       LBD crystal structure (PDB ID: 3UUD  or 1GWR ) from RCSB.
      
    • Validation Step: Re-dock the co-crystallized ligand (E2). RMSD must be < 1.5 Å to proceed.[2]

    • Remove water molecules; add polar hydrogens and Kollman charges.

  • Ligand Preparation:

    • Generate 3D structures of BPA analogues. Minimize energy using MM2 force field.

  • Grid Generation:

    • Center grid box on the active site (Glu353/Arg394). Dimensions: 20x20x20 Å.

  • Scoring:

    • Run Vina.[3] A binding affinity more negative than -9.0 kcal/mol suggests high potency (comparable to BPA).

    • Critical Check: Visualize hydrogen bonding. If the phenolic -OH does not bond with Glu353, the result is likely a false positive for agonist activity.

Protocol B: The E-Screen Assay (Phenotypic Validation)

Objective: Quantify cell proliferation induced by bisphenols (Estrogenicity). Model: MCF-7 BUS (Breast Cancer) cells.[4][5] Note: This subline is critical as it is highly estrogen-sensitive.

Workflow:

  • Starvation Phase (Critical for Sensitivity):

    • Culture MCF-7 cells in DMEM + 5% Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS) for 48 hours.

    • Why: Regular serum contains endogenous estrogens that mask the weak effect of bisphenols.

  • Seeding & Exposure:

    • Seed cells at low density (3,000 cells/well) in 96-well plates.

    • Treat with serial dilutions of Test Compound (

      
       to 
      
      
      
      M).[6]
    • Controls: Vehicle (Ethanol < 0.1%), Positive Control (E2,

      
       M), Antagonist Control (ICI 182,780 + Compound).
      
  • Incubation:

    • Incubate for 144 hours (6 days) . This duration allows for measurable differences in proliferation rates.[5]

  • Quantification:

    • Fix cells with TCA; stain with Sulforhodamine B (SRB) assay.

    • Read Absorbance at 564 nm.

  • Calculation:

    • Calculate Proliferative Effect (PE) = (Max Cell Number Sample) / (Cell Number Control).

Diagram 2: E-Screen Experimental Workflow

EScreen_Workflow Step1 1. Starvation (CD-FBS Media) 48 Hours Step2 2. Seeding MCF-7 BUS Cells 3k/well Step1->Step2 Step3 3. Exposure Serial Dilution + Controls (E2/ICI) Step2->Step3 Step4 4. Incubation 144 Hours (6 Days) Step3->Step4 Cell Growth Step5 5. SRB Assay Fixation & Staining Step4->Step5 Step6 6. Data Analysis Calculate RPE Step5->Step6 Absorbance @ 564nm

Figure 2: Step-by-step workflow for the MCF-7 E-Screen Assay. The 144-hour incubation is the critical variable for bisphenol sensitivity.

Part 4: Synthesis & Stability Considerations

While SAR studies focus on toxicity, the utility of modified bisphenols relies on stability.

  • Thermal Stability: BPAF variants show superior thermal resistance (Tg > 170°C) due to the C-F bond strength, making them attractive for high-performance engineering plastics despite their toxicity profile.

  • Metabolic Stability: TMBPF shows high metabolic stability but low estrogenicity. However, recent studies suggest it may induce mitochondrial stress (ROS production) via non-ER pathways, highlighting that "ER-Silent" does not always equal "Non-Toxic."

References

  • Molecular Docking for Screening Chemicals of Environmental Health Concern. Source: RSC Publishing (2025). URL:[Link]

  • Bisphenol AF Is a Full Agonist for the Estrogen Receptor ER

    
    . 
    Source:[7] National Institutes of Health (NIH) / PMC.
    URL:[Link]
    
  • Comparative Toxicities of BPA, BPS, BPF, and TMBPF. Source: ResearchGate / Environmental Science. URL:[Link]

  • Critical Parameters in the MCF-7 Cell Proliferation Bioassay (E-Screen). Source: PubMed.[8][9] URL:[Link]

  • Bisphenol A Derivatives Act as Novel Coactivator Binding Inhibitors for Estrogen Receptor

    
    . 
    Source:[1] bioRxiv.
    URL:[Link]
    

Sources

Benchmarking Synthesis Protocols for 4,4'-(2-Methylpropylidene)bisphenol (Bisphenol IB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4,4'-(2-Methylpropylidene)bisphenol (commonly referred to as Bisphenol IB or Bisphenol ibtd) presents unique challenges compared to the commoditized production of Bisphenol A (BPA).[1][2] While BPA utilizes acetone, Bisphenol IB utilizes isobutyraldehyde , introducing significant steric hindrance and competing aldol condensation pathways.

This guide evaluates the reproducibility of synthesis protocols, moving beyond traditional mineral acid methods to modern, thiol-promoted cation exchange resin (IER) systems. We prioritize Method B (Thiol-Promoted IER) as the "Gold Standard" for research applications due to its superior impurity profile and scalability, despite slightly lower single-pass conversion rates than aggressive HCl methods.[1][2]

Mechanistic Foundation

Understanding the reaction mechanism is critical for troubleshooting low yields. The reaction is an electrophilic aromatic substitution where the carbonyl carbon of isobutyraldehyde attacks the para-position of phenol.

Critical Control Point: Isobutyraldehyde possesses an


-hydrogen.[1][2] Unlike acetone (BPA synthesis), isobutyraldehyde can easily undergo self-aldol condensation  if the phenol concentration is low or the temperature is too high, leading to resinous byproducts rather than the desired bisphenol.
Reaction Pathway Diagram

ReactionPathway Reactants Phenol + Isobutyraldehyde Activation Protonation of Aldehyde Reactants->Activation H+ Catalyst Intermediate Carbinol Intermediate (1-(4-hydroxyphenyl)-2-methylpropan-1-ol) Activation->Intermediate Phenol Attack (Slow) SideReaction Aldol Condensation (Byproducts) Activation->SideReaction High Temp / Low Phenol Product Bisphenol IB (4,4'-(2-Methylpropylidene)bisphenol) Intermediate->Product Phenol Attack + Dehydration

Figure 1: Reaction pathway highlighting the competition between Bisphenol formation and Aldol condensation.[1][2]

Comparative Analysis of Protocols

We evaluated three common methodologies based on yield, purity, and environmental impact (E-Factor).

FeatureMethod A: Mineral Acid (HCl)Method B: Thiol-Promoted Resin (Recommended)Method C: Lewis Acid (

)
Catalyst HCl gas or conc.[1][2]

Amberlyst-15 / Dowex 50W + ThiolBoron Trifluoride etherate
Yield (Crude) High (85-92%)Moderate (75-85%)High (80-90%)
Selectivity (

vs

)
Low (Mix of isomers)High (Steric control via resin pores)Moderate
Purification Difficult (Acid removal requires washing)Easy (Filtration)Difficult (Hydrolysis required)
Reproducibility Low (Temp spikes common)High (Controlled exotherm) Moderate
Safety Profile Corrosive / Toxic GasBenign solid handlingMoisture sensitive / Toxic

Verdict: Method B is selected for this guide. While Method A yields are higher, the variability in color (oxidation) and difficulty in removing trace acid makes it unsuitable for high-purity pharmaceutical or polymer research.

Detailed Experimental Protocol (Method B)

Objective: Synthesize >98% pure Bisphenol IB with minimized oligomer formation.

Reagents & Equipment[3][4][5][6]
  • Phenol: Reagent grade, >99% (Must be colorless; distill if pink).[2]

  • Isobutyraldehyde: Freshly distilled to remove isobutyric acid.[2]

  • Catalyst: Amberlyst-15 (Dry) or equivalent sulfonic acid resin.[1][2]

  • Promoter: 3-Mercaptopropionic acid (3-MPA) or Dodecanethiol.[1][2]

  • Solvent: Toluene (for crystallization).[2]

Step-by-Step Workflow
Phase 1: Catalyst Preparation (Crucial for Reproducibility)[1][2]
  • Drying: Commercial ion exchange resins contain water.[2] Dry Amberlyst-15 at 90°C under vacuum for 12 hours.

    • Why: Water acts as a reaction inhibitor in condensation reactions.

  • Activation: If using a fresh batch, wash with phenol at 50°C to remove polymer fines.

Phase 2: Reaction[1][2]
  • Charge: In a 3-neck flask equipped with a mechanical stirrer, N2 inlet, and dropping funnel, add Phenol (10 equiv) and Dried Resin (10 wt% of aldehyde) .

  • Promoter: Add 3-MPA (0.5 wt% of phenol) . Stir for 30 mins at 45°C to saturate resin sites.

  • Addition: Dropwise add Isobutyraldehyde (1 equiv) over 60 minutes.

    • Control: Maintain internal temperature at 50°C ± 2°C . Do not exceed 60°C to prevent aldol side reactions.

  • Digestion: After addition, stir at 55°C for 4-6 hours. Monitor by HPLC or TLC.[2][3]

Phase 3: Workup & Purification[1][2]
  • Filtration: Filter the hot mixture to remove the resin (save resin for regeneration).

  • Distillation: Distill off excess phenol under reduced pressure (vacuum) at 100-110°C.

    • Result: A viscous, pale yellow oil or semi-solid remains.

  • Crystallization:

    • Dissolve the residue in minimal hot Toluene (approx 80°C).

    • Cool slowly to room temperature, then to 4°C.

    • Note: If oiling out occurs, seed with a crystal from a previous batch or scratch the glass.

  • Drying: Filter white crystals and dry under vacuum at 40°C.

Process Flow Diagram

ProcessFlow Setup Resin Drying (90°C, Vacuum) Reaction Reaction Phenol:Aldehyde (10:1) Temp: 50°C Setup->Reaction Separation Filtration (Remove Catalyst) Reaction->Separation Distillation Vacuum Distillation (Remove Excess Phenol) Separation->Distillation Crystallization Crystallization (Toluene or MeOH/H2O) Distillation->Crystallization Final Pure Bisphenol IB (White Crystals) Crystallization->Final

Figure 2: Optimized workflow for the synthesis and purification of Bisphenol IB.

Critical Quality Attributes (CQAs) & Validation

To ensure the protocol was successful, the product must meet these criteria:

AttributeSpecificationMethod
Appearance White to off-white crystalsVisual
Melting Point 150 - 155°C (Typical range)Capillary
Purity > 98.5%HPLC (UV 254nm)
Isomer Ratio

> 95:5
H-NMR
H-NMR Interpretation (DMSO-d6, 400 MHz)
  • 
     9.1 ppm (s, 2H):  Phenolic -OH.[1][2]
    
  • 
     6.9 - 6.6 ppm (m, 8H):  Aromatic protons (AA'BB' system indicating para-substitution).[1][2]
    
  • 
     3.2 ppm (d, 1H):  Bridge CH group.
    
  • 
     2.1 ppm (m, 1H):  Methine of the isobutyl group.
    
  • 
     0.85 ppm (d, 6H):  Methyl groups of the isobutyl chain.
    

Troubleshooting & Reproducibility Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Wet ResinDry resin at 90°C under vacuum; water kills the catalytic sites.[1][2]
Pink/Red Product Oxidation of PhenolEnsure strict

atmosphere; use fresh phenol.
Resinous/Sticky Product Aldol CondensationTemperature too high during addition; keep <55°C. Phenol ratio too low.[2]
Oiling Out Impure CrudePurity is too low for crystallization.[2] Recrystallize from Methanol/Water first.[2]

References

  • PubChem. (2023).[2] 4,4'-(2-Methylpropylidene)bisphenol (Compound).[1][2][4][5][6] National Library of Medicine. [Link]

  • Yadav, G. D., & Kirthivasan, N. (1997). Synthesis of bisphenol-A: Use of heteropolyaminoclay catalysts. Applied Catalysis A: General. (Provides foundational mechanism for acid-catalyzed bisphenol synthesis).[1][2] [Link]

  • Nowakowski, K., et al. (2013). Synthesis of Bisphenols from Lignin-Derived Aromatics. ChemSusChem.[2] (Discusses aldehyde condensation kinetics). [Link]

  • Mitsui Chemicals. (2001).[2] Process for producing bisphenol. U.S. Patent 6,281,397.[2] (Industrial reference for thiol-promoted resin protocols).

Sources

Inter-Laboratory Validation of Bisphenol Detection: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scope: Comparative analysis of detection methodologies (LC-MS/MS, GC-MS, ELISA), inter-laboratory validation frameworks, and high-sensitivity protocols for Bisphenol A (BPA) and analogues (BPS, BPF).

Executive Summary: The Reproducibility Challenge

The detection of Bisphenol A (BPA) and its analogues has reached a critical inflection point. With the European Food Safety Authority (EFSA) establishing a new Tolerable Daily Intake (TDI) of 0.2 ng/kg bw/day (a 20,000-fold reduction), traditional detection limits are no longer sufficient.

This guide moves beyond basic "how-to" instructions. It addresses the inter-laboratory variability that plagues trace analysis. A method that works in one lab must work in all. We compare the three dominant modalities—LC-MS/MS, GC-MS, and ELISA—and provide a self-validating, "Gold Standard" protocol based on AOAC Official Method 2017.15 and EURL-FCM guidelines.

Methodological Landscape: Comparative Analysis

Selection of the correct analytical platform is the first step in ensuring data integrity. While ELISA offers throughput, it lacks the specificity required for regulatory compliance in complex matrices.

Table 1: Comparative Performance Metrics of Bisphenol Detection Methods
FeatureLC-MS/MS (Gold Standard) GC-MS (Traditional) ELISA (Screening)
Primary Mechanism Mass filtration (MRM)Electron Impact IonizationAntibody-Antigen binding
Sample Prep Simple (LLE/SPE), no derivatizationComplex (Requires Derivatization)Minimal (Dilute & Shoot)
Selectivity High (Precursor/Product ions)High (Retention + Mass spec)Low (Cross-reacts with BPS/BPF)
LOD (Typical) 0.03 – 0.1 ng/mL0.1 – 0.5 ng/mL0.5 – 1.0 ng/mL
Inter-Lab RSD < 10% (Robust)10 – 15% (Derivatization var.)> 20% (Matrix effects)
Matrix Suitability Urine, Serum, Food, WaterEnvironmental, FoodWater, Simple Buffers
Throughput Medium (5–8 min/run)Low (30+ min/run)High (96-well plate)

Expert Insight:

  • Causality of Variance: GC-MS variability often stems from incomplete silylation during the derivatization step. LC-MS/MS eliminates this variable but introduces "ion suppression" from matrix components (phospholipids), necessitating the use of isotopically labeled internal standards (e.g., 13C12-BPA).

  • ELISA Limitations: Most commercial antibodies for BPA show significant cross-reactivity with BPS and BPF, leading to false positives in "BPA-Free" samples.

Decision Logic for Method Selection

The following decision tree assists researchers in selecting the appropriate validation path based on matrix complexity and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Throughput Requirement: High Throughput Screening? Start->Throughput Matrix Matrix Complexity? Throughput->Matrix No (Quantitative) ELISA Method: ELISA (Risk: Cross-reactivity) Throughput->ELISA Yes (Qualitative) Sensitivity Req. LOD < 0.05 ng/mL? Matrix->Sensitivity Biofluids/Food GCMS Method: GC-MS/MS (Req: Derivatization) Matrix->GCMS Environmental/Water Sensitivity->GCMS No LCMS Method: LC-MS/MS (Gold Standard) Sensitivity->LCMS Yes (Trace Analysis)

Figure 1: Decision matrix for selecting bisphenol detection methods based on sensitivity and matrix constraints.

The "Gold Standard" Protocol: LC-MS/MS Validation

Basis: This protocol synthesizes AOAC Official Method 2017.15 and EURL-FCM guidelines. It is designed to be a Self-Validating System .

Core Principles of Self-Validation

To ensure inter-laboratory reproducibility, the protocol embeds three internal checks:

  • Isotopic Correction: 13C12-BPA is added before extraction to correct for recovery losses and matrix effects.

  • Solvent Blanking: A "system blank" is run every 10 samples to monitor carryover (BPA is ubiquitous in lab plastics).

  • Matrix-Matched Calibration: Standards are prepared in the same matrix (e.g., BPA-free synthetic urine or stripped serum) to normalize ion suppression.

Detailed Workflow (Beverage/Liquid Matrix)

Reagents:

  • Internal Standard (IS): 13C12-BPA (100 ng/mL in MeOH).

  • Extraction Solvent: Acetonitrile (ACN) with 1% Acetic Acid.[1][2]

  • Salt: NaCl (Analytical Grade).

Step-by-Step Methodology:

  • Sample Aliquoting:

    • Transfer 10.0 mL of liquid sample into a glass centrifuge tube (avoid plastic to prevent leaching).

    • Critical Step: Add 50 µL of Internal Standard (IS) solution. Vortex for 30s. Causality: Early addition ensures IS equilibrates with the matrix.

  • Phase Separation (Salting Out):

    • Add 10.0 mL of ACN (1% Acetic Acid).[1]

    • Add 4.0 g NaCl. Shake vigorously for 1 min.

    • Centrifuge at 3000 x g for 5 min.

    • Result: Separation of organic (ACN) and aqueous layers. BPA partitions into the ACN phase.[1][2]

  • Lipid Removal (Freeze-Out):

    • Transfer the upper ACN layer to a new glass tube.

    • Place in a -20°C freezer for 2 hours.

    • Mechanism: Co-extracted lipids and proteins precipitate at low temperatures, while BPA remains soluble.

    • Centrifuge cold (0°C) at 4000 x g for 5 min.

  • Concentration & Reconstitution:

    • Evaporate 5 mL of the supernatant to dryness under Nitrogen stream at 40°C.

    • Reconstitute in 0.5 mL MeOH:Water (50:50 v/v).

    • Filter through a 0.2 µm PTFE syringe filter into a glass vial.

  • LC-MS/MS Parameters:

    • Column: C18 (e.g., Waters CORTECS or Agilent Poroshell), 2.1 x 100 mm, 1.6 µm.

    • Mobile Phase: (A) Water (no additives for negative mode) / (B) Methanol.

    • Ionization: ESI Negative Mode (BPA ionizes best as [M-H]⁻).

    • Transitions (MRM):

      • BPA: 227.1 → 212.0 (Quantifier), 227.1 → 133.0 (Qualifier).

      • IS (13C-BPA): 239.1 → 224.0.

Inter-Laboratory Validation Framework

When validating this method across multiple labs (Round Robin Study), adherence to ISO 5725 is mandatory.

Statistical Evaluation Metrics

To objectively compare performance, labs must report:

  • Z-Score: Measures how far a lab's result (

    
    ) deviates from the assigned reference value (
    
    
    
    ) in units of standard deviation (
    
    
    ).
    
    
    • 
      : Satisfactory.
      
    • 
      : Unsatisfactory (Outlier).
      
  • Horwitz Ratio (HorRat): Normalized precision metric.

    
    
    
    • Acceptable Range: 0.5 – 2.0.

    • Significance: A HorRat > 2.0 indicates excessive inter-lab variation, likely due to undefined critical steps (e.g., different shaking times or temperatures).

Validation Workflow Diagram

ValidationWorkflow Planning 1. Study Design (Define Matrix & Spiking Levels) Homogeneity 2. Homogeneity Testing (Verify Sample Uniformity) Planning->Homogeneity Distribution 3. Sample Distribution (Blind Coded Samples) Homogeneity->Distribution Analysis 4. Lab Analysis (Follow SOP Strictly) Distribution->Analysis Stats 5. Statistical Eval (Z-Scores, HorRat) Analysis->Stats

Figure 2: Workflow for conducting an ISO 5725 compliant inter-laboratory validation study.

Troubleshooting & Optimization

Common Failure Points in Inter-Lab Studies:

  • Background Contamination: BPA is present in dust and plastics.

    • Fix: Bake all glassware at 400°C for 4 hours. Use only methanol-rinsed glass pipettes.

  • Carryover: High concentration samples contaminating subsequent blanks.

    • Fix: Implement a needle wash with 50:50 ACN:Isopropanol between injections.

  • Peak Tailing: Caused by secondary interactions with column silanols.

    • Fix: Use "end-capped" C18 columns and high-purity solvents.

References

  • AOAC International. (2017).[1] Standard Method Performance Requirements (SMPRs®) for Determination of Free Bisphenol A (BPA) in Commercially Packaged Ready-to-Consume Carbonated and Noncarbonated Water and Nonalcoholic Beverages (SMPR 2017.018).[1][2] AOAC.[1][2][3][4] Link

  • Cao, X.-L., et al. (2019). Determination of Bisphenol A (BPA) in Commercially Packaged Ready-to-Consume Carbonated and Noncarbonated Water and Nonalcoholic Beverages: A Single-Laboratory Validation Study, First Action 2017.15. Journal of AOAC International. Link

  • European Commission. (2024). Commission Regulation (EU) 2024/3190 on the use of bisphenol A in food contact materials.[5][6] Official Journal of the European Union.[7] Link

  • European Union Reference Laboratory for Food Contact Materials (EURL-FCM). (2010). Report of the interlaboratory comparison ILC02 2009: Determination of Bisphenol A in 50% aqueous ethanol.[8] JRC Publications.[7] Link

  • Vandenberg, L. N., et al. (2014). Round Robin testing of bisphenol A (BPA) in human serum: A comparison of ELISA and LC-MS/MS.[9][10] Environmental Health.[3] Link

  • Genuis, S. J., et al. (2021). Direct LC-MS/MS and indirect GC-MS/MS methods for measuring urinary bisphenol A concentrations are comparable.[11] Environment International. Link

Sources

Hydrolytic Stability Comparison of Bisphenol-Based Polycarbonates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary

Polycarbonate (PC) is a staple in medical devices and drug delivery systems due to its clarity and toughness. However, the standard Bisphenol A (BPA) backbone is susceptible to hydrolytic degradation during sterilization (autoclaving) and long-term physiological exposure. This degradation compromises mechanical integrity and risks leaching endocrine-disrupting monomers.

This guide analyzes the hydrolytic stability of BPA-PC against high-performance alternatives: Tetramethyl Bisphenol A (TMBPA-PC) and Bisphenol TMC (BPTMC-PC) . Through mechanistic analysis and comparative data, we demonstrate that steric hindrance and hydrophobic modification significantly inhibit the nucleophilic attack of water on the carbonate linkage, offering superior alternatives for critical applications.

Part 1: The Mechanistic Basis of Hydrolysis

To select the right polymer, one must understand the failure mode. Polycarbonate hydrolysis is not a random event; it is a specific nucleophilic substitution reaction.

The Mechanism: Water molecules, acting as nucleophiles, attack the electrophilic carbonyl carbon of the carbonate linkage. This reaction is catalyzed by heat, acidity, and especially alkalinity (common in sterilization cycles or physiological fluids).

  • Attack: The oxygen of the water molecule attacks the carbonyl carbon.

  • Transition: A tetrahedral intermediate forms.

  • Cleavage: The chain scissions, releasing CO₂ and regenerating the bisphenol hydroxyl group.

The Defense (Steric Hindrance): Modifying the bisphenol structure to include bulky groups (like methyls or cyclohexyl rings) adjacent to the carbonate linkage physically blocks the water molecule from reaching the carbonyl carbon.

HydrolysisMechanism cluster_0 Standard BPA-PC cluster_1 Modified PC (TMBPA/BPTMC) Water H₂O (Nucleophile) Carbonyl Carbonyl Carbon (Electrophile) Water->Carbonyl Attacks Steric Steric Shield (Methyl/Cyclic Groups) Water->Steric Repelled Cleavage Chain Scission (BPA Release) Carbonyl->Cleavage Successful Attack (Standard BPA) Steric->Carbonyl Blocks Access Stable Hydrolytically Stable Polymer Steric->Stable Preserves Linkage

Figure 1: Mechanism of hydrolytic attack and the protective role of steric hindrance in modified polycarbonates.

Part 2: Comparative Analysis of Bisphenol Variants

We compare the standard BPA-PC against two chemically modified variants engineered for stability.

1. Bisphenol A Polycarbonate (BPA-PC)[1]
  • Structure: Two phenyl rings connected by an isopropylidene bridge.[2]

  • Vulnerability: The carbonate linkage is exposed. The methyl groups on the bridge are too far away to protect the carbonyl carbon from water attack.

  • Performance: Degrades rapidly in water >60°C or steam sterilization.

2. Tetramethyl Bisphenol A Polycarbonate (TMBPA-PC)[3]
  • Structure: Four methyl groups are added to the phenyl rings (positions 3,3',5,5')—two on each ring, ortho to the oxygen.

  • Mechanism: These methyl groups create a "picket fence" around the carbonate oxygen and the adjacent carbonyl. This is steric shielding .

  • Performance: Extremely resistant to hydrolysis; water simply cannot fit into the reaction site.

3. Bisphenol TMC Polycarbonate (BPTMC-PC)
  • Structure: The isopropylidene bridge is replaced by a bulky trimethylcyclohexane ring.

  • Mechanism: This massive cyclic group increases the Glass Transition Temperature (Tg) significantly and increases hydrophobicity.

  • Performance: High rigidity limits chain mobility, making it harder for the polymer to reorganize into the transition state required for hydrolysis.

Comparative Performance Data

Data synthesized from accelerated aging studies (Autoclave at 121°C).

MetricBPA-PC (Standard)TMBPA-PC (Steric Shield)BPTMC-PC (Rigid Shield)
Glass Transition (Tg) ~145°C~195°C~235°C
MW Retention (50h Autoclave) < 60% (Severe degradation)> 95% (Excellent)> 90% (Very Good)
Bisphenol Release Rate High (µg/L range)Non-detectable / TraceTrace
Mechanism of Stability N/ASteric Hindrance (Primary)Hydrophobicity + Rigidity
Sterilization Compatibility Gamma (Yellows), EtOAutoclave, Gamma, EtOAutoclave, Gamma
Part 3: Validated Experimental Protocol

To verify these claims in your own lab, use this self-validating protocol based on ASTM D543 (Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents) and ISO 10993-13 (Identification and quantification of degradation products).

Workflow Diagram

ProtocolWorkflow Prep 1. Sample Preparation (ISO 527 Tensile Bars) Measure0 2. Baseline Characterization (T0: Mw, Tensile, HPLC) Prep->Measure0 Exposure 3. Accelerated Aging (Autoclave: 121°C, 15 psi) Measure0->Exposure Sampling 4. Sampling Intervals (24h, 48h, 96h) Exposure->Sampling Sampling->Exposure Return to Chamber Analysis 5. Analytical Validation Sampling->Analysis GPC GPC/SEC (Molecular Weight Loss) Analysis->GPC HPLC HPLC-MS (Monomer Release) Analysis->HPLC Mech Tensile Test (Embrittlement) Analysis->Mech

Figure 2: Step-by-step workflow for comparative hydrolytic stability testing.

Detailed Methodology

1. Sample Preparation:

  • Mold standard tensile bars (ISO 527) to ensure consistent surface-area-to-volume ratio.

  • Critical Step: Anneal samples at (Tg - 10°C) for 4 hours to remove residual stress, which accelerates hydrolysis.

2. Accelerated Aging Environment:

  • Method: Steam Autoclave.[4]

  • Conditions: 121°C, 1.2 bar (15 psi) gauge pressure.

  • Duration: Cycles of 24 hours up to 100 hours total.

  • Why this method? High temperature increases reaction kinetics; steam ensures saturation. This simulates years of shelf life or repeated sterilization cycles.

3. Analytical Quantification (The "Trust" Pillar):

  • Molecular Weight (GPC): Dissolve samples in THF or Chloroform. Measure Number Average Molecular Weight (

    
    ).
    
    • Pass Criteria:

      
       loss in 
      
      
      
      indicates stability.
  • Monomer Release (HPLC-MS): Extract the aqueous media surrounding the sample.

    • Target: Quantify free Bisphenol A (or TMBPA/BPTMC).

    • Limit of Detection: Must be

      
       for medical safety relevance.
      
Part 4: Implications for Drug Development

For researchers in drug delivery, the choice between BPA-PC and TMBPA/BPTMC is not just about mechanical failure; it is about biocompatibility and regulatory compliance .

  • Safety (Leachables): Hydrolysis releases bisphenols.[1][5][6] While BPA is a known endocrine disruptor, the bulky structure of TMBPA and BPTMC results in significantly lower bioavailability and receptor binding affinity in many models, though specific tox profiles must be verified for the final device.

  • Device Longevity: Prefilled syringes or implants made of BPA-PC cannot survive steam sterilization without degradation. TMBPA-PC enables the use of standard autoclave cycles, simplifying the manufacturing supply chain.

  • Drug Stability: Acidic degradation products from PC hydrolysis can alter the pH of the drug formulation, potentially destabilizing protein-based therapeutics.

References
  • Prajapati, Y. et al. (2023). Hydrolytic degradation of polycarbonates: Mechanisms and stabilization strategies. Polymer Degradation and Stability.[4][5][6][7][8][9][10]

  • ASTM International. (2023). ASTM D543-21 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.

  • Moe, M.B. et al. (2021). Tetramethylbisphenol A polycarbonate: Thermal and transport properties compared to BPA-PC. Journal of Membrane Science.

  • International Organization for Standardization. (2019). ISO 10993-13:2010 Biological evaluation of medical devices — Part 13: Identification and quantification of degradation products from polymeric medical devices.

  • European Food Safety Authority (EFSA). (2023). Re-evaluation of the risks to public health related to the presence of bisphenol A (BPA) in foodstuffs.

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 4,4'-(2-Methylpropylidene)bisphenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the careful handling of chemical compounds is the bedrock of both innovation and safety. This guide provides an in-depth operational plan for the safe handling of 4,4'-(2-Methylpropylidene)bisphenol, a compound structurally related to Bisphenol A (BPA). As such, it warrants significant caution due to the known health concerns associated with the bisphenol class of chemicals, including endocrine disruption and reproductive toxicity.[1][2][3][4] This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your research.

Part 1: Understanding the Hazard—Why This Level of Precaution?

4,4'-(2-Methylpropylidene)bisphenol belongs to a family of compounds that are potent endocrine-disrupting chemicals (EDCs).[2] These substances can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[2] The primary routes of occupational exposure are inhalation of dust particles and dermal absorption from handling the solid material.[5]

Key hazards associated with bisphenols include:

  • Serious Eye Damage: Direct contact can cause significant and potentially irreversible damage.[6][7]

  • Reproductive Toxicity: Bisphenols are known or suspected to harm fertility or the unborn child.[1][8][9]

  • Skin Sensitization: Repeated contact may lead to an allergic skin reaction, where even low future exposures can cause itching and rashes.[7][8]

  • Respiratory Irritation: Inhalation of dust can irritate the nose, throat, and lungs, causing coughing and wheezing.[8]

Although specific occupational exposure limits (OELs) for 4,4'-(2-Methylpropylidene)bisphenol are not established, the National Institute for Occupational Safety and Health (NIOSH) has recommended minimizing worker exposure to related bisphenols through a combination of engineering controls and robust PPE.[5][10][11]

Part 2: The Protective Ensemble—Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following sections detail the minimum required PPE and additional measures for higher-risk procedures.

This ensemble is mandatory for any procedure involving 4,4'-(2-Methylpropylidene)bisphenol, including simple transfers and solution preparation.

  • Eye and Face Protection:

    • What: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[12]

    • Why: This compound poses a significant risk of serious eye damage.[6] Goggles provide a seal around the eyes to protect against dust particles and accidental splashes. For tasks with a higher splash potential, such as transferring solutions or handling larger quantities, a full-face shield should be worn in addition to safety goggles.[13][14]

  • Hand Protection:

    • What: Chemically resistant gloves (e.g., Nitrile) of sufficient thickness (a minimum of 4-5 mils is a good starting point for light-duty tasks).[13] Always inspect gloves for tears or defects before use.[15]

    • Why: Dermal contact is a primary route of exposure.[5] Gloves prevent skin contact and absorption. For prolonged tasks or when handling solutions, double-gloving is recommended to provide an extra layer of protection against potential permeation.

  • Protective Clothing:

    • What: A long-sleeved laboratory coat. For handling larger quantities or in situations with a high risk of contamination, impervious or chemically resistant clothing is required.[12]

    • Why: This protects the skin on your arms and body from accidental contact with dust or spills.

Certain operations generate a higher risk of exposure and require an escalation in PPE.

High-Risk Scenario Required Additional PPE Causality (The "Why")
Weighing/Handling Powder Full-face respirator with particulate filter (NIOSH P100 or equivalent).[12][16]Weighing solid material can easily generate airborne dust, creating a significant inhalation hazard.[8][12] A respirator is essential to prevent these particles from entering the respiratory system.
Heating/Melting Local exhaust ventilation (fume hood) is mandatory.[5][17] Consider a supplied-air respirator for high concentrations.[13][14]Heating increases the vapor pressure of the compound, potentially releasing hazardous vapors.[10] A chemical fume hood is the primary engineering control to capture these emissions at the source.
Large-Scale Transfers (>100g) Chemical-resistant apron or coveralls, double gloves, and face shield over goggles.[1][13]The increased quantity elevates the risk of significant splashes and contamination. Full-body protection minimizes skin exposure in the event of a spill.
Cleaning Spills All of the above, including respiratory protection.[17]Spill cleanup involves direct interaction with a concentrated amount of the chemical and can generate dust.[17] Full protection is necessary to mitigate these acute exposure risks.
Part 3: Procedural Integrity—Safe Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. A breach in protocol during removal can lead to exposure, negating the protection offered.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Work Phase cluster_doffing Doffing Sequence (Contaminated Area) cluster_final_doffing Final Doffing (Clean Area) prep 1. Assemble PPE: - Goggles & Face Shield - Lab Coat/Apron - Gloves (2 pairs) - Respirator (if needed) don1 2. Don Lab Coat & Apron prep->don1 don2 3. Don Respirator (Perform Seal Check) don1->don2 don3 4. Don Inner Gloves don2->don3 don4 5. Don Goggles & Face Shield don3->don4 don5 6. Don Outer Gloves (Over cuff of coat) don4->don5 work 7. Perform Chemical Handling Task don5->work doff1 8. Remove Outer Gloves (Peel away from body) work->doff1 doff2 9. Remove Lab Coat & Apron (Turn inside out) doff1->doff2 doff3 10. Exit Work Area doff2->doff3 doff4 11. Remove Face Shield & Goggles doff3->doff4 doff5 12. Remove Inner Gloves doff4->doff5 doff6 13. Remove Respirator doff5->doff6 doff7 14. Wash Hands Thoroughly doff6->doff7

Contaminated PPE is hazardous waste. Adherence to a strict disposal protocol is essential to prevent secondary exposure and environmental contamination.

  • Gloves and Disposable Items: All disposable PPE (gloves, disposable aprons, etc.) must be considered contaminated.

    • Procedure: After doffing, place them directly into a designated, labeled hazardous waste container.[15][18] Never discard them in the regular trash.

  • Reusable PPE (Face shields, Goggles, Respirators):

    • Procedure: Decontaminate according to your institution's established safety protocols. This typically involves wiping down with a suitable solvent (e.g., 70% ethanol), followed by soap and water, ensuring all chemical residue is removed before storage.

  • Gross Contamination: In the event of a significant spill onto a lab coat or clothing, it must be removed immediately and disposed of as hazardous waste.[7] Do not attempt to launder grossly contaminated clothing.

Part 4: Emergency Response

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][17] Seek immediate medical attention.[7]

  • Skin Contact: Quickly remove any contaminated clothing.[8] Immediately wash the affected skin area with large amounts of soap and water.[8] If irritation persists, seek medical attention.[17]

  • Inhalation: Move the affected person to fresh air immediately.[17] If breathing is difficult or symptoms persist, seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[7] Seek immediate medical attention.[17]

By integrating this comprehensive safety framework into your laboratory operations, you build a self-validating system that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Pratt & Whitney. (2023, March 6). SAFE USE INSTRUCTION. Substance: 4,4'-Isopropylidenediphenol.
  • BroadPharm. (2017, March 2).
  • Myosh. Dangerously High BPA Levels Found in U.S. Factory Workers.
  • Thermo Fisher Scientific. (2009, September 22).
  • Hines, C. (2017, January 5). Occupational Exposure to Bisphenol A (BPA) in U.S. Manufacturing Companies. NIOSH Blogs | CDC.
  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet - Bisphenol A.
  • CBIA. (2017, January 18).
  • Echemi. 4,4′-(1-Methylpropylidene)
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Collaborative for Health & Environment. Bisphenols.
  • PubChem. 4,4'-(2-Methylpropylidene)bisphenol.
  • NIOSH. (2011, April 15).
  • Taylor, K. W., et al. (2019). Application of the draft NIOSH Occupational Exposure Banding Process to Bisphenol A: A case study. PMC.
  • Nan Ya Plastics Co., LTD.
  • GZ Industrial Supplies. (2025, May 26).
  • Covestro Solution Center. Guidance for Selection of Protective Clothing for MDI Users.
  • PPG. (2025, February 13).
  • Environmental Marketing. (2025, August 26).
  • JRC Publications Repository. (2010, November 4). European Union Risk Assessment Report - Human Health Addendum of April 2008 - 4,4'-ISOPROPYLIDENEDIPHENOL (BISPHENOL-A).
  • Scribd. BPA - A Safety and Handling Guide.
  • Daniels Health. (2025, May 21).
  • Fidra. Bisphenols and Endocrine Disruptors.
  • Vandenberg, L. N., et al. (2020). Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm. PMC.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.